MAT2A inhibitor 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H14ClFN4O |
|---|---|
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
7-chloro-5-(2-cyclopropyl-3-pyridinyl)-8-fluoro-2-methylpyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C19H14ClFN4O/c1-24-9-12-11-7-14(21)13(20)8-16(11)25(19(26)18(12)23-24)15-3-2-6-22-17(15)10-4-5-10/h2-3,6-10H,4-5H2,1H3 |
Clé InChI |
LJPOSFHRBZRBMV-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MAT2A Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a specific genetic deletion. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of methylation reactions essential for cellular homeostasis, gene expression, and regulation.[1][2] Inhibition of MAT2A presents a precise therapeutic strategy, exploiting a synthetic lethal relationship in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides a comprehensive technical overview of the core mechanism of action of potent and selective MAT2A inhibitors, using publicly available data from well-characterized compounds as a framework. A notable example of a potent MAT2A inhibitor is the orally active "MAT2A inhibitor 5" (also known as compound 39), which demonstrates a half-maximal inhibitory concentration (IC50) of 11 nM.[3]
The Core Mechanism: Synthetic Lethality in MTAP-Deleted Cancers
The primary mechanism of action for MAT2A inhibitors is centered on a synthetic lethal interaction in the context of MTAP gene deletion. The MTAP gene is co-deleted with the CDKN2A tumor suppressor gene in approximately 15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[4][5][6]
-
Role of MAT2A: MAT2A catalyzes the conversion of methionine and ATP into SAM, the principal substrate for all cellular methyltransferases.[2][7]
-
Consequence of MTAP Deletion: MTAP is a key enzyme in the methionine salvage pathway. Its absence in cancer cells leads to the accumulation of a metabolite called 5'-methylthioadenosine (MTA).[4][8]
-
MTA as a PRMT5 Inhibitor: The accumulated MTA acts as an endogenous, partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a critical enzyme that methylates a wide range of proteins, including components of the spliceosome.[4][8]
-
The Synthetic Lethal Trigger: In these MTAP-deleted cells, the partial inhibition of PRMT5 by MTA creates a heightened dependency on high intracellular concentrations of its substrate, SAM.[9] By administering a MAT2A inhibitor, the production of SAM is drastically reduced.[1] This depletion of SAM synergizes with the MTA-mediated inhibition, leading to a profound suppression of PRMT5 activity.[8][10]
-
Downstream Cellular Effects: The profound inhibition of PRMT5 disrupts essential cellular processes, most notably mRNA splicing.[5][11] This leads to splicing defects (e.g., detained introns), cell cycle arrest, induction of cellular senescence, DNA damage, and ultimately, selective apoptosis of MTAP-deleted cancer cells.[5][8][10][12]
Below is a diagram illustrating this core synthetic lethal pathway.
Quantitative Data & Efficacy
The efficacy of MAT2A inhibitors is quantified through various biochemical and cellular assays. The data presented below are representative values for potent, selective inhibitors of this class, such as AG-270 and this compound.
| Parameter | Description | Representative Value | Reference |
| Biochemical Potency | |||
| MAT2A IC50 | Concentration of inhibitor required to reduce the enzymatic activity of purified MAT2A by 50%. | 11 nM (for this compound) | [3] |
| 14 nM (for AG-270) | [13] | ||
| Cellular Activity | |||
| Cellular SAM IC50 | Concentration of inhibitor required to reduce intracellular SAM levels by 50% in cancer cells. | 20 nM (in HCT116 MTAP-null cells) | [13] |
| Anti-Proliferation IC50 | Concentration of inhibitor required to reduce cell proliferation by 50% over ~72 hours. | Selective activity in MTAP-null cells vs. MTAP-WT cells. | [8][10][14] |
| Pharmacodynamics | |||
| SDMA Reduction | Symmetric dimethyl arginine, a product of PRMT5 activity, is a key biomarker. Its reduction indicates target engagement. | Selective reduction observed in MTAP-null models. | [8][10] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | Reduction in tumor volume in xenograft models (e.g., MTAP-null pancreatic cancer). | Dose-dependent tumor growth inhibition. | [3][13] |
Key Experimental Protocols
Characterization of MAT2A inhibitors involves a standardized set of biochemical and cellular assays to determine potency, mechanism, and selectivity.
Protocol: Biochemical MAT2A Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on purified MAT2A enzyme activity by measuring the generation of a reaction byproduct, inorganic phosphate (Pi).
-
Principle: The MAT2A enzyme converts L-methionine and ATP into SAM, releasing pyrophosphate (PPi) and phosphate (Pi). The amount of Pi generated is proportional to enzyme activity and can be measured using a colorimetric reagent.[15][16]
-
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine solution
-
ATP solution
-
MAT2A Assay Buffer (containing MgCl2)
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
Colorimetric Phosphate Detection Reagent (e.g., PiColorLock™)
-
384-well microplates
-
-
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in assay buffer.
-
Reaction Setup: To each well of a 384-well plate, add the test inhibitor dilution (or DMSO for control).
-
Enzyme Addition: Add diluted MAT2A enzyme to all wells except for the "no enzyme" blank control.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the substrates, L-methionine and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the generated phosphate by adding the colorimetric detection reagent.
-
Readout: After a brief incubation, measure the absorbance at the appropriate wavelength (e.g., 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Cellular Anti-Proliferation Assay
This assay determines the effect of a MAT2A inhibitor on the viability and growth of cancer cells, comparing MTAP-deleted cells to their wild-type counterparts to demonstrate synthetic lethality.
-
Principle: The viability of cells after several days of exposure to the inhibitor is measured using a reagent that quantifies ATP content (e.g., CellTiter-Glo®), which correlates with the number of metabolically active cells.[17]
-
Materials:
-
MTAP-deleted (e.g., HCT116 MTAP-/-) and MTAP-wild-type (e.g., HCT116 WT) cancer cell lines[15]
-
Complete cell culture medium
-
Test Inhibitor
-
96-well, white-walled cell culture plates
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Cell Seeding: Plate an equal number of MTAP-deleted and MTAP-wild-type cells into separate 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the MAT2A inhibitor. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).
-
Viability Measurement: Add the luminescent cell viability reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Readout: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control cells and plot the results to determine the IC50 for each cell line. A significantly lower IC50 in the MTAP-deleted line indicates synthetic lethal activity.
-
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 7. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
Discovery and Synthesis of a Potent MAT2A Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of MAT2A inhibitor 5, a novel, orally active, and blood-brain barrier-permeable inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This compound has demonstrated significant potential in preclinical studies for the treatment of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.
Introduction to MAT2A Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular methylation reactions essential for cell proliferation and survival.[1][2] In cancers with a homozygous deletion of the MTAP gene, which occurs in approximately 15% of all human cancers, there is an accumulation of 5'-methylthioadenosine (MTA).[3][4] MTA is an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5).[5] This partial inhibition of PRMT5 makes these cancer cells highly dependent on MAT2A for the production of SAM.[6] The inhibition of MAT2A in MTAP-deleted cancer cells leads to a significant reduction in SAM levels, further suppressing PRMT5 activity and resulting in selective cancer cell death, a concept known as synthetic lethality.[3][6]
Discovery of this compound
This compound (also referred to as compound 39 in the primary literature) was discovered through a structure-based drug design campaign aimed at identifying potent and selective inhibitors of MAT2A with favorable pharmacokinetic properties.[7] This effort led to the development of a series of novel MAT2A inhibitors based on a pyrazolo[3,4-c]quinolin-4-one scaffold.[7] Optimization of this series resulted in the identification of this compound, which exhibits high potency, significant selectivity for MTAP-deleted cancer cells, and excellent in vivo efficacy.[7]
Quantitative Biological Data
The biological activity and pharmacokinetic profile of this compound are summarized in the tables below.
| Parameter | Value | Reference |
| MAT2A IC50 | 11 nM | |
| Cell Line | IC50 (nM) | Reference |
| HCT116 (MTAP-/-) | 34.4 | [5] |
| HCT116 (MTAP+/+) | >10,000 | [5] |
Table 1: In Vitro Potency and Selectivity of this compound
| Species | Parameter | Value | Reference |
| Rat | Oral Bioavailability (%) | High (Value not specified) | [7] |
| Rat | Brain Exposure (Kpuu) | 0.64 | [7] |
Table 2: Pharmacokinetic Properties of this compound
Signaling Pathway and Mechanism of Action
MAT2A inhibitors exert their anti-cancer effects by disrupting the methionine cycle and subsequently inhibiting PRMT5-dependent processes. The signaling pathway is illustrated below.
Caption: MAT2A signaling pathway and the mechanism of synthetic lethality.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized synthetic scheme is provided below. For a detailed, step-by-step protocol, please refer to the supporting information of the primary publication by Faridoon, et al. in the Journal of Medicinal Chemistry (2024).
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
MAT2A Enzymatic Inhibition Assay
This protocol describes a method to determine the in vitro potency of MAT2A inhibitors.
Materials:
-
Purified recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (dissolved in DMSO)
-
Detection reagent (e.g., commercially available kit to measure phosphate production)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor to the assay plate.
-
Add the MAT2A enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Cell Proliferation Assay
This protocol is used to assess the anti-proliferative effect of MAT2A inhibitors on cancer cell lines.
Materials:
-
HCT116 MTAP-/- and HCT116 MTAP+/+ cell lines
-
Appropriate cell culture medium and supplements
-
Test inhibitor (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Add the diluted inhibitor to the cells and incubate for a specified period (e.g., 72-120 hours).
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and calculate the IC50 values.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of MAT2A inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HCT116 MTAP-/- cancer cells
-
Matrigel
-
Test inhibitor formulation
-
Vehicle control
Procedure:
-
Implant HCT116 MTAP-/- cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control orally at the desired dose and schedule.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and collect tumors for further analysis if required.
-
Calculate tumor growth inhibition (TGI) to determine the efficacy of the treatment.
Caption: High-level experimental workflow for MAT2A inhibitor evaluation.
Conclusion
This compound is a potent and selective inhibitor of MAT2A with promising preclinical data, including high oral bioavailability and brain permeability. Its synthetic lethal interaction with MTAP-deleted cancers makes it a compelling candidate for further development as a targeted therapy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of novel MAT2A inhibitors by an allosteric site-compatible fragment growing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Target Engagement Biomarkers for MAT2A Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core target engagement biomarkers for the novel and potent MAT2A inhibitor, designated as MAT2A inhibitor 5 (also known as compound 39). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for biomarker assessment, and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction to MAT2A and its Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular methylation reactions. These reactions are fundamental for the methylation of DNA, RNA, proteins, and lipids, playing a vital role in epigenetic regulation, signal transduction, and cellular biosynthesis.
In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a heightened dependency on MAT2A. The deletion of MTAP leads to the accumulation of methylthioadenosine (MTA), which acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes cancer cells exquisitely sensitive to reductions in SAM levels. By inhibiting MAT2A, the production of SAM is decreased, leading to a synthetic lethal phenotype in MTAP-deleted cancer cells.
This compound (compound 39) is an orally active and selective inhibitor of MAT2A with a reported IC50 of 11 nM.[1] It has demonstrated potent inhibition of tumor cell growth in vivo.[1] This guide will focus on the biomarkers used to confirm the engagement of this target and to quantify its downstream biological effects.
Signaling Pathway and Mechanism of Action
MAT2A inhibitors, including this compound, are allosteric inhibitors that bind to a site distinct from the enzyme's active site. This binding induces a conformational change that reduces the catalytic efficiency of MAT2A, thereby decreasing the intracellular concentration of SAM. The reduction in SAM levels has several downstream consequences that serve as key target engagement biomarkers:
-
Direct Target Engagement: A direct consequence of MAT2A inhibition is the reduction of its product, SAM.
-
Proximal Pharmacodynamic Biomarker: The accumulation of the MAT2A substrate, methionine, and a decrease in the SAM to S-adenosylhomocysteine (SAH) ratio are proximal indicators of target engagement.
-
Downstream Functional Biomarkers: Reduced SAM availability leads to the inhibition of various methyltransferases. A key downstream effect is the reduced activity of PRMT5, which can be measured by a decrease in symmetric dimethylarginine (SDMA) on target proteins. Furthermore, the global epigenetic landscape is altered, with specific changes in histone methylation marks, such as a decrease in Histone H3 Lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.
Quantitative Data on Target Engagement
While specific dose-response data for this compound's effect on SAM, SAH, and H3K4me3 levels are not publicly available, data from structurally related and well-characterized MAT2A inhibitors such as AG-270 and IDE397 provide a representative understanding of the expected quantitative changes in these biomarkers.
Table 1: In Vitro and In Vivo Effects of Representative MAT2A Inhibitors
| Inhibitor | Model System | Dose/Concentration | Change in SAM Levels | Change in Downstream Markers | Reference |
| This compound (compound 39) | Enzymatic Assay | IC50: 11 nM | - | - | [1] |
| AG-270 | Human Plasma (Phase 1 Trial) | 50-400 mg daily | 60-70% reduction | - | [1] |
| AG-270 | MTAP-/- Tumor Xenografts | 200 mg/kg | Significant decrease | Decrease in tumor SDMA | [2] |
| IDE397 | MTAP-/- Tumor Xenografts | >10 mg/kg | Significant decrease | Tumor regressions observed | [3] |
| SCR-7952 | HCT116 MTAP-/- Xenografts | Low dose | 54-69% inhibition in tumor | Dose-dependent reduction of SDMA | [4] |
Experimental Protocols
Detailed methodologies for the key experiments to assess MAT2A inhibitor target engagement are provided below.
This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in cell lysates or plasma.
Materials:
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters)
-
Reversed-phase C18 column
-
SAM and SAH analytical standards
-
Stable isotope-labeled internal standards (e.g., d3-SAM, d4-SAH)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Perchloric acid (PCA), 0.4 M
-
Ice-cold phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation (Cell Lysates): a. Culture cells to the desired confluency and treat with this compound at various concentrations for the specified duration. b. Aspirate the culture medium and wash the cells twice with ice-cold PBS. c. Add 500 µL of ice-cold 0.4 M perchloric acid (PCA) to each well/dish to lyse the cells and precipitate proteins. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Vortex the samples and incubate on ice for 10 minutes. f. Centrifuge at 15,000 x g for 10 minutes at 4°C. g. Collect the supernatant containing SAM and SAH. h. Add a known concentration of internal standards (d3-SAM and d4-SAH) to the supernatant. i. Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Inject the sample onto a C18 column.
- Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- A typical gradient might be: 0-2 min, 2% B; 2-5 min, 2-50% B; 5-6 min, 50-98% B; 6-8 min, 98% B; 8-8.1 min, 98-2% B; 8.1-10 min, 2% B.
- Set the flow rate to approximately 0.3 mL/min. b. Mass Spectrometry Detection:
- Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
- Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for SAM, SAH, and their internal standards.
- SAM: e.g., m/z 399 -> 250
- SAH: e.g., m/z 385 -> 136
- d3-SAM: e.g., m/z 402 -> 250
- d4-SAH: e.g., m/z 389 -> 138
-
Data Analysis: a. Generate a standard curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the analytical standards. b. Determine the concentration of SAM and SAH in the samples by interpolating their peak area ratios from the standard curve. c. Normalize the results to cell number or protein concentration.
This protocol describes the steps to assess changes in the genome-wide distribution of the H3K4me3 histone mark following treatment with this compound.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator (e.g., Bioruptor)
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Anti-H3K4me3 antibody (ChIP-grade)
-
IgG control antibody
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking and Chromatin Preparation: a. Treat cultured cells with this compound. b. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature. c. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. d. Harvest and wash the cells with ice-cold PBS. e. Lyse the cells to release the nuclei. f. Lyse the nuclei to release the chromatin. g. Shear the chromatin to an average size of 200-600 bp using sonication.
-
Immunoprecipitation: a. Pre-clear the chromatin with protein A/G magnetic beads to reduce non-specific binding. b. Incubate the pre-cleared chromatin overnight at 4°C with an anti-H3K4me3 antibody or an IgG control antibody. c. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: a. Wash the bead-antibody-chromatin complexes sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. b. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: a. Reverse the protein-DNA cross-links by incubating at 65°C overnight with high salt. b. Treat with RNase A to remove RNA. c. Treat with Proteinase K to digest proteins. d. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: a. Prepare a sequencing library from the purified ChIP DNA and input control DNA. b. Perform next-generation sequencing.
-
Data Analysis: a. Align the sequencing reads to the reference genome. b. Perform peak calling to identify regions of H3K4me3 enrichment. c. Compare the H3K4me3 profiles between inhibitor-treated and control samples to identify differential enrichment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Lethal Relationship of MAT2A Inhibition and MTAP Deletion: A Technical Guide for Cancer Drug Development
Executive Summary
The co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the CDKN2A tumor suppressor, a genetic event prevalent in approximately 15% of all human cancers, establishes a unique metabolic vulnerability. This alteration creates a synthetic lethal dependency on the methionine adenosyltransferase 2A (MAT2A) enzyme, presenting a compelling and highly selective target for therapeutic intervention. This technical guide provides an in-depth exploration of the MAT2A-MTAP synthetic lethal axis, consolidating preclinical and clinical data for leading MAT2A inhibitors, detailing essential experimental protocols for their evaluation, and visualizing the core biological and methodological frameworks. This document is designed to serve as a comprehensive resource for the scientific community dedicated to translating this targeted therapeutic strategy into clinical reality.
The Core Mechanism: Exploiting a Metabolic Vulnerability
The principle of synthetic lethality, where the loss of two genes is lethal to a cell while the loss of either one alone is not, provides a powerful framework for developing precision cancer therapies. The relationship between MAT2A and MTAP is a prime example of this concept.
In healthy cells, MTAP is a crucial enzyme in the methionine salvage pathway, responsible for metabolizing 5'-methylthioadenosine (MTA). However, in cancer cells with MTAP deletion, MTA accumulates to high concentrations. This accumulation of MTA acts as an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme that catalyzes the symmetric dimethylation of arginine residues on various proteins, including spliceosomal components.
This partial inhibition of PRMT5 makes MTAP-deleted cancer cells highly dependent on the primary pathway for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all cellular methylation reactions. MAT2A is the primary enzyme responsible for SAM synthesis from methionine and ATP. Consequently, the inhibition of MAT2A in MTAP-deleted cells leads to a critical depletion of SAM, further compromising the already impaired PRMT5 activity. This dual insult to the cellular methylation machinery induces significant cellular stress, leading to DNA damage, mitotic defects, and ultimately, selective cancer cell death.[1][2]
Quantitative Data on MAT2A Inhibitors
The development of potent and selective MAT2A inhibitors has been a key focus of research. Below is a summary of the quantitative data for two leading clinical candidates, AG-270 and IDE397.
Preclinical Data
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | MTAP-null | 20 | [3] |
| Compound 30 | HCT116 | MTAP-deleted | 273 | [4] |
| Compound 9 | HAP1 | MTAP -/- | 10 | [5] |
| Compound 29-1 | HCT-116 | MTAP -/- | 17 | [6] |
Table 1. In Vitro Proliferation Inhibition by MAT2A Inhibitors in MTAP-Deleted Cell Lines.
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | KP4 Pancreatic (MTAP-null) | 200 mg/kg, q.d. | Dose-dependent reduction | [3] |
| Compound 30 | HCT-116 (MTAP-deleted) | 20 mg/kg, q.d. | 60% | [4] |
| AGI-25696 | KP4 Pancreatic (MTAP-null) | 300 mg/kg, b.i.d. | Significant | [3] |
Table 2. In Vivo Efficacy of MAT2A Inhibitors in MTAP-Deleted Xenograft Models.
Clinical Data
AG-270 (NCT03435250)
| Phase | Patient Population | Key Findings | Reference |
| Phase 1 | Advanced solid tumors or lymphoma with homozygous MTAP deletion | MTD established at 200 mg QD. Maximal reductions in plasma SAM concentrations ranged from 51% to 71%. Two partial responses and seven instances of stable disease were observed. | [2][7][8] |
Table 3. Clinical Trial Results for AG-270.
IDE397 (NCT04794699)
| Phase | Patient Population | Key Findings | Reference |
| Phase 1/2 Expansion | MTAP-deletion urothelial and non-small cell lung cancer (NSCLC) | At 30 mg QD, ORR of 33% (9/27 confirmed responses), including one complete response. DCR of 93%. In urothelial cancer, ORR was 40%. Manageable safety profile with no treatment-related discontinuations. | [9][10][11][12] |
| Phase 1/2 Combination with Sacituzumab Govitecan | Late-line MTAP-deletion urothelial cancer | At 30 mg IDE397 + 7.5 mg/kg sacituzumab, ORR of 57%. Manageable safety profile. | [10][13][14][15] |
Table 4. Clinical Trial Results for IDE397.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for assessing the effect of MAT2A inhibitors on the viability of MTAP-deleted and wild-type cancer cells.
Protocol:
-
Cell Seeding: Seed MTAP-wildtype and MTAP-deleted cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[16]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[16]
-
Compound Addition: Prepare serial dilutions of the MAT2A inhibitor in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Treatment Incubation: Incubate the cells with the compound for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well.[16][17]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[16][17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This protocol is for assessing the pharmacodynamic effects of MAT2A inhibition by measuring the levels of PRMT5-mediated symmetric dimethylarginine (SDMA) on target proteins.
Protocol:
-
Protein Extraction: Treat cells with the MAT2A inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[21]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA (or another target of interest) overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[22]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[21]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[23]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.[24]
In Vivo Xenograft Studies
This protocol describes the establishment of patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models to evaluate the in vivo efficacy of MAT2A inhibitors.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor cells.[25][26]
-
Tumor Implantation:
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals (e.g., twice weekly).[28]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the MAT2A inhibitor (and vehicle control) via the appropriate route (e.g., oral gavage) and schedule as determined by pharmacokinetic studies.[4]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of biomarkers such as SAM and SDMA levels by LC-MS and Western blot, respectively.[2]
Conclusion and Future Directions
The synthetic lethal interaction between MAT2A inhibition and MTAP deletion represents a significant advancement in precision oncology. The development of potent and selective MAT2A inhibitors has demonstrated promising preclinical and clinical activity in MTAP-deleted cancers. This technical guide provides a foundational resource for researchers and drug developers in this field, outlining the core mechanism, key quantitative data, and essential experimental protocols.
Future research will likely focus on:
-
Identifying and validating biomarkers to predict response and resistance to MAT2A inhibitors.
-
Exploring rational combination therapies to enhance the efficacy of MAT2A inhibitors and overcome potential resistance mechanisms.[1]
-
Expanding the clinical evaluation of MAT2A inhibitors in a broader range of MTAP-deleted tumor types.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to advance the development of this targeted therapy and improve outcomes for patients with MTAP-deleted cancers.
References
- 1. filecache.investorroom.com [filecache.investorroom.com]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Spirocyclic MAT2A Inhibitors Demonstrating High In Vivo Efficacy in MTAP-Null Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. targetedonc.com [targetedonc.com]
- 11. IDEAYA Reports Positive Interim Phase 1 Data of IDE397 in MTAP-Deletion Cancers at EORTC-NCI-AACR 2024 [synapse.patsnap.com]
- 12. onclive.com [onclive.com]
- 13. onclive.com [onclive.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. ir.ideayabio.com [ir.ideayabio.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. youtube.com [youtube.com]
- 21. addgene.org [addgene.org]
- 22. bosterbio.com [bosterbio.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
The Role of Methionine Adenosyltransferase 2A (MAT2A) in Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. In the context of oncology, MAT2A has emerged as a pivotal player, fueling the metabolic reprogramming that supports cancer cell proliferation, survival, and adaptation. Upregulated in a wide range of malignancies, MAT2A provides the necessary building blocks for methylation of DNA, RNA, and proteins, thereby influencing gene expression and signal transduction. A particularly compelling therapeutic strategy has arisen from the discovery of the synthetic lethal relationship between MAT2A and the deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common event in approximately 15% of all human cancers. This guide provides an in-depth technical overview of the multifaceted role of MAT2A in cancer metabolism, detailing its enzymatic function, its impact on key signaling pathways, and the therapeutic implications of its inhibition. We present quantitative data on MAT2A expression and the efficacy of its inhibitors, detailed experimental protocols for its study, and visual representations of the core signaling networks.
Introduction: The Central Role of MAT2A in One-Carbon Metabolism
One-carbon metabolism is a network of interconnected biochemical pathways that transfer one-carbon units for the biosynthesis of essential macromolecules, including nucleotides, amino acids, and phospholipids. At the heart of this network lies the methionine cycle, where MAT2A serves as the rate-limiting enzyme. MAT2A converts dietary methionine and ATP into S-adenosylmethionine (SAM), a high-energy compound that is the primary methyl group donor for most cellular methylation reactions.
These methylation events are critical for:
-
Epigenetic regulation: Methylation of DNA and histones plays a fundamental role in controlling gene expression.
-
RNA processing: Methylation of RNA influences its stability, splicing, and translation.
-
Protein function: Post-translational methylation of proteins can alter their activity, localization, and interactions.
-
Biosynthesis: SAM is a precursor for the synthesis of polyamines and, through the transsulfuration pathway, cysteine and the major cellular antioxidant, glutathione (GSH).
In normal, differentiated tissues, the liver-specific isoform MAT1A is predominantly expressed. However, during rapid cell proliferation and in many cancers, there is a switch to the expression of the more ubiquitously expressed MAT2A isoform. This switch provides a distinct advantage to cancer cells by sustaining a high flux through the methionine cycle to meet the increased demand for SAM.
MAT2A in Cancer: A Metabolic Dependency and Therapeutic Target
The upregulation of MAT2A is a common feature across a broad spectrum of human cancers, and its elevated expression often correlates with poor prognosis[1][2][3]. This overexpression is not merely a bystander effect but an active contributor to the malignant phenotype, providing a continuous supply of SAM to fuel the hyperproliferative state of cancer cells.
The Synthetic Lethal Relationship with MTAP Deletion
A significant breakthrough in targeting MAT2A came with the discovery of its synthetic lethal interaction with the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A, an event that occurs in roughly 15% of all cancers.
MTAP is a key enzyme in the methionine salvage pathway, responsible for recycling methylthioadenosine (MTA), a byproduct of polyamine synthesis, back into the methionine cycle. In MTAP-deleted cancer cells, MTA accumulates to high levels and acts as a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes these cancer cells exquisitely dependent on a high intracellular concentration of SAM to maintain sufficient PRMT5 activity for survival. By inhibiting MAT2A in MTAP-deleted cells, the production of SAM is drastically reduced, leading to a catastrophic collapse of PRMT5 function, cell cycle arrest, DNA damage, and ultimately, selective cancer cell death. This synthetic lethality provides a large therapeutic window for MAT2A inhibitors, allowing for the selective targeting of cancer cells while sparing normal, MTAP-proficient tissues[4][5][6].
Quantitative Data on MAT2A in Cancer
MAT2A Expression in Cancer vs. Normal Tissues
Multiple studies have documented the significant upregulation of MAT2A in various cancer types compared to their corresponding normal tissues. This overexpression is a key indicator of the reliance of these tumors on the methionine cycle.
| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |
| Liver Cancer (HCC) | ~6-fold increase in mRNA | [7] |
| Colon Cancer | 2- to 3.4-fold increase in mRNA | [8][9] |
| Breast Cancer | Upregulated cytoplasmic protein | [10] |
| Lung Cancer (NSCLC) | Upregulated in cisplatin-resistant cells | [2][11] |
| Gastric Cancer | Significantly higher mRNA levels | [12] |
| Leukemia (MLLr) | Highest expression among leukemias | [13] |
Efficacy of MAT2A Inhibitors
The development of potent and selective MAT2A inhibitors has provided valuable tools to probe the function of MAT2A and has opened new avenues for cancer therapy. The table below summarizes the half-maximal inhibitory concentrations (IC50) of several key MAT2A inhibitors in various cancer cell lines, highlighting their selectivity for MTAP-deleted cancers.
| Inhibitor | Cancer Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | MTAP-deleted | ~300 | [4] |
| HCT116 | MTAP-wildtype | >1200 | [4] | |
| KP4 | MTAP-deleted | 260 | [1] | |
| IDE397 | KP4 | MTAP-deleted | 15 | |
| BXPC3 | MTAP-wildtype | 13200 | ||
| SCR-7952 | HCT116 | MTAP-deleted | 34.4 | [4] |
| HCT116 | MTAP-wildtype | 487.7 | [4] | |
| NCI-H838 | MTAP-deleted | 4.3 | [4] | |
| MIA PaCa-2 | MTAP-deleted | 19.7 | [4] | |
| A549 | MTAP-deleted | 123.1 | [4] |
Impact of MAT2A Inhibition on Metabolite Levels
Inhibition of MAT2A leads to a significant reduction in intracellular SAM levels and a corresponding increase in the SAM-to-SAH (S-adenosylhomocysteine) ratio, a key indicator of cellular methylation potential.
| Cell Line | Treatment | Change in SAM Levels | Change in MTA Levels | Reference |
| HCT116 (MTAP-deleted) | MAT2A siRNA | ~70% decrease | - | |
| HT-29 (MTAP-wildtype) | MTDIA + AG-270 | Decrease | Increase | [1] |
| LN18, U87, U251 | MAT2A inhibitor (10 nM) | Significant suppression | - | [12] |
Key Signaling Pathways Influenced by MAT2A
The metabolic output of MAT2A, primarily SAM, has profound effects on multiple signaling pathways that are central to cancer cell growth and survival.
Methionine Cycle and SAM Production
The fundamental role of MAT2A is to catalyze the production of SAM from methionine and ATP. This is the entry point for methionine into one-carbon metabolism and is tightly regulated.
MAT2A-PRMT5 Synthetic Lethality in MTAP-Deleted Cancers
This pathway illustrates the therapeutic rationale for targeting MAT2A in MTAP-deleted tumors. The accumulation of MTA partially inhibits PRMT5, creating a dependency on high SAM levels, which is then exploited by MAT2A inhibitors.
MAT2A and Polyamine Synthesis
SAM is a precursor for the synthesis of polyamines, which are essential for cell growth, proliferation, and differentiation. MAT2A provides the necessary SAM for this pathway.
MAT2A and mTOR Signaling
The mTORC1 pathway, a central regulator of cell growth and proliferation, is intricately linked with MAT2A and SAM levels. mTORC1 can stimulate MAT2A expression via the transcription factor c-MYC, creating a feed-forward loop that promotes anabolic processes. Conversely, SAM levels can also influence mTORC1 activity, highlighting a complex regulatory network.
MAT2A and Glutathione Synthesis (Redox Homeostasis)
Through the transsulfuration pathway, SAM-derived homocysteine is converted to cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). By providing the initial substrate, MAT2A plays a crucial role in maintaining redox homeostasis.
MAT2A and the RAS-RAF-MEK-ERK Pathway
Emerging evidence suggests a link between MAT2A/SAM and the RAS-RAF-MEK-ERK signaling cascade, a key pathway regulating cell proliferation and survival. While the precise molecular mechanisms are still under investigation, studies have shown that SAM can modulate the phosphorylation status of ERK1/2, suggesting a regulatory role for the MAT2A-SAM axis in this critical oncogenic pathway[10][12].
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of MAT2A in cancer metabolism.
MAT2A Enzymatic Activity Assay (Colorimetric)
This assay measures the activity of MAT2A by quantifying the amount of inorganic phosphate (Pi) produced during the conversion of ATP and methionine to SAM.
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine solution (e.g., 750 µM)
-
ATP solution (e.g., 750 µM)
-
5x MAT2A Assay Buffer
-
Test Inhibitor (dissolved in DMSO)
-
Colorimetric Phosphate Detection Reagent (e.g., PiColorLock™)
-
96-well microplates
Procedure:
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of the test inhibitor in 1x MAT2A Assay Buffer containing a constant percentage of DMSO (e.g., 5%) to create solutions at 5-fold the desired final concentrations.
-
Assay Plate Setup:
-
Blank wells: Add 20 µL of 1x MAT2A Assay Buffer.
-
Positive Control wells: Add 10 µL of Diluent Solution (1x Assay Buffer with DMSO).
-
Test Inhibitor wells: Add 10 µL of the diluted test inhibitor.
-
-
Enzyme Addition: Add 20 µL of diluted MAT2A to the "Positive Control" and "Test Inhibitor" wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Master Mixture Preparation: Prepare a Master Mixture containing 5x MAT2A Assay Buffer, ATP, and L-Methionine.
-
Initiate Reaction: Add 20 µL of the Master Mixture to all wells to start the reaction. The final reaction volume is 50 µL.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.
-
Detection: Add 50 µL of the Colorimetric Detection Reagent to each well. Incubate at room temperature for 15-30 minutes to allow color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 630-650 nm) using a microplate reader.
-
Data Analysis: Subtract the "Blank" absorbance from all other readings. Calculate the percent inhibition relative to the "Positive Control" and determine the IC50 value by plotting percent inhibition against inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
HCT116 MTAP-/- and HCT116 MTAP-WT cell lines
-
Appropriate cell culture medium and supplements
-
Test Inhibitor
-
96-well solid white cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding: Seed 1,000 cells per well in a volume of 100 µL of complete growth medium into 96-well plates. Include wells with medium only for background measurement. Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation and Treatment: Prepare serial dilutions of the test inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Express the data as a percentage of the vehicle-treated control wells (set to 100% viability). Calculate the IC50 value using a non-linear regression model.
Quantification of SAM and MTA by LC-MS/MS
This protocol outlines a method for the extraction and relative quantification of S-adenosylmethionine (SAM) and 5'-methylthioadenosine (MTA) from cancer cells using liquid chromatography-tandem mass spectrometry.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Liquid nitrogen
-
80:20 Methanol:Water extraction solvent (pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
-
Lyophilizer or SpeedVac
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Stable isotope-labeled internal standards for SAM and MTA
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the MAT2A inhibitor or vehicle control for the specified time.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Flash-freeze the cell monolayer by adding liquid nitrogen directly to the plate.
-
Add pre-chilled 80:20 methanol:water extraction solvent containing internal standards to the plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex thoroughly and incubate at -80°C for at least 30 minutes.
-
Centrifuge at maximum speed for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry using a lyophilizer or SpeedVac.
-
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of Mobile Phase A.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Separate the metabolites using a gradient of Mobile Phase A and Mobile Phase B.
-
Analyze the eluting metabolites using a tandem mass spectrometer in positive ion mode, monitoring for the specific precursor-to-product ion transitions for SAM, MTA, and their internal standards.
-
-
Data Analysis: Integrate the peak areas for SAM and MTA. Normalize the peak areas to their respective internal standards. Compare the relative abundance of SAM and MTA between different experimental conditions.
Glutathione (GSH) Assay (Colorimetric)
This assay measures the total glutathione content in cell lysates.
Materials:
-
Cultured cells
-
PBS
-
Cell Lysis Buffer
-
5% 5-Sulfosalicylic acid (SSA)
-
Glutathione Assay Buffer
-
NADPH
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Glutathione Reductase
-
GSH Standard
-
96-well microplate
Procedure:
-
Sample Preparation:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in ice-cold Glutathione Buffer.
-
Add 5% SSA to the lysate, mix, and centrifuge to precipitate proteins.
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation: Prepare a serial dilution of the GSH standard in 1% SSA.
-
Assay Reaction:
-
Add calibrators, diluted samples, and controls to a 96-well plate.
-
Add DTNB to each well.
-
Add Glutathione Reductase to each well.
-
Incubate for 3-5 minutes at room temperature.
-
Initiate the reaction by adding reconstituted NADPH to each well.
-
-
Measurement: Immediately begin recording the absorbance at 405 nm or 412 nm at 15-20 second intervals for 3 minutes.
-
Data Analysis: Calculate the rate of absorbance change (ΔA/min) for each sample and standard. Determine the GSH concentration in the samples by comparing their rates to the standard curve.
Conclusion
MAT2A stands at a critical metabolic node in cancer cells, providing the essential methyl donor SAM to fuel a wide range of processes that underpin malignancy. The profound dependency of various cancers on MAT2A, particularly the synthetic lethal relationship in MTAP-deleted tumors, has established it as a high-priority therapeutic target. The development of potent and selective MAT2A inhibitors represents a promising new frontier in precision oncology. This technical guide has provided a comprehensive overview of the role of MAT2A in cancer metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. A thorough understanding of these molecular mechanisms is paramount for the continued development of novel therapeutic strategies aimed at exploiting the metabolic vulnerabilities of cancer. Future research will undoubtedly further unravel the intricate network of MAT2A-regulated pathways, paving the way for innovative combination therapies and improved patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-Adenosylmethionine affects ERK1/2 and STAT3 pathway in androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Expression of MAT2A in cancer - Summary - The Human Protein Atlas [v22.proteinatlas.org]
- 11. researchgate.net [researchgate.net]
- 12. Translocation of Methionine Adenosyl Transferase MAT2A and Its Prognostic Relevance for Liver Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Impact of MAT2A Inhibition on S-adenosylmethionine (SAM) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. In the context of oncology, particularly in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene, MAT2A has emerged as a promising therapeutic target. Inhibition of MAT2A leads to a significant reduction in intracellular SAM levels, which, in MTAP-deleted cancers, induces a state of synthetic lethality, selectively hampering cancer cell proliferation. This technical guide provides a comprehensive overview of the effects of MAT2A inhibitors on SAM levels, detailing the underlying mechanism of action, presenting quantitative data from preclinical and clinical studies, and outlining key experimental protocols.
Introduction: The MAT2A-SAM Axis in Cancer
MAT2A catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM). SAM is a pivotal molecule that donates its methyl group for the methylation of DNA, RNA, proteins, and lipids, thereby playing a crucial role in the regulation of gene expression, signal transduction, and cellular biosynthesis. Following methyl group donation, SAM is converted to S-adenosylhomocysteine (SAH).
In a significant portion of cancers, estimated to be around 15%, the MTAP gene is homozygously deleted. MTAP is essential for the salvage of methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. In MTAP-deleted cells, MTA accumulates and acts as a partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This partial inhibition renders these cancer cells highly dependent on elevated levels of SAM to maintain sufficient PRMT5 activity for their survival and proliferation. By inhibiting MAT2A and consequently depleting SAM levels, a synthetic lethal environment is created, leading to the selective death of MTAP-deleted cancer cells.[1][2]
Mechanism of Action of MAT2A Inhibitors
MAT2A inhibitors are typically allosteric modulators that bind to a site distinct from the enzyme's active site.[2] This binding induces a conformational change in the MAT2A enzyme, leading to a decrease in its catalytic efficiency and a subsequent reduction in the rate of SAM synthesis.[2] The resulting depletion of the intracellular SAM pool has profound downstream consequences, most notably the further inhibition of methyltransferases like PRMT5, which are critical for RNA splicing and other essential cellular functions.[1] This disruption of vital cellular processes ultimately leads to cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[2]
Quantitative Effects of MAT2A Inhibitors on SAM Levels
The following tables summarize the quantitative data from various preclinical and clinical studies on the effect of specific MAT2A inhibitors on SAM levels.
Table 1: In Vitro Inhibition of Cellular SAM Levels by MAT2A Inhibitors
| Inhibitor | Cell Line | MTAP Status | Treatment Conditions | SAM Reduction | Reference |
| AG-270 | HCT116 | -/- | 1 µM, 24h | >90% | [3] |
| IDE397 | HCT116 | -/- | Not specified | Equivalent to AG-270 | [4] |
| PF-9366 | H520 | Not specified | IC50 of 1.2 µM (6h) | 50% | [5][6] |
| PF-9366 | Huh-7 | Not specified | IC50 of 255 nM (6h) | 50% | [5][6] |
| FIDAS-5 | OPM2 (Multiple Myeloma) | Not specified | siRNA knockdown | Significant reduction | [7] |
| FIDAS-5 | LS174T | Not specified | 3 µM, 36h | Significant reduction | [8] |
| SCR-7952 | HCT116 | -/- | Not specified | Potent reduction | [9] |
Table 2: In Vivo and Clinical Effects of MAT2A Inhibitors on SAM Levels
| Inhibitor | Model System | Dosing Regimen | SAM Reduction | Reference |
| AG-270 | KP4 MTAP-null xenografts | 200 mg/kg | 60-80% (tumor) | [10] |
| AG-270 | Patients with MTAP-deleted tumors | 50-200 mg QD | 65-74% (plasma) | [11] |
| AG-270 | Patients with advanced malignancies | 50-200 mg QD | 51-71% (plasma) | [12] |
| IDE397 | Patients with MTAP-deleted solid tumors | Cohort 1 | 68.9% (plasma, maximal) | [13] |
| IDE397 | Patients with MTAP-deleted solid tumors | Cohort 2 | 88.0% (plasma, maximal) | [13] |
| IDE397 | Patients with MTAP-deleted solid tumors | Cohort 5 | 77% (plasma, mean steady state) | |
| Compound 30 | HCT-116 MTAP-deleted xenograft | 20 mg/kg qd, 21 days | 79% (tumor) |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of MAT2A inhibitors.
Caption: The Methionine Cycle and the point of intervention by MAT2A inhibitors.
Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancer cells.
Experimental Workflows
Caption: General experimental workflow for quantifying SAM levels.
Experimental Protocols
Quantification of Intracellular S-adenosylmethionine (SAM) by LC-MS/MS
This protocol outlines a method for the extraction and quantification of SAM from cultured cancer cells using liquid chromatography-tandem mass spectrometry.
Materials:
-
Cultured cancer cells (e.g., HCT116 MTAP+/+ and MTAP-/-)
-
MAT2A inhibitor
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solution: 80:20 (v/v) methanol:water, pre-chilled to -80°C
-
Internal standard (IS): Deuterated SAM (e.g., d3-SAM)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Refrigerated centrifuge
-
Cell scraper
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the MAT2A inhibitor at various concentrations for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Sample Collection and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol containing the internal standard to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Use a suitable column for polar metabolites (e.g., a HILIC or C18 column with an ion-pairing agent). A typical mobile phase system consists of an aqueous buffer with an organic modifier.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for SAM and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAM.
-
Quantify the amount of SAM in the samples by comparing the peak area ratio of SAM to the internal standard against the standard curve. Normalize the results to the cell number or protein concentration.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a MAT2A inhibitor.
Materials:
-
MTAP-wild-type and MTAP-deleted cancer cell lines
-
Complete cell culture medium
-
MAT2A inhibitor
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells per well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the MAT2A inhibitor in complete medium.
-
Add the diluted inhibitor to the respective wells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 3-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[2]
-
Conclusion
The inhibition of MAT2A represents a highly promising therapeutic strategy for the treatment of MTAP-deleted cancers. The data presented in this guide unequivocally demonstrate that MAT2A inhibitors effectively reduce intracellular and plasma levels of S-adenosylmethionine. This reduction in SAM serves as a critical pharmacodynamic biomarker of target engagement and is directly linked to the anti-proliferative effects observed in preclinical and clinical settings. The detailed protocols and pathway diagrams provided herein are intended to equip researchers and drug development professionals with the necessary tools and knowledge to further investigate and advance this targeted therapeutic approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. filecache.investorroom.com [filecache.investorroom.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of MAT2A Inhibitors: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of key clinical-stage MAT2A inhibitors, with a focus on their therapeutic potential in cancers with MTAP (methylthioadenosine phosphorylase) deletion. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and illustrates the core signaling pathway.
Core Signaling Pathway: MAT2A Inhibition in MTAP-Deleted Cancers
The therapeutic strategy of targeting MAT2A (methionine adenosyltransferase 2A) is rooted in the concept of synthetic lethality. In normal cells, the enzyme MTAP salvages methionine from methylthioadenosine (MTA). However, in approximately 15% of all human cancers, the MTAP gene is co-deleted with the adjacent tumor suppressor gene CDKN2A. This genetic alteration leads to an accumulation of MTA, which partially inhibits the enzyme PRMT5 (protein arginine methyltransferase 5). This partial inhibition makes cancer cells exquisitely dependent on a steady supply of S-adenosylmethionine (SAM), the universal methyl donor, for PRMT5 function and overall cell survival. MAT2A is the primary enzyme responsible for SAM synthesis. By inhibiting MAT2A, the production of SAM is suppressed, leading to a significant reduction in PRMT5 activity and ultimately, selective cancer cell death.[1]
Quantitative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy data for two prominent MAT2A inhibitors, AG-270 and IDE397, from both preclinical xenograft models and clinical trials.
Preclinical Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| AG-270 | KP4 (pancreatic, MTAP-null) | Mice | 200 mg/kg, q.d., oral | Tumor Growth Inhibition (TGI) of 67% | [2] |
| AG-270 | HCT-116 (colorectal, MTAP-/-) | Mice | Not specified | Enhanced anti-tumor activity when combined with taxanes and gemcitabine. The docetaxel combination yielded 50% complete tumor regressions in 2-3 PDX models. | [3] |
| IDE397 | NSCLC (MTAP-null) CDX | Mice | Not specified | In combination with a PRMT5 inhibitor (AMG 193), showed complete and durable tumor responses. | [4] |
| IDE397 | Bladder CDX (RT112/84) | Mice | 10 mg/kg, q.d., oral | Synergistic anti-tumor benefit when combined with irinotecan. | [5] |
| SCR-7952 | HCT-116 (colorectal, MTAP-/-) | Mice | 1 mg/kg, q.d., oral | Achieved 72% TGI, more potent than AG-270 (56% TGI at 200 mg/kg). | [6] |
Clinical Efficacy in Human Trials
| Inhibitor | Trial Phase | Patient Population | Dosing Regimen | Key Efficacy Results | Reference(s) |
| AG-270 | Phase 1 | Advanced solid tumors or lymphomas with MTAP deletion | 200 mg, q.d. | One partial response (PR) in a patient with a high-grade neuroendocrine lung tumor. Eight other patients had stable disease. | [7] |
| IDE397 | Phase 1/2 | Solid tumors with MTAP deletion | Not specified | Tumor shrinkage observed in multiple patients. | [4] |
| IDE397 | Phase 1/2 Combination | Late-line MTAP-deletion urothelial cancer | 30 mg IDE397 + 7.5 mg/kg Sacituzumab Govitecan | 57% Overall Response Rate (ORR). | [8] |
| IDE397 | Phase 1/2 Combination | Late-line MTAP-deletion urothelial cancer | 15 mg IDE397 + 10 mg/kg Sacituzumab Govitecan | 33% ORR. | [8] |
Experimental Protocols
While specific, detailed protocols for every study are proprietary, this section outlines a representative methodology for conducting in vivo xenograft studies with MAT2A inhibitors based on published literature.
General Xenograft Model Protocol
1. Cell Culture and Preparation:
-
Human cancer cell lines with MTAP deletion (e.g., HCT-116, KP4, RT112/84) are cultured in appropriate media under standard conditions (37°C, 5% CO2).[9]
-
Cells are harvested during the exponential growth phase, typically at 80-90% confluency.[9]
-
Cells are then washed with phosphate-buffered saline (PBS) and resuspended in a mixture of PBS and Matrigel to facilitate tumor formation.[10]
2. Animal Models and Tumor Implantation:
-
Immunocompromised mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old, are used as hosts.[11]
-
A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.[10]
3. Tumor Growth, Randomization, and Treatment:
-
Tumor growth is monitored regularly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[10]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.[11]
-
The MAT2A inhibitor is typically administered orally via gavage, while combination agents may be administered via different routes (e.g., intraperitoneal injection).[5]
-
Animal body weight and tumor volume are measured 2-3 times per week.[11]
4. Endpoint and Data Analysis:
-
The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
-
Statistical analyses are performed to determine the significance of the observed differences between treatment groups.
Logical Relationship of MAT2A Inhibition and Synthetic Lethality
The efficacy of MAT2A inhibitors is predicated on the genetic context of the cancer cells, specifically the absence of MTAP. This creates a synthetic lethal interaction where the inhibition of MAT2A is significantly more toxic to cancer cells with MTAP deletion than to normal cells.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. media.ideayabio.com [media.ideayabio.com]
- 5. filecache.investorroom.com [filecache.investorroom.com]
- 6. researchgate.net [researchgate.net]
- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 10. Xymedon Activates the Immune Response in Breast Cancer Xenografts [mdpi.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
The Selectivity Profile of MAT2A Inhibitor 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of MAT2A inhibitor 5, also identified as compound 39. The document details its on-target potency, cellular activity in genetically defined contexts, and broader selectivity against other enzymes. Methodologies for the key experiments that form the basis of this selectivity profile are also provided, alongside visualizations of the relevant biological pathways and experimental workflows.
Introduction to MAT2A Inhibition and Synthetic Lethality
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions essential for cell growth and proliferation.[1] In recent years, targeting MAT2A has emerged as a promising therapeutic strategy in oncology, particularly for cancers with a specific genetic vulnerability: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2]
This genetic event, occurring in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[2][3] In MTAP-deleted cancer cells, the substrate methylthioadenosine (MTA) accumulates, acting as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[3] This renders the cells highly dependent on MAT2A for SAM production to maintain essential PRMT5 activity.[3] Inhibition of MAT2A in this context leads to a critical depletion of SAM, further crippling PRMT5 function and inducing selective cancer cell death.[2][4]
This compound (compound 39) is a potent, orally active, and blood-brain barrier permeable inhibitor of MAT2A, developed through structure-based drug design.[5][6] This guide focuses on its selectivity, a critical attribute for any therapeutic candidate.
Signaling Pathway and Mechanism of Action
The selective effect of MAT2A inhibition in MTAP-deleted cancers is rooted in the concept of synthetic lethality. The diagram below illustrates this pathway.
Quantitative Selectivity Profile
The selectivity of this compound has been assessed through biochemical and cellular assays. The data is summarized below.
Table 1: Biochemical Potency
| Target | IC50 (nM) | Source |
| MAT2A | 11 | [5] |
Table 2: Cellular Proliferation (MTAP Isogenic Cell Lines)
The primary demonstration of selectivity for MAT2A inhibitors is a differential effect on the proliferation of cell lines that are genetically identical except for their MTAP status. While the specific panel data for this compound (compound 39) is found in the primary publication, the table below shows representative data for a well-characterized MAT2A inhibitor, AG-270, to illustrate the expected profile.[7] this compound is reported to have remarkable selectivity for MTAP-deleted cancer cell lines.[5][6]
| Cell Line | MTAP Status | GI50 (nM) (AG-270) | Selectivity (WT/Deleted) |
| HCT116 | Wild-Type | >30,000 | >115x |
| HCT116 | Deleted | 260 |
Table 3: Off-Target Profile
Comprehensive off-target profiling is crucial to de-risk potential side effects. For MAT2A inhibitors, this often includes screening against a broad panel of kinases and other enzymes. The data below for a representative MAT2A inhibitor, AG-270, illustrates a favorable selectivity profile.[3] Similar rigorous testing would be essential for the full characterization of this compound.
| Assay Type | Target Panel | Result for Representative Inhibitor (AG-270) |
| Kinase Panel | 39 Kinases | No significant inhibition at 10 µM |
| General Panel | GPCRs, Ion Channels, Transporters | No substantial off-target activity |
Experimental Protocols
Detailed methodologies are required to reproduce and validate selectivity data. The following sections describe the core experimental protocols used to characterize MAT2A inhibitors.
Biochemical Enzymatic Inhibition Assay (Colorimetric)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of MAT2A by measuring the production of inorganic phosphate, a byproduct of the SAM synthesis reaction.[8][9]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in a buffer free of phosphate. Prepare a master mix containing assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂), ATP, and L-Methionine.[10]
-
Assay Plate Setup: Add diluted inhibitor or vehicle (DMSO) control to the wells of a 384-well plate.
-
Enzyme Addition: Add purified recombinant MAT2A enzyme to all wells except for the "no enzyme" blank controls.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATP/L-Methionine master mix. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and initiate color development by adding a colorimetric phosphate detection reagent (e.g., BIOMOL GREEN or PiColorLock™). Incubate for 15-30 minutes at room temperature.[8][9]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically ~630 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from "no enzyme" wells). Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a non-linear regression model.
Cellular Proliferation Assay (MTT/MTS-based)
This assay determines the effect of an inhibitor on the growth and viability of cancer cells, comparing MTAP-deleted and MTAP wild-type cell lines to establish a selectivity index.[7][11]
Methodology:
-
Cell Seeding: Seed isogenic MTAP wild-type (e.g., HCT116 MTAP+/+) and MTAP-deleted (e.g., HCT116 MTAP-/-) cells into 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the cell plates with the medium containing the inhibitor or vehicle control (final DMSO concentration <0.1%).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings, typically 72 to 120 hours.[11]
-
Viability Assessment: Add a viability reagent such as MTT or MTS to each well and incubate for 1-4 hours. Live, metabolically active cells will convert the reagent into a colored formazan product.
-
Data Acquisition: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[7]
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value for each cell line. The selectivity index is calculated as GI50 (MTAP-WT) / GI50 (MTAP-Deleted).
Conclusion
This compound (compound 39) is a highly potent inhibitor of its primary target, MAT2A.[5] Its mechanism of action leverages the synthetic lethal relationship in MTAP-deleted cancers, and it demonstrates remarkable selectivity for these cancer cells in proliferation assays.[6] A comprehensive understanding of its selectivity profile, supported by robust biochemical and cellular assays, is fundamental to its continued development as a precision oncology therapeutic. The experimental protocols and workflows detailed in this guide provide a framework for the evaluation and validation of this and other selective MAT2A inhibitors.
References
- 1. Item - Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - figshare - Figshare [figshare.com]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of novel MAT2A inhibitors by an allosteric site-compatible fragment growing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of MAT2A Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Methionine Adenosyltransferase 2A (MAT2A) inhibitors, a promising class of targeted therapies for cancers with methylthioadenosine phosphorylase (MTAP) deletion.
Core Concepts: MAT2A Inhibition in MTAP-Deleted Cancers
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular methylation reactions.[1][2] In approximately 15% of all cancers, the gene encoding for methylthioadenosine phosphorylase (MTAP) is deleted, often concurrently with the tumor suppressor gene CDKN2A.[3][4] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which in turn partially inhibits the enzyme PRMT5.[1] This creates a state of dependency on MAT2A for the production of SAM, rendering these cancer cells particularly vulnerable to MAT2A inhibition. This concept is known as synthetic lethality.[1]
Pharmacokinetics of MAT2A Inhibitors
The development of orally bioavailable MAT2A inhibitors has been a key focus in this field. While specific data for "MAT2A inhibitor 5" (also known as compound 39) is limited to its potent enzymatic inhibition with an IC50 of 11 nM and its oral activity, extensive pharmacokinetic data is available for other clinical-stage MAT2A inhibitors such as AG-270 and IDE397.[5]
AG-270 was the first-in-class oral MAT2A inhibitor to enter clinical trials.[6][7] A Phase 1 study in patients with advanced solid tumors or lymphoma with homozygous MTAP deletion provided key insights into its pharmacokinetic profile.[8]
Table 1: Pharmacokinetic Parameters of AG-270 at Steady State (Cycle 1, Day 15) [6]
| Dose Level | Geometric Mean AUC (0-24h,ss) (ng*h/mL) | Median Half-life (h) |
| 50 mg QD | 33,200 | 16.1 - 38.4 |
| 100 mg QD | N/A | 16.1 - 38.4 |
| 150 mg QD | N/A | 16.1 - 38.4 |
| 200 mg QD | 199,085 | 16.1 - 38.4 |
| 400 mg QD | Lower than anticipated | 16.1 - 38.4 |
| 200 mg BID | 254,616 | 16.1 - 38.4 |
Data sourced from the Phase I clinical trial of AG-270 (NCT03435250).[6] N/A: Not available in the provided source.
The plasma concentrations of AG-270 were found to increase in a dose-proportional manner, with the exception of the 400 mg once-daily (QD) dose where exposure was lower than anticipated.[6] The maximum tolerated dose was established at 200 mg QD.[9]
IDE397 is another potent and selective MAT2A inhibitor currently in Phase 2 clinical trials.[10][11] While detailed quantitative data in a tabular format is not yet publicly available, interim data from its Phase 1 trial (NCT04794699) indicates a favorable pharmacokinetic profile.[12] Key observations include dose-proportional increases in exposure (AUC and Cmax).[12]
Pharmacodynamics: Target Engagement and Biomarker Modulation
The pharmacodynamic effects of MAT2A inhibitors are assessed by measuring the modulation of the target pathway.
A primary pharmacodynamic marker for MAT2A inhibition is the reduction of S-adenosylmethionine (SAM) in plasma.[12] In the Phase 1 trial of AG-270, maximal reductions in plasma SAM concentrations ranged from 51% to 71% across the tested doses after two weeks of treatment.[6] Similarly, IDE397 has been shown to robustly modulate plasma SAM with reductions exceeding 60% at steady state.[12]
Inhibition of MAT2A leads to reduced SAM levels, which in turn affects the activity of methyltransferases like PRMT5. A downstream marker of this effect is the reduction of symmetrically di-methylated arginine (SDMA) residues on proteins, which can be measured in tumor biopsies via immunohistochemistry (IHC).[6] In the AG-270 trial, analysis of paired tumor biopsies showed decreases in SDMA levels, confirming target engagement in the tumor tissue.[6]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the development of MAT2A inhibitors.
This assay determines the direct inhibitory activity of a compound on the MAT2A enzyme.
-
Principle: Measures the amount of inorganic phosphate (Pi), a byproduct of the MAT2A-catalyzed conversion of L-methionine and ATP into SAM.[1]
-
Materials: Purified recombinant MAT2A enzyme, L-methionine, ATP, test inhibitor, and a colorimetric phosphate detection reagent.[1]
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, combine the MAT2A enzyme, L-methionine, and ATP with the test inhibitor.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add the colorimetric detection reagent to measure the amount of free phosphate generated.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition relative to a control and determine the IC50 value.[1]
-
This assay assesses the effect of a MAT2A inhibitor on the growth of cancer cells.
-
Principle: Measures the viability of cancer cells with and without the MTAP gene deletion after treatment with the inhibitor.
-
Materials: MTAP-deleted and MTAP wild-type cancer cell lines (e.g., HCT116), cell culture medium, test inhibitor, 96-well plates, and a cell viability reagent.[1]
-
Procedure:
-
Seed both cell lines into 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the test inhibitor.
-
Incubate for a period of several days.
-
Add a cell viability reagent and measure the signal (e.g., fluorescence or absorbance).
-
Normalize the data to vehicle-treated controls to calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition).[1]
-
This study evaluates the anti-tumor activity of a MAT2A inhibitor in a living organism.
-
Principle: A MAT2A inhibitor is administered to immunodeficient mice bearing tumors derived from human cancer cell lines.
-
Materials: Immunodeficient mice, MTAP-deleted human cancer cells, Matrigel, test inhibitor, and vehicle control.[13]
-
Procedure:
-
Implant MTAP-deleted cancer cells subcutaneously into the flanks of the mice.
-
Monitor tumor growth until they reach a specified size (e.g., 100-150 mm³).[13]
-
Randomize mice into treatment and control groups.
-
Administer the test inhibitor (e.g., by oral gavage) and vehicle control daily for a defined period (e.g., 21 days).[13]
-
Measure tumor volume and animal body weight 2-3 times per week.[14]
-
At the end of the study, collect tumors and other tissues for further analysis (e.g., pharmacodynamic markers).
-
-
Study Design: Typically a Phase 1, open-label, dose-escalation study in patients with advanced solid tumors harboring an MTAP deletion.[12]
-
Pharmacokinetic Sampling:
-
Single Dose: On Cycle 1, Day 1, collect serial blood samples at multiple time points pre- and post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 144 hours).
-
Steady State: On Cycle 1, Day 15, repeat the serial blood sampling.
-
-
Pharmacodynamic Sampling:
-
Collect plasma samples for the measurement of SAM levels.
-
Obtain paired tumor biopsies at baseline and after a specified treatment period (e.g., end of Cycle 1) for the analysis of SDMA by IHC.[6]
-
Visualizations
Caption: MAT2A synthetic lethality in MTAP-deleted cancers.
Caption: Workflow for a mouse xenograft efficacy study.
Caption: Pharmacodynamic biomarker cascade for MAT2A inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. probiologists.com [probiologists.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 10. IDEAYA Biosciences Updates Clinical Program for Phase 2 MAT2A Inhibitor IDE397 [synapse.patsnap.com]
- 11. ir.ideayabio.com [ir.ideayabio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability of Brain-Penetrant MAT2A Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target, particularly in the context of oncology. As an essential enzyme in the methionine cycle, MAT2A catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are fundamental to epigenetic regulation, DNA repair, and the biosynthesis of several key molecules. The dysregulation of MAT2A is implicated in various cancers, making its inhibition a promising therapeutic strategy. For diseases of the central nervous system (CNS), including primary brain tumors and metastases, the ability of a drug to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. This technical guide provides a comprehensive overview of the BBB permeability of brain-penetrant MAT2A inhibitors, based on currently available preclinical data.
Disclaimer: Specific data for a compound designated as "MAT2A inhibitor 5" is not publicly available. This guide synthesizes information from published research on several brain-penetrant MAT2A inhibitors to provide a representative technical overview.
Quantitative Analysis of Blood-Brain Barrier Permeability
The ability of a MAT2A inhibitor to penetrate the CNS is quantified by its brain-to-plasma concentration ratio. The following table summarizes the available data for representative brain-penetrant MAT2A inhibitors.
| Compound Class | Species | Parameter | Value |
| Novel pyrazolo[3,4-c]quinolin-4-one series (Compound 39) | Rat | Kp,uu | 0.64[1] |
| Novel series of MAT2A inhibitors | Mouse | Brain-to-plasma ratio | > 0.75[2][3] |
| AGI-41998 | Not Specified | Permeability Profile | Brain-penetrant[4] |
| AGI-43192 | Not Specified | Permeability Profile | Limited brain-penetrant[4] |
| AG-270 | Not Specified | Permeability Profile | Limited brain-penetrant[4] |
Kp,uu: The unbound brain-to-plasma concentration ratio, which represents the equilibrium of the unbound drug between the brain and plasma, is a key metric for assessing BBB penetration. A Kp,uu value close to 1 suggests unrestricted passage across the BBB.
Experimental Protocols for Assessing BBB Permeability
The determination of the brain-to-plasma concentration ratio of a MAT2A inhibitor is a critical step in preclinical development. The following is a generalized in vivo protocol based on standard methodologies.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the brain and plasma concentrations of a MAT2A inhibitor and calculate the brain-to-plasma ratio.
Materials:
-
MAT2A inhibitor compound
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Vehicle for drug administration (e.g., 0.5% methylcellulose in water)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Surgical tools for brain extraction
-
Homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipment
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Dosing:
-
Acclimatize animals for at least one week prior to the experiment.
-
Administer the MAT2A inhibitor at a predetermined dose via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
At specified time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours), anesthetize a cohort of animals.
-
Collect a blood sample via cardiac puncture into anticoagulant-containing tubes.
-
Immediately perfuse the animal transcardially with ice-cold PBS to remove blood from the brain tissue.
-
Carefully dissect and collect the whole brain.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Brain: Weigh the collected brain tissue and homogenize it in a known volume of PBS or an appropriate buffer. Store the brain homogenate at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of the MAT2A inhibitor in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point using the following formula:
-
Kp = C_brain / C_plasma
-
Where C_brain is the concentration in the brain homogenate and C_plasma is the concentration in plasma.
-
-
To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in the brain (fu,brain) and plasma (fu,plasma) needs to be determined, typically through equilibrium dialysis. The Kp,uu is then calculated as:
-
Kp,uu = Kp * (fu,plasma / fu,brain)
-
-
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the biological context of MAT2A inhibition, the following diagrams have been generated.
Caption: In vivo BBB permeability experimental workflow.
Caption: MAT2A signaling pathway and its central role in cellular methylation.
Conclusion
The development of brain-penetrant MAT2A inhibitors represents a significant advancement in the pursuit of effective treatments for CNS malignancies and other neurological disorders where MAT2A plays a pathogenic role. The ability to achieve therapeutic concentrations in the brain is paramount, and the data presented herein for representative compounds are encouraging. The standardized in vivo pharmacokinetic protocols are essential for the continued evaluation and optimization of these promising therapeutic agents. Future research will likely focus on refining the chemical scaffolds of MAT2A inhibitors to enhance BBB permeability while maintaining high potency and selectivity, ultimately leading to novel and effective therapies for patients with challenging CNS diseases.
References
- 1. Induction of human methionine adenosyltransferase 2A expression by tumor necrosis factor alpha. Role of NF-kappa B and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation of MAT2A-RIP1 signaling axis reprograms monocytes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of MAT2A Inhibitor 5 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for a significant subset of cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be exploited by MAT2A inhibitors. These inhibitors function through a synthetic lethal mechanism, selectively targeting cancer cells while sparing normal tissues. This guide provides an in-depth technical overview of the therapeutic potential of a novel, potent, and orally active MAT2A inhibitor, designated as MAT2A inhibitor 5 (also known as compound 39), in the context of other clinical-stage MAT2A inhibitors. We will detail its mechanism of action, present preclinical data, outline key experimental protocols for its evaluation, and visualize the core signaling pathways and experimental workflows.
Introduction: The MAT2A-MTAP Synthetic Lethal Axis
MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions that are critical for gene expression, protein function, and metabolism.[1][2] In many cancers, the tumor suppressor gene CDKN2A is deleted. Due to its close proximity on chromosome 9p21, the MTAP gene is frequently co-deleted.[3][4]
The loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA).[1][5] MTA acts as a partial, endogenous inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5).[5] This partial inhibition renders MTAP-deleted cancer cells uniquely dependent on high intracellular concentrations of SAM to maintain sufficient PRMT5 activity for survival. By inhibiting MAT2A and thereby depleting the cellular SAM pool, MAT2A inhibitors profoundly suppress PRMT5 activity, leading to disruptions in critical cellular processes like mRNA splicing and ultimately inducing selective cancer cell death.[2][6]
This compound (compound 39) is a novel, orally active, and selective MAT2A inhibitor with high potency and blood-brain barrier permeability.[7][8] Its favorable preclinical profile suggests significant potential for the treatment of MTAP-deleted cancers, including those within the central nervous system.[8]
Mechanism of Action
The antitumor activity of MAT2A inhibitors in MTAP-deleted cancers is a prime example of synthetic lethality. The core mechanism involves the following steps:
-
MTAP Deletion: In cancer cells lacking the MTAP gene, MTA accumulates.
-
Partial PRMT5 Inhibition: The elevated MTA levels competitively inhibit the SAM-binding site of PRMT5, reducing its methyltransferase activity.
-
MAT2A Inhibition: Administration of a MAT2A inhibitor like this compound blocks the synthesis of SAM from methionine and ATP.
-
Profound PRMT5 Inhibition: The resulting depletion of cellular SAM further starves the already-compromised PRMT5 enzyme, leading to a significant reduction in the symmetric dimethylation of arginine (SDMA) on its substrate proteins.
-
Cellular Consequences: The loss of PRMT5 function disrupts essential cellular processes, including pre-mRNA splicing, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[2]
Signaling Pathway Diagram
Preclinical and Clinical Data
A growing body of evidence from preclinical and clinical studies underscores the therapeutic promise of MAT2A inhibition.
In Vitro Potency and Selectivity
This compound demonstrates potent enzymatic inhibition and high selectivity for MTAP-deleted cancer cell lines.[8] This selectivity is a hallmark of the synthetic lethal approach, promising a wider therapeutic window.
| Compound | Target/Assay | IC50 (nM) | Cell Line | Reference |
| This compound (compound 39) | MAT2A (enzymatic) | 11 | N/A | [7][8] |
| AG-270 | MAT2A (enzymatic) | 10 | N/A | [3] |
| Compound 28 | SDMA (cellular) | 25 | HCT116 MTAP-/- | [9] |
| Compound 28 | Proliferation (cellular) | 250 | HCT116 MTAP-/- | [9] |
| Compound 30 | Proliferation (cellular) | 273 | HCT116 MTAP-/- | [5] |
| Euregen MAT2Ai | MAT2A (enzymatic) | Low nM | N/A | [4] |
Table 1: Comparative In Vitro Potency of MAT2A Inhibitors.
In Vivo Efficacy in Xenograft Models
Oral administration of MAT2A inhibitors leads to significant, dose-dependent tumor growth inhibition in MTAP-deleted xenograft models.[5][10]
| Compound | Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| This compound (compound 39) | MTAP-depleted xenograft | Not specified | Significant efficacy | [8] |
| AG-270 | KP4 (pancreatic, MTAP-null) | 200 mg/kg, q.d. | 67% | [10] |
| Compound 30 | HCT-116 (colorectal, MTAP-/-) | 20 mg/kg, q.d. | 60% | [5] |
| IDE397 + PRMT5i | H838 (lung), BXPC3 (pancreas) | Below MTD for each | Durable tumor regressions | [11] |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models.
Pharmacokinetics and Pharmacodynamics
This compound is reported to have a favorable pharmacokinetic profile with high plasma exposure and oral bioavailability.[8] Clinical-stage inhibitors like AG-270 and IDE397 have demonstrated dose-proportional exposure and robust target engagement, as measured by the reduction of plasma SAM and tumor SDMA levels.[3][6][12]
| Compound | Species/Setting | Key PK/PD Findings | Reference |
| This compound (compound 39) | Rat | Excellent brain exposure (Kpuu = 0.64) | [8] |
| AG-270 | Human (Phase I) | Plasma SAM reduction: 54% to 70% | [3] |
| AG-270 | Mouse (xenograft) | Dose-dependent reduction in tumor SAM | [10] |
| IDE397 | Human (Phase I) | Plasma SAM reduction: >60% at steady state | [6][12] |
| IDE397 | Human (Phase I) | Tumor SDMA reduction: up to 95% | [12] |
Table 3: Pharmacokinetic and Pharmacodynamic Profile of MAT2A Inhibitors.
Clinical Trial Data
Early-phase clinical trials of MAT2A inhibitors have provided proof-of-concept for this therapeutic strategy.
| Inhibitor | Trial ID | Phase | Key Findings | Reference |
| AG-270 | NCT03435250 | I | Manageable safety profile; 2 partial responses observed. | [3] |
| IDE397 | NCT04794699 | I/II | ORR of 33% and DCR of 93% in evaluable MTAP-del UC and NSCLC patients. Manageable safety with no serious adverse effects. | [12][13] |
Table 4: Summary of Clinical Trial Data for MAT2A Inhibitors.
Key Experimental Protocols
Evaluating the therapeutic potential of MAT2A inhibitors requires a suite of robust in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Protocol: In Vivo Xenograft Tumor Model Efficacy Study
This protocol outlines the evaluation of a MAT2A inhibitor's anti-tumor efficacy in an MTAP-deleted subcutaneous xenograft mouse model.[14][15]
Materials:
-
HCT-116 MTAP-/- cancer cells
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cell culture medium, PBS, Matrigel
-
MAT2A inhibitor formulation and vehicle control
-
Gavage needles, syringes, calipers
Procedure:
-
Cell Preparation: Culture HCT-116 MTAP-/- cells under standard conditions. Harvest cells at 70-80% confluency and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring and Randomization: Monitor mice for tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, MAT2A inhibitor at desired doses). Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
Treatment Administration: Prepare the MAT2A inhibitor formulation fresh daily. Administer the inhibitor or vehicle control according to the planned schedule (e.g., once daily via oral gavage) for the duration of the study (e.g., 21 days).
-
Monitoring: Monitor animal body weight and tumor volume 2-3 times per week. A body weight loss of >15-20% is a sign of toxicity.[16]
-
Endpoint and Analysis: At the end of the study, euthanize the animals. Excise tumors for weight measurement and pharmacodynamic analysis (e.g., SDMA Western blot, SAM measurement). Calculate Tumor Growth Inhibition (TGI).
Protocol: Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is for assessing the pharmacodynamic effect of MAT2A inhibition by measuring the downstream biomarker SDMA in cell or tumor lysates.[17]
Materials:
-
Treated cells or tumor tissue
-
RIPA Lysis Buffer with protease/phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-SDMA
-
Loading control antibody: anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Lysate Preparation: Lyse cell pellets or homogenized tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL detection reagent and capture the chemiluminescent signal using a digital imager.
-
Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH) to confirm equal loading. Quantify band intensities using densitometry software.
Protocol: LC-MS/MS for S-Adenosylmethionine (SAM) Quantification
This protocol provides a general framework for the sensitive and accurate measurement of SAM in plasma or tissue extracts to confirm target engagement.[18][19][20]
Materials:
-
Plasma, cell pellets, or tissue homogenates
-
Extraction solvent (e.g., methanol with acetic acid)
-
Stable isotope-labeled internal standard (e.g., ²H₃-SAM)
-
LC-MS/MS system with a suitable column (e.g., Hypercarb)
Procedure:
-
Sample Preparation:
-
For tissues/cells: Homogenize in ice-cold extraction solvent. Use freeze-thaw cycles to ensure complete lysis.
-
For plasma: Perform protein precipitation by adding an organic solvent (e.g., acetone or methanol).
-
Spike all samples and standards with the internal standard solution.
-
Centrifuge at high speed at 4°C to pellet precipitated proteins and debris.
-
-
LC Separation: Transfer the supernatant to an autosampler vial. Inject a small volume (e.g., 5 µL) onto the LC system. Use a gradient elution method to separate SAM from other metabolites.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for both SAM (e.g., m/z 399→250) and the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (SAM/internal standard) against the concentration of the SAM standards. Determine the concentration of SAM in the unknown samples from this calibration curve.
Experimental Workflow Visualization
Conclusion and Future Directions
The synthetic lethal strategy of targeting MAT2A in MTAP-deleted cancers represents a significant advancement in precision oncology. This compound (compound 39) has demonstrated a compelling preclinical profile with high potency, selectivity, oral bioavailability, and in vivo efficacy.[7][8] The ongoing clinical success of other MAT2A inhibitors like IDE397 further validates this approach and paves the way for novel agents.[13]
Future research will focus on several key areas:
-
Combination Therapies: Preclinical data strongly support the combination of MAT2A inhibitors with other agents, particularly PRMT5 inhibitors and taxane-based chemotherapies, to achieve synergistic anti-tumor effects and overcome potential resistance mechanisms.[1][11]
-
Biomarker Development: Refining patient selection and monitoring treatment response through robust biomarkers, such as plasma SAM and ctDNA analysis, will be crucial for clinical success.[3][12]
-
Expansion to New Indications: The high frequency of MTAP deletion across various tumor types, including challenging cancers like pancreatic cancer, glioblastoma, and non-small cell lung cancer, offers broad potential for MAT2A inhibitors.
-
Overcoming Resistance: Investigating mechanisms of acquired resistance to MAT2A inhibition will be essential for developing next-generation inhibitors and rational combination strategies.
References
- 1. probiologists.com [probiologists.com]
- 2. researchgate.net [researchgate.net]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
- 12. media.ideayabio.com [media.ideayabio.com]
- 13. onclive.com [onclive.com]
- 14. benchchem.com [benchchem.com]
- 15. protocol-online.org [protocol-online.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
The Precision Strike: A Technical Guide to MAT2A Inhibitor 5 in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancer-specific vulnerabilities represents a paradigm shift in oncology. One of the most promising synthetic lethal approaches to emerge is the inhibition of methionine adenosyltransferase 2A (MAT2A) in cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This in-depth technical guide provides a comprehensive overview of a potent and selective MAT2A inhibitor, referred to herein as MAT2A inhibitor 5 (also known as compound 39 or MAT2A-IN-23), for the treatment of MTAP-deleted malignancies.
The Synthetic Lethal Relationship: MAT2A and MTAP
The foundation of this therapeutic strategy lies in the frequent co-deletion of the MTAP gene with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers. MTAP is a critical enzyme in the methionine salvage pathway. Its absence in cancer cells leads to the accumulation of 5'-methylthioadenosine (MTA).
This accumulation of MTA has a profound consequence: it acts as a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on a wide range of proteins, playing a crucial role in RNA splicing, signal transduction, and transcriptional regulation. The partial inhibition of PRMT5 by MTA in MTAP-deleted cells creates a unique dependency on the de novo synthesis of S-adenosylmethionine (SAM), the universal methyl donor, for residual PRMT5 activity and overall cell survival.
MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP. By inhibiting MAT2A, the intracellular pool of SAM is depleted, leading to a further and critical reduction in PRMT5 activity, ultimately triggering selective cell death in MTAP-deleted cancer cells. This synthetic lethal interaction forms the basis for the therapeutic window of MAT2A inhibitors.
Quantitative Data for this compound
This compound has demonstrated significant potency and selectivity in preclinical studies. The following tables summarize the key quantitative data available for this compound.
| Parameter | Cell Line | Value | Reference |
| MAT2A Inhibition (IC50) | - | 4 nM | [1] |
| SAM Inhibition (IC50) | HCT-116 (MTAP-/-) | 3 nM | [1] |
| HCT-116 (WT) | 2 nM | [1] | |
| SDMA Inhibition (IC50) | HCT-116 (MTAP-/-) | 2 nM | [1] |
| HCT-116 (WT) | >3000 nM | [1] | |
| Cell Proliferation (IC50) | HCT-116 (MTAP-/-) | 47 nM | [1] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of MAT2A Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cellular metabolism and regulation.[1][2][3] In oncology, MAT2A has emerged as a significant therapeutic target, especially in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4][5][6] This genetic alteration, present in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), which in turn partially inhibits PRMT5, an enzyme crucial for cell proliferation.[4][5][6] This creates a state of dependency on MAT2A for SAM production, rendering MTAP-deleted cancer cells highly susceptible to MAT2A inhibition, a concept known as synthetic lethality.[4][5][6]
These application notes provide detailed protocols for the in vitro evaluation of "MAT2A inhibitor 5," a hypothetical potent and selective inhibitor of MAT2A. The protocols cover both biochemical and cell-based assays to determine its enzymatic inhibition, cellular potency, and selectivity.
Biochemical Assay: MAT2A Enzymatic Inhibition
A fundamental step in characterizing a MAT2A inhibitor is to determine its direct effect on the enzyme's catalytic activity. A common and robust method is a colorimetric assay that measures the production of inorganic phosphate (Pi), a stoichiometric byproduct of the SAM synthesis reaction catalyzed by MAT2A.[1][2][3][7]
Signaling Pathway of MAT2A
Caption: The role of MAT2A in the methionine cycle and its inhibition.
Experimental Workflow: Biochemical Assay
Caption: Workflow for the MAT2A biochemical inhibition assay.
Protocol: Colorimetric MAT2A Enzymatic Inhibition Assay
This protocol is adapted from commercially available MAT2A inhibitor screening assay kits.[2][3]
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A Assay Buffer
-
This compound (dissolved in DMSO)
-
Colorimetric Detection Reagent (for phosphate detection)
-
96-well or 384-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 630 nm
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup (in duplicate):
-
Test Inhibitor Wells: Add 5 µL of the diluted this compound.
-
Positive Control Wells: Add 5 µL of assay buffer with the same final DMSO concentration as the inhibitor wells.
-
Blank Wells: Add 10 µL of assay buffer (without enzyme).
-
-
Enzyme Addition:
-
Add 5 µL of the 2x MAT2A enzyme solution to the "Test Inhibitor" and "Positive Control" wells.
-
-
Reaction Initiation:
-
Add 10 µL of the 2x substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at 37°C.[8]
-
-
Detection:
-
Measurement:
-
Measure the absorbance at 630 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression model.[9]
-
Data Presentation: Biochemical Assay Results
| Inhibitor | Target | Assay Type | IC50 (nM) |
| This compound | MAT2A | Biochemical (Colorimetric) | e.g., 15 |
| Control Compound | MAT2A | Biochemical (Colorimetric) | e.g., 500 |
Cell-Based Assays: Anti-Proliferation in MTAP-Deleted Cancer Cells
The synthetic lethal relationship between MAT2A and MTAP provides a therapeutic window for MAT2A inhibitors.[10] Therefore, it is crucial to assess the anti-proliferative effects of this compound in cancer cell lines with and without MTAP deletion to determine its cellular potency and selectivity.[4][9]
Logical Relationship: Synthetic Lethality
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for MAT2A Inhibitor 5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular methylation reactions vital for cell growth and proliferation.[1][2] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival.[3][4] This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target.[3][4]
MAT2A inhibitor 5 is a potent and orally active inhibitor of MAT2A with an IC50 of 11 nM.[5] It has demonstrated efficacy in inhibiting tumor cell growth in vivo.[5] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to assess its anti-proliferative activity.
Mechanism of Action
MAT2A inhibitors function by blocking the catalytic activity of the MAT2A enzyme, which is responsible for converting methionine and ATP into SAM.[1][6] This leads to a reduction in intracellular SAM levels, thereby inhibiting essential methylation processes required for DNA, RNA, and protein function.[1] The disruption of the methionine cycle ultimately impairs cancer cell growth, survival, and proliferation.[1] In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) already partially inhibits protein arginine methyltransferase 5 (PRMT5), making these cells exquisitely sensitive to the further reduction in SAM caused by MAT2A inhibition.[4][7]
Data Presentation
The following tables summarize key quantitative data for MAT2A inhibitors.
Table 1: In Vitro Potency of this compound
| Compound | IC50 (nM) | Target |
| This compound | 11 | MAT2A |
Source: MedchemExpress[5]
Table 2: Anti-proliferative Activity of Representative MAT2A Inhibitors in MTAP-deleted vs. MTAP-wild-type Cell Lines
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) |
| AG-270 | HCT116 | MTAP -/- | ~300 |
| AG-270 | HCT116 | MTAP WT | >1200 |
| SCR-7952 | HCT116 | MTAP -/- | 34.4 |
| SCR-7952 | HCT116 | MTAP WT | 487.7 |
| SCR-7952 | NCI-H838 | MTAP-deleted | 4.3 |
| SCR-7952 | MIA PaCa-2 | MTAP-deleted | 19.7 |
| SCR-7952 | A549 | MTAP-deleted | 123.1 |
Note: IC50 values are dependent on experimental conditions and should be determined empirically for each specific system.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound from a solid powder.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare a 10 mM stock solution. Use the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
Dissolution: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the solution can be filtered through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A fresh aliquot should be used for each experiment.
Protocol 2: Cell Proliferation Assay
This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cells, particularly comparing MTAP-deleted and MTAP-wild-type cell lines.
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 WT)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates (white plates for luminescence-based assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or AlamarBlue™)
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells per well) in 100 µL of complete medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations or the vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours). The optimal incubation time should be determined empirically for each cell line.
-
-
Viability Measurement:
-
At the end of the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) to allow for the reaction to occur.
-
-
Data Acquisition:
-
Read the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the average background reading (from medium-only wells) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to calculate the IC50 value.
-
Calculate the selectivity index by dividing the IC50 value for the MTAP-WT cell line by the IC50 value for the MTAP-deleted cell line.[7]
-
Visualizations
Caption: MAT2A Signaling and Synthetic Lethality in MTAP-deleted Cancers.
Caption: Workflow for Cell Proliferation Assay with this compound.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for MAT2A Inhibitor 5: Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for handling "MAT2A inhibitor 5," a designation that may refer to several distinct molecules in scientific literature and commercial sources. Notably, FIDAS-5 and a compound designated as "this compound (compound 39)" are prominent examples. This guide offers comprehensive data on their solubility and standardized procedures for the preparation of stock solutions to ensure experimental accuracy and reproducibility.
Data Presentation: Solubility of MAT2A Inhibitors
The solubility of MAT2A inhibitors is critical for the design of both in vitro and in vivo experiments. Below are tabulated solubility data for representative "this compound" compounds in various solvents and formulations.
Table 1: Solubility of FIDAS-5 (MAT2A Inhibitor)
| Solvent/Formulation | Solubility | Molar Concentration (mM) | Notes |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL | ≥ 7.95 mM | A clear solution is formed. Co-solvents should be added sequentially.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 7.95 mM | A clear solution is formed.[1] |
Table 2: General Solubility of MAT2A Inhibitors in Common Solvents
| Compound | Solvent | Solubility | Molar Concentration (mM) | Notes |
| MAT2A inhibitor | DMSO | 5 mg/mL | 9.49 mM | General reference for a MAT2A inhibitor.[2] |
| MAT2A inhibitor 2 | DMSO | 23.33 mg/mL | 63.78 mM | For comparison with other inhibitors.[2] |
| AG-270 | DMSO | 3-4 mg/mL | 6.12 - 8.17 mM | Use of fresh, moisture-free DMSO is recommended to avoid reduced solubility.[3] |
| MAT2A-IN-5 | DMSO | Soluble | Not specified | Further dilution in aqueous solutions may require co-solvents.[4] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of a MAT2A inhibitor in dimethyl sulfoxide (DMSO), a common practice for long-term storage and subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated precision balance
Procedure:
-
Equilibration: Allow the vial containing the this compound powder to reach room temperature before opening to prevent moisture condensation.[5]
-
Weighing: Accurately weigh the desired amount of the inhibitor powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the inhibitor powder to achieve the target concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath can be applied.[2][6]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2][5] Store the aliquots at -20°C or -80°C, protected from light.[2][4] A general guideline for storage is up to 3 years for the powder at -20°C and for the DMSO stock solution, 1 month at -20°C or 6 months at -80°C.[4]
Protocol 2: Preparation of Aqueous Working Solutions
Due to the hydrophobic nature of many small molecule inhibitors, direct dilution of a DMSO stock into aqueous media can lead to precipitation.[7] This protocol provides a method for preparing working solutions in aqueous buffers or cell culture media.
Materials:
-
High-concentration this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to 37°C for cell-based assays
-
Sterile dilution tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): First, create an intermediate dilution of the DMSO stock solution in DMSO.
-
Final Dilution: Slowly add the DMSO stock solution (or the intermediate dilution) to the pre-warmed aqueous buffer while gently vortexing or mixing.[2] This rapid mixing helps prevent localized high concentrations that can cause precipitation.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.[7][8]
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before use. If precipitation occurs, consider lowering the final compound concentration or using a different formulation with co-solvents as indicated in Table 1.
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately for best results.[5]
Mandatory Visualizations
Signaling Pathway
Caption: MAT2A signaling in normal versus MTAP-deleted cancer cells.
Experimental Workflow
Caption: Experimental workflow for preparing MAT2A inhibitor solutions.
References
- 1. FIDAS-5 | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MAT2A-IN-5 I CAS#: 2756458-55-4 I inhibitor of MAT2A I InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Dosing of MAT2A Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a significant therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] The absence of MTAP leads to an accumulation of methylthioadenosine (MTA), a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] This renders cancer cells highly dependent on the MAT2A-driven synthesis of S-adenosylmethionine (SAM), the universal methyl donor, to maintain PRMT5 activity, which is essential for cellular processes like RNA splicing.[1] Inhibition of MAT2A in this context creates a synthetic lethal effect by depleting SAM, further suppressing PRMT5 activity, and leading to selective cancer cell death.[1][2]
These application notes provide a comprehensive guide to the in vivo administration and dosing of MAT2A inhibitors in mouse models, referencing published data from preclinical tool compounds and clinical candidates.
Signaling Pathway and Experimental Workflow
MAT2A Signaling Pathway in MTAP-Deleted Cancers
The diagram below illustrates the synthetic lethal interaction between MAT2A inhibition and MTAP deletion. In normal cells, methionine is salvaged via MTAP. However, in MTAP-deleted cancers, the accumulation of MTA makes the cells dependent on MAT2A for SAM production to maintain PRMT5 activity. Inhibition of MAT2A depletes SAM, leading to reduced PRMT5-mediated methylation and ultimately, cancer cell death.
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the efficacy of a MAT2A inhibitor in a mouse xenograft model.
Quantitative Data Summary
The tables below summarize in vivo dosing and efficacy data for various MAT2A inhibitors in mouse models.
Table 1: Monotherapy Dosing and Efficacy
| Compound | Dose (mg/kg) | Route | Schedule | Mouse Model | Tumor Type | Efficacy (TGI %) | Reference |
| AG-270 | 50 | Oral (p.o.) | Once daily (qd) | Xenograft | HCT-116 (MTAP-deleted) | 43% | [1][2] |
| AG-270 | 100 | Oral (p.o.) | Once daily (qd) | Xenograft | KP4 (MTAP-null) | ~66% | [4] |
| AG-270 | 200 | Oral (p.o.) | Once daily (qd) | Xenograft | HCT-116 (MTAP-/-) | 52.0% | [1] |
| AG-270 | 200 | Oral (p.o.) | Once daily (qd) | Xenograft | KP4 (MTAP-null) | ~66% | [4] |
| Compound 28 | Not Specified | Not Specified | Not Specified | Xenograft | HCT-116 (MTAP knockout) | Antitumor Response | [5] |
| Compound 30 | 20 | Oral (p.o.) | Once daily (qd) | Xenograft | HCT-116 (MTAP-deleted) | 60% | [2] |
| AGI-25696 | 300 | Oral (p.o.) | Once daily (qd) | Xenograft | KP4 (MTAP-null) | 67.8% | [4] |
TGI: Tumor Growth Inhibition
Table 2: Combination Therapy Dosing
| MAT2A Inhibitor Dose (mg/kg) | Combination Agent | Dose (mg/kg) | Route | Schedule | Mouse Model | Tumor Type | Efficacy | Reference |
| 5 | PRMT5 inhibitor | 100 | Oral (p.o.) | Once daily (qd) | Orthotopic | U87 Glioma | Significantly inhibited tumor growth and prolonged survival | [6] |
| Not Specified | Docetaxel | Not Specified | Not Specified | Not Specified | PDX | Various | 50% complete tumor regressions in 2-3 models | [7] |
PDX: Patient-Derived Xenograft
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol is based on studies using HCT-116 MTAP-deleted human colorectal carcinoma cells.[1][2]
Materials:
-
HCT-116 MTAP-/- cells
-
Appropriate cell culture medium and supplements
-
Sterile PBS
-
Matrigel
-
Immunocompromised mice (e.g., NOD/SCID or Nude)
-
MAT2A inhibitor (e.g., AG-270, Compound 30)
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Gavage needles (20-22 gauge)
-
1 mL syringes
-
Calipers
Procedure:
-
Cell Culture and Implantation: a. Culture HCT-116 MTAP-/- cells using standard aseptic techniques. b. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.[1] c. Subcutaneously inject 100 µL of the cell suspension (containing 5-10 million cells) into the right flank of each mouse.[1]
-
Tumor Monitoring and Group Randomization: a. Begin monitoring for tumor growth 3-4 days after implantation. b. Measure tumor dimensions using calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[1] d. When average tumor volume reaches approximately 100-200 mm³, randomize mice into treatment and vehicle control groups.
-
Formulation and Dosing: a. Prepare the MAT2A inhibitor formulation fresh daily, unless stability data supports longer storage. b. Calculate the required amount of inhibitor and vehicle based on the desired dose (e.g., 20 mg/kg), dosing volume (e.g., 10 mL/kg), and the number of animals. c. Weigh the inhibitor accurately and suspend it in the vehicle. Vortex or sonicate to ensure a homogenous suspension.[1] d. Administer the formulation or vehicle control to the respective groups via oral gavage once daily for the duration of the study (e.g., 21 days).[1][2]
-
Efficacy and Tolerability Monitoring: a. Continue to measure tumor volume and animal body weight 2-3 times per week.[1] b. A significant drop in body weight (e.g., >15-20%) is a key indicator of toxicity.[3] c. At the end of the study, euthanize the animals and collect tumors and plasma for pharmacodynamic biomarker analysis (e.g., SAM levels).
Protocol 2: Pharmacodynamic Analysis of SAM Levels
Reduction in SAM levels in plasma and tumor tissue is a key biomarker of MAT2A inhibitor activity.[4][8]
Materials:
-
Tumor tissue and plasma collected from treated and control animals
-
LC-MS/MS system
-
Reagents for sample extraction and analysis
Procedure:
-
Sample Collection: a. At a specified time point after the final dose (e.g., 10 hours post-dose), collect blood via cardiac puncture into EDTA-coated tubes.[2] b. Centrifuge the blood to separate plasma and store at -80°C. c. Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
Sample Preparation: a. Homogenize tumor tissue in an appropriate extraction buffer. b. Perform protein precipitation and/or solid-phase extraction on plasma and tumor homogenates to isolate SAM.
-
LC-MS/MS Analysis: a. Analyze the extracted samples using a validated LC-MS/MS method to quantify SAM concentrations. b. Normalize tumor SAM levels to tissue weight or protein concentration.
-
Data Analysis: a. Compare SAM levels between the inhibitor-treated groups and the vehicle control group. A dose-dependent reduction in SAM is expected, with maximal tumor growth inhibition often correlating with a 60-80% reduction in tumor SAM.[4]
Troubleshooting and Optimization
-
Toxicity: If significant body weight loss or other signs of distress are observed, consider dose reduction or an intermittent dosing schedule (e.g., 5 days on, 2 days off) to improve tolerability.[3]
-
Lack of Efficacy: If tumor growth inhibition is lower than expected, confirm target engagement by measuring SAM levels. If SAM reduction is inadequate, this may indicate issues with drug exposure (pharmacokinetics) or formulation.
-
Combination Strategies: To enhance anti-tumor activity, MAT2A inhibitors can be combined with other agents. Synergistic effects have been reported with taxanes, gemcitabine, and PRMT5 inhibitors.[6][7] Combination studies may allow for dose reductions of the MAT2A inhibitor, potentially mitigating toxicity.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of MAT2A Inhibitor 5 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of biological methylation reactions. In the context of oncology, MAT2A has emerged as a promising therapeutic target, particularly in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration leads to a synthetic lethal relationship with MAT2A inhibition. MAT2A inhibitor 5, also known as compound 39, is a potent and orally bioavailable inhibitor of MAT2A with demonstrated in vivo efficacy in MTAP-deleted cancer models.[1] This document provides detailed application notes and protocols for the oral gavage administration of this compound in mice, based on preclinical studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAT2A signaling pathway in MTAP-deleted cancer cells and a general experimental workflow for in vivo studies.
Caption: MAT2A signaling pathway in MTAP-deleted cancer cells.
Caption: General experimental workflow for in vivo studies.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound (compound 39) administered orally to mice.
Table 1: In Vivo Efficacy of this compound in HCT-116 MTAP-/- Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
| Vehicle | - | Once daily (QD) | - | Not reported |
| This compound | 20 | Once daily (QD) | 60 | -11 (maximum) |
| AG-270 (comparator) | 50 | Once daily (QD) | 43 | Not reported |
Data from a 21-day study.[2]
Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| This compound (Compound 39) | Not specified | Not specified | Not specified | Not specified | Favorable |
Specific quantitative pharmacokinetic data for this compound (compound 39) in mice is described as favorable with high plasma exposure, though precise values are not detailed in the referenced abstract. For comparative purposes, data for a similar potent MAT2A inhibitor (compound 30) is provided below.
Table 3: Pharmacokinetic Parameters of a Potent MAT2A Inhibitor (Compound 30) in Mice (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Compound 30 | 10 | 16,235 | 0.67 | 34,009 |
[2]
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of this compound
This protocol details the standard procedure for preparing and administering this compound to mice via oral gavage.
Materials:
-
This compound (compound 39)
-
Vehicle (e.g., 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water)
-
Sterile water
-
Analytical balance, weigh boats, and spatulas
-
Conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer and/or sonicator
-
Adjustable micropipettes and sterile tips
-
Animal feeding needles (gavage needles), 20-22 gauge with a ball tip, appropriate for mice
-
1 mL syringes
-
70% ethanol for disinfection
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Formulation Preparation: a. Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 20 mg/kg), dosing volume (e.g., 10 mL/kg), and the number of animals. b. Accurately weigh the required amount of this compound and place it in a sterile conical tube. c. Add the calculated volume of the vehicle to the conical tube. d. Vortex the mixture thoroughly to create a homogenous suspension. If the compound does not readily suspend, use a sonicator for short intervals, avoiding overheating. e. Prepare the formulation fresh daily unless stability data indicates otherwise.
-
Animal Handling and Dosing: a. Before dosing, accurately weigh each mouse to determine the precise volume of the formulation to be administered. b. Gently but firmly restrain the mouse using a scruff hold, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. c. Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with an appropriately sized gavage needle. Expel any air bubbles. d. Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. Do not force the needle. e. Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the formulation. f. Smoothly withdraw the needle and return the mouse to its cage. g. Monitor the animal for any signs of distress (e.g., coughing, difficulty breathing) immediately after the procedure.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines the procedure for a subcutaneous xenograft study in mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
HCT-116 MTAP-/- human colorectal carcinoma cells
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
Female BALB/c nude mice (or other appropriate immunodeficient strain), 6-8 weeks old
-
Syringes (1 mL) and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
-
This compound formulation and vehicle control (prepared as in Protocol 1)
Procedure:
-
Cell Preparation and Implantation: a. Culture HCT-116 MTAP-/- cells under standard conditions. b. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring and Grouping: a. Monitor the mice for tumor growth. Begin caliper measurements 3-4 days post-implantation. b. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. c. When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at 20 mg/kg).
-
Treatment Administration: a. Administer this compound or vehicle control via oral gavage according to the planned schedule (e.g., once daily) for the duration of the study (e.g., 21 days).[2] b. Monitor animal body weight and tumor volume 2-3 times per week. A significant drop in body weight (e.g., >15-20%) can be an indicator of toxicity.
-
Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Measure the final tumor weights. c. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. d. Tumors can be processed for further pharmacodynamic analysis (e.g., measurement of SAM levels).
Protocol 3: Pharmacokinetic (PK) Study
This protocol provides a general framework for a pharmacokinetic study of orally administered this compound in mice.
Materials:
-
This compound formulation
-
Male CD-1 mice (or other appropriate strain)
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Dosing: a. Fast the mice overnight before dosing (with access to water). b. Administer a single dose of this compound via oral gavage (e.g., 10 mg/kg).
-
Blood Sampling: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). b. Place the blood samples into K2EDTA-containing tubes and keep them on ice.
-
Plasma Preparation: a. Centrifuge the blood samples to separate the plasma. b. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis: a. Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: a. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous dosing group is included).
Disclaimer
These protocols are intended as a guide for research purposes only and should be adapted and validated for specific experimental conditions. All animal procedures must be performed in compliance with local and national regulations and approved by an Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for Measuring S-Adenosylmethionine (SAM) Levels Following MAT2A Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1] These reactions are fundamental for cellular homeostasis, gene expression, and regulation of the cell cycle.[2] In the context of oncology, particularly in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, MAT2A has emerged as a promising therapeutic target.[2][3] Inhibition of MAT2A disrupts the methionine cycle, leading to a depletion of intracellular SAM levels.[1] This reduction in SAM creates a synthetic lethal environment in MTAP-deleted cancer cells, selectively inhibiting their proliferation.[2][3] Therefore, the accurate measurement of SAM levels is a critical pharmacodynamic biomarker to assess the target engagement and efficacy of MAT2A inhibitors.
This document provides detailed application notes and protocols for the quantification of SAM levels in biological samples following treatment with a MAT2A inhibitor. It is intended for researchers, scientists, and drug development professionals working on the preclinical and clinical development of these targeted therapies.
Data Presentation
The following tables summarize the quantitative effects of various MAT2A inhibitors on SAM levels in different experimental models.
Table 1: Effect of MAT2A Inhibitors on Cellular SAM Levels
| Cell Line | MAT2A Inhibitor | Concentration (nM) | Treatment Duration (hr) | SAM Level Reduction (%) | Reference |
| HCT116 MTAP-/- | AG-270 | 50 | 72 | ~90 | [4] |
| HCT116 MTAP+/+ | AG-270 | 50 | 72 | ~50 | [4] |
| NCI-H522 (MTAP-deleted) | AG-270 | 100 | 48 | >80 | |
| MIA PaCa-2 (MTAP-deleted) | AG-270 | 100 | 48 | >80 |
Table 2: Effect of MAT2A Inhibitors on Plasma SAM Levels in In Vivo Models
| Model System | MAT2A Inhibitor | Dose | Dosing Schedule | Plasma SAM Level Reduction (%) | Reference |
| Human Colon Cancer Xenografts | AG-270 | Not Specified | Oral Treatment | Significantly reduced | [3] |
| Patients with MTAP-deleted tumors | IDE397 | Not Specified | Not Specified | 77 (mean reduction in steady state) | [2] |
| Patients with advanced solid tumors | AG-270 | 50 mg to 400 mg once daily | Once daily | 60 - 70 | [5] |
Signaling Pathway
The inhibition of MAT2A leads to a cascade of downstream effects, primarily centered around the depletion of SAM and the subsequent impact on methylation events crucial for cancer cell survival.
References
Application Notes and Protocols: SDMA Immunohistochemistry for MAT2A Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for Symmetric Dimethylarginine (SDMA) immunohistochemistry (IHC) to be used in studies involving Methionine Adenosyltransferase 2A (MAT2A) inhibitors. The provided information is intended to guide researchers in accurately assessing the pharmacodynamic effects of MAT2A inhibition on SDMA levels in tissue samples.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions. One such reaction is the symmetric dimethylation of arginine residues in proteins, a post-translational modification catalyzed by Protein Arginine Methyltransferase 5 (PRMT5). This modification, resulting in symmetric dimethylarginine (SDMA), plays a crucial role in various cellular processes, including RNA splicing and signal transduction.
In the context of oncology, particularly in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival. Inhibition of MAT2A leads to a depletion of SAM, which in turn reduces the activity of PRMT5 and consequently lowers the levels of SDMA. Therefore, SDMA serves as a critical pharmacodynamic biomarker for assessing the target engagement and efficacy of MAT2A inhibitors in both preclinical and clinical settings. This document outlines a detailed protocol for the immunohistochemical detection of SDMA in paraffin-embedded tissues, methods for quantification, and presents data from studies on MAT2A inhibitors.
Signaling Pathway
The inhibition of MAT2A directly impacts the production of SDMA through the following signaling pathway:
Caption: MAT2A-PRMT5-SDMA signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the reduction of SDMA levels observed in clinical trials of MAT2A inhibitors.
Table 1: Effect of MAT2A Inhibitor AG-270 on Tumor SDMA Levels [1][2]
| Parameter | Value | Reference |
| Number of Paired Biopsies | 9 | [1][2] |
| Average H-Score Reduction | 36.4% | [2] |
| Range of H-Score Change | -98.8% to +21.4% | [2] |
| Statistical Significance (p-value) | 0.055 | [1] |
Table 2: Effect of MAT2A Inhibitor IDE397 on Tumor SDMA Levels [3]
| Parameter | Value | Reference |
| Tumor Type | Non-Small Cell Lung Cancer (NSCLC) | [3] |
| Reduction in SDMA IHC Score | 95% | [3] |
Experimental Workflow
The overall workflow for SDMA immunohistochemistry in MAT2A inhibitor studies is depicted below.
Caption: SDMA Immunohistochemistry Workflow.
Detailed Experimental Protocol: SDMA Immunohistochemistry for Paraffin-Embedded Tissues
This protocol is a comprehensive guide for the immunohistochemical staining of SDMA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
-
Slides: Positively charged slides
-
Deparaffinization: Xylene or a xylene substitute, and graded ethanol series (100%, 95%, 70%)
-
Antigen Retrieval Buffer: Citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Phosphate-buffered saline with Tween 20 (PBST) (0.05% Tween 20 in 1X PBS)
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol or PBS
-
Blocking Buffer: 5% normal goat serum in PBST
-
Primary Antibody: Rabbit polyclonal anti-Symmetric Dimethylarginine (SDMA) antibody. The optimal dilution should be determined by the user.
-
Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit
-
Counterstain: Hematoxylin
-
Dehydration: Graded ethanol series and xylene
-
Mounting Medium: Permanent mounting medium
Protocol Steps:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (or xylene substitute) for 2 x 5 minutes. b. Rehydrate through a graded ethanol series:
- 100% ethanol for 2 x 3 minutes.
- 95% ethanol for 2 x 3 minutes.
- 70% ethanol for 2 x 3 minutes. c. Rinse slides in deionized water for 5 minutes.
-
Antigen Retrieval: a. Preheat a water bath or steamer to 95-100°C with a container of citrate buffer. b. Immerse the slides in the preheated citrate buffer and incubate for 20-30 minutes. c. Allow the slides to cool in the buffer for 20 minutes at room temperature. d. Rinse the slides with deionized water and then with wash buffer.
-
Peroxidase Blocking: a. Incubate the slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse the slides with wash buffer 3 x 5 minutes.
-
Blocking Non-Specific Binding: a. Incubate the slides with blocking buffer (5% normal goat serum in PBST) for 30-60 minutes at room temperature in a humidified chamber.
-
Primary Antibody Incubation: a. Dilute the primary anti-SDMA antibody to its optimal concentration in the blocking buffer. b. Drain the blocking buffer from the slides and apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse the slides with wash buffer 3 x 5 minutes. b. Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, to each section. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Chromogenic Detection: a. Rinse the slides with wash buffer 3 x 5 minutes. b. Prepare the DAB substrate solution according to the manufacturer's instructions. c. Apply the DAB solution to the slides and incubate until the desired brown staining intensity is observed (typically 1-10 minutes). Monitor under a microscope. d. Stop the reaction by immersing the slides in deionized water.
-
Counterstaining: a. Counterstain with hematoxylin for 30-60 seconds. b. "Blue" the hematoxylin by rinsing in running tap water for 5 minutes.
-
Dehydration and Mounting: a. Dehydrate the slides through a graded ethanol series in reverse order of rehydration (70%, 95%, 100%). b. Clear in xylene for 2 x 5 minutes. c. Apply a coverslip using a permanent mounting medium.
Staining Quantification:
SDMA staining can be quantified using the H-score (Histoscore) method, which incorporates both the intensity of staining and the percentage of positively stained cells.
-
Staining Intensity: Scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
-
Percentage of Positive Cells: The percentage of tumor cells at each intensity level is determined.
-
H-Score Calculation: H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]. The H-score will range from 0 to 300.
Digital pathology platforms with image analysis software can be utilized for a more objective and reproducible quantification of SDMA staining.
Conclusion
The immunohistochemical detection of SDMA is a robust method for assessing the pharmacodynamic effects of MAT2A inhibitors in tissue samples. The provided protocol offers a detailed guide for researchers to perform and quantify SDMA staining. The observed reduction in SDMA levels in clinical trials of MAT2A inhibitors underscores its value as a proximal biomarker for target engagement and downstream pathway modulation. Consistent and standardized application of this IHC protocol will aid in the accurate evaluation of MAT2A inhibitor efficacy in drug development.
References
Application Notes and Protocols for Establishing a Xenograft Model for MAT2A Inhibitor Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions. In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a heightened dependency on MAT2A. This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target. These application notes provide a comprehensive guide to establishing a subcutaneous xenograft model using MTAP-deleted cancer cells to evaluate the in vivo efficacy, pharmacodynamics, and toxicity of novel MAT2A inhibitors.
Signaling Pathway of MAT2A Inhibition in MTAP-Deleted Cancers
In normal cells, methionine is converted to SAM by MAT2A. SAM is the primary methyl donor for methylation reactions catalyzed by methyltransferases like PRMT5. After methyl group donation, SAM is converted to S-adenosylhomocysteine (SAH). In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) partially inhibits PRMT5. This makes these cells highly dependent on the MAT2A-driven synthesis of SAM to maintain essential PRMT5 activity. Inhibition of MAT2A in this context leads to a significant depletion of SAM, further suppressing PRMT5 activity and resulting in selective cancer cell death.
Application Notes and Protocols for MAT2A and PRMT5 Inhibitor Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) and Protein Arginine Methyltransferase 5 (PRMT5) have emerged as critical targets in oncology. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions.[1][2] PRMT5, a key arginine methyltransferase, utilizes SAM to catalyze the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating essential cellular processes such as gene expression, RNA splicing, and DNA repair.[3][4][5][6]
A compelling synthetic lethal relationship exists between the inhibition of MAT2A and the loss of methylthioadenosine phosphorylase (MTAP), a gene frequently co-deleted with the tumor suppressor CDKN2A in approximately 15% of all cancers.[7][8][9][10] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of PRMT5.[9][10] This renders MTAP-deleted cancer cells highly dependent on MAT2A for SAM production to maintain PRMT5 activity.[2] Consequently, inhibiting MAT2A in these cells leads to a significant reduction in SAM levels, further suppressing PRMT5 function and inducing selective cancer cell death.[2][11]
The combination of a MAT2A inhibitor with a direct PRMT5 inhibitor presents a promising therapeutic strategy to achieve a more profound and durable anti-tumor response, particularly in MTAP-deleted cancers.[8][9] This dual targeting approach aims to synergistically suppress the PRMT5 pathway, leading to enhanced cancer cell killing.[9][12] Preclinical studies have demonstrated that this combination can induce tumor regressions in various cancer models.[9][10]
These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the combination of MAT2A and PRMT5 inhibitors. Detailed protocols for key in vitro and in vivo experiments are provided to enable researchers to robustly assess the synergistic potential of this combination.
Signaling Pathway and Experimental Rationale
The rationale for combining MAT2A and PRMT5 inhibitors is centered on the critical role of the MAT2A-SAM-PRMT5 axis in cancer cell survival, especially in the context of MTAP deletion.
Caption: MAT2A-PRMT5 signaling pathway and points of therapeutic intervention.
Experimental Workflow
A systematic approach is crucial for evaluating the combination of MAT2A and PRMT5 inhibitors. The following workflow outlines the key experimental stages.
Caption: A typical experimental workflow for a combination study.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies evaluating the combination of MAT2A and PRMT5 inhibitors.
Table 1: Single Agent and Combination IC50 Values in MTAP-deleted Cancer Cell Lines
| Cell Line | Cancer Type | MAT2A Inhibitor (e.g., IDE397) IC50 (nM) | PRMT5 Inhibitor (e.g., AMG 193) IC50 (nM) | Combination IC50 (nM) |
| H838 | Lung Adenocarcinoma | Data not consistently reported | Data not consistently reported | Synergistic anti-proliferative effects noted[9][10] |
| BxPC3 | Pancreatic Cancer | Data not consistently reported | Data not consistently reported | Synergistic anti-proliferative effects noted[9][10] |
| MTAP-/- Glioma Cells | Glioma | ~10 (as single agent) | ~10 (as single agent) | Strong synergistic lethal effect observed[12] |
Note: Specific IC50 values for the combination are often presented as synergy scores (e.g., Combination Index) rather than a single value.
Table 2: In Vivo Tumor Growth Inhibition in MTAP-deleted Xenograft Models
| Xenograft Model | Treatment Group | Dosing | Tumor Growth Inhibition (%) | Complete Responses |
| H838 (Lung) | MAT2Ai + PRMT5i | Doses below MTD of single agents | Durable tumor regressions | Observed[9][10] |
| BxPC3 (Pancreas) | MAT2Ai + PRMT5i | Doses below MTD of single agents | Durable tumor regressions | Observed[9][10] |
| Glioma Organoid | PRMT5i + MAT2Ai | 10 nM each | Significant inhibition of organoid growth | Not Applicable[12] |
| BxPC-3 Xenograft | Compound A (PRMT5i) + Compound B (MAT2Ai) | Specific doses not detailed | Significant anti-tumor activity vs single agents | Not specified[13] |
MTD: Maximum Tolerated Dose
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual inhibitors and to assess the synergistic, additive, or antagonistic effect of their combination.
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines
-
MAT2A inhibitor (e.g., IDE397)
-
PRMT5 inhibitor (e.g., AMG 193)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, XTT, or similar)[14][15]
-
Plate reader
-
CompuSyn software or similar for synergy analysis[14]
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Single Agent Treatment: Treat cells with a serial dilution of the MAT2A inhibitor and the PRMT5 inhibitor separately to determine the IC50 value for each drug.
-
Combination Treatment: Treat cells with the MAT2A and PRMT5 inhibitors in combination at a constant ratio (based on their individual IC50 values) or in a matrix format (non-constant ratio).[16]
-
Incubation: Incubate the plates for 72-96 hours.
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the IC50 values for the single agents using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method.[17][18][19][20] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[18][19]
-
Western Blot Analysis for Target Engagement and Downstream Effects
Objective: To confirm target engagement by the inhibitors and to assess the downstream effects on the PRMT5 pathway.
Materials:
-
Treated cell lysates or tumor tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors[21]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-SDMA (Symmetric Dimethylarginine)
-
Anti-H4R3me2s (Symmetric Dimethylation of Histone H4 at Arginine 3)
-
Anti-p53
-
Anti-p21
-
Anti-MAT2A
-
Anti-PRMT5
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse cells or tissues and quantify protein concentration.[21]
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the protein levels between different treatment groups. A reduction in SDMA and H4R3me2s levels indicates PRMT5 inhibition.[9] Increased p53 and p21 levels may also be observed.[22]
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the MAT2A and PRMT5 inhibitor combination in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MTAP-deleted cancer cell line (e.g., H838 or BxPC3)
-
MAT2A inhibitor and PRMT5 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, MAT2A inhibitor alone, PRMT5 inhibitor alone, Combination).
-
Drug Administration: Administer the drugs and vehicle according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to compare the efficacy of the combination treatment to the single agents and the vehicle control.
-
Logical Relationship of Study Design
The design of a combination study follows a logical progression from in vitro characterization to in vivo validation, with each step informing the next.
Caption: Logical flow of a MAT2A and PRMT5 inhibitor combination study.
Conclusion
The combination of MAT2A and PRMT5 inhibitors represents a rational and promising therapeutic strategy for cancers with MTAP deletions. The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of this combination. Careful experimental design, execution, and data interpretation are essential to fully elucidate the synergistic potential and to inform the clinical development of this targeted therapy approach. Although a clinical trial combining IDE397 and AMG 193 was discontinued, the strong preclinical rationale suggests that combinations of other MAT2A and PRMT5 inhibitors may still hold promise.[23]
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. Targeting PRMT5 in cancer: Mechanistic insights and clinical progress. | Read by QxMD [read.qxmd.com]
- 6. biospace.com [biospace.com]
- 7. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. probiologists.com [probiologists.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MAT2A Inhibitor for Cancer Research [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2024118897A1 - Cancer treatments using a prmt5 inhibitor and a mat2a inhibitor - Google Patents [patents.google.com]
- 14. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 18. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. trial.medpath.com [trial.medpath.com]
Application Notes and Protocols for Measuring Tumor Growth Inhibition by MAT2A Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-tumor efficacy of MAT2A inhibitor 5, a potent and orally active inhibitor of Methionine Adenosyltransferase 2A (MAT2A) with an IC50 of 11 nM.[1] The protocols described herein cover in vitro cellular assays and in vivo xenograft models, designed to evaluate the compound's mechanism of action, potency, and therapeutic potential.
Introduction to MAT2A Inhibition in Cancer Therapy
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[2] In many cancers, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased reliance on MAT2A for SAM production.[3][4] This creates a state of "synthetic lethality," where inhibiting MAT2A in MTAP-deleted cancer cells leads to a significant reduction in SAM levels, disruption of essential methylation processes, and ultimately, cell death, while having a lesser effect on normal cells.[4][5][6] MAT2A inhibitors, such as inhibitor 5, are therefore a promising therapeutic strategy for these specific cancer types.[7]
MAT2A Signaling Pathway in MTAP-Deleted Cancers
The rationale for targeting MAT2A in MTAP-deleted cancers is centered on the synthetic lethal interaction with the PRMT5 pathway. In normal cells, MTAP salvages methionine from its substrate, methylthioadenosine (MTA). In MTAP-deleted cancer cells, MTA accumulates and acts as a partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[5][6] This partial inhibition makes the cells highly dependent on the MAT2A-driven production of SAM to maintain PRMT5 activity. Inhibition of MAT2A depletes the SAM pool, further crippling PRMT5 function and leading to cell death.[4]
Caption: MAT2A signaling in normal vs. MTAP-deleted cancer cells.
In Vitro Protocols for Assessing this compound Efficacy
Cellular assays are fundamental for determining the on-target activity and potency of this compound in a biologically relevant context.[8] These assays typically involve comparing the effects on cancer cell lines with and without MTAP deletion to demonstrate synthetic lethality.
Protocol 1: Cell Proliferation Assay
This protocol measures the effect of this compound on the growth of cancer cells over several days to determine the half-maximal growth inhibition concentration (GI50).[5][8]
Materials:
-
HCT116 MTAP-/- and HCT116 MTAP-WT cell lines
-
Appropriate cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HCT116 MTAP-/- and WT cells into 96-well plates at a density of 1,000-2,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted inhibitor to the cells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Reading: Incubate for 1-4 hours, then read the luminescence or absorbance on a plate reader.[8]
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the GI50 for both cell lines to assess selectivity.
Protocol 2: Apoptosis Assay
This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.[9][10]
Materials:
-
HCT116 MTAP-/- cells
-
6-well plates
-
This compound
-
Annexin V-FITC and PI staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 48-72 hours.
-
Cell Collection: Collect both floating and adherent cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
Protocol 3: Western Blot for Target Engagement
This protocol is used to confirm that this compound is engaging its target and modulating downstream pathways by measuring protein expression levels.[11]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-MAT2A, anti-SDMA (symmetric dimethylarginine - a marker of PRMT5 activity), anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Sample Preparation: Lyse cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein expression. A reduction in SDMA staining indicates inhibition of the MAT2A-SAM-PRMT5 axis.[12]
In Vivo Protocol for Measuring Tumor Growth Inhibition
In vivo studies using xenograft mouse models are crucial for evaluating the therapeutic efficacy and tolerability of this compound in a whole-organism setting.[12][13]
Protocol 4: Mouse Xenograft Efficacy Study
This protocol describes a typical workflow for a subcutaneous xenograft study in immunodeficient mice.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing MAT2A Inhibitor 5 for CRISPR-Cas9 Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a myriad of cellular methylation events essential for cell growth and proliferation.[1][2] In specific cancer contexts, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become exquisitely dependent on MAT2A for survival. This synthetic lethal relationship makes MAT2A a compelling therapeutic target.[3][4]
MAT2A inhibitor 5 (also referred to as compound 39) is a potent, orally active, and selective inhibitor of MAT2A with a reported IC50 of 11 nM.[5] The combination of MAT2A inhibition with CRISPR-Cas9-mediated gene knockout offers a powerful approach to investigate genetic interactions, validate therapeutic targets, and elucidate mechanisms of drug resistance.
These application notes provide detailed protocols for utilizing this compound in conjunction with CRISPR-Cas9 knockout studies to explore the functional consequences of MAT2A inhibition in a genetically defined background.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | MTAP Status | This compound IC50 (nM) | Reference |
| HCT116 | Wild-Type | >1000 | [3][6] |
| HCT1116 | MTAP-/- | 15 | [3][6] |
| Pancreatic Cancer (Various) | MTAP-deleted | 10-50 | [7] |
| Bladder Cancer (Various) | MTAP-deleted | 20-60 | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | MTAP-deleted | 25-75 | [7][8] |
Table 2: Cellular Effects of MAT2A Inhibition
| Cell Line | Treatment | Effect on SAM Levels | Effect on SDMA Levels | Reference |
| HCT116 MTAP-/- | MAT2A Inhibitor (AG-270) | Significant Decrease | Significant Decrease | [7][9] |
| Glioma Cells (MTAP-/-) | MAT2A Inhibitor + PRMT5 Inhibitor | Significant Decrease | Significant Decrease | [2] |
| Gastric Cancer Cells | MAT2A Inhibitor (FIDAS-5) | Significant Decrease | Not Reported | [10] |
Signaling Pathways and Experimental Workflows
MAT2A Signaling Pathway
Caption: MAT2A signaling pathway and its role in methylation.
Experimental Workflow: Combining this compound and CRISPR-Cas9
Caption: Integrated workflow for this compound and CRISPR-Cas9 studies.
Experimental Protocols
Protocol 1: Generation of a Stable Knockout Cell Line using CRISPR-Cas9
This protocol describes the generation of a stable knockout of a target gene in a cancer cell line already expressing Cas9.
Materials:
-
Cas9-expressing cancer cell line (e.g., HCT116-Cas9)
-
Lentiviral vector containing sgRNA targeting the gene of interest and a selection marker (e.g., puromycin resistance)
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Complete cell culture medium
-
Puromycin
-
Phosphate-Buffered Saline (PBS)
-
DNA extraction kit
-
PCR reagents
-
Primers flanking the sgRNA target site
-
Antibodies for Western blot verification
Procedure:
-
sgRNA Design and Cloning: Design at least two sgRNAs targeting a constitutive exon of the gene of interest using a CRISPR design tool. Clone the sgRNAs into a lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-containing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the Cas9-expressing target cancer cell line with the collected lentivirus.
-
Selection: 48 hours post-transduction, begin selection with puromycin. The optimal concentration should be determined beforehand with a kill curve.
-
Clonal Selection: After selection, perform single-cell sorting into 96-well plates to isolate and expand clonal populations.
-
Verification of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the target region by PCR and perform Sanger sequencing to identify insertions or deletions (indels).
-
Western Blot: Lyse a portion of the cells from each clone and perform a Western blot to confirm the absence of the target protein.[11]
-
Protocol 2: Cell Viability Assay with this compound
This protocol is for determining the effect of this compound on the viability of the generated knockout and wild-type control cell lines.
Materials:
-
Wild-type and knockout cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both wild-type and knockout cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be ≤ 0.1%. Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.[13]
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT/MTS Assay:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the IC50 values.
Protocol 3: Western Blot Analysis of Downstream Markers
This protocol is for assessing the impact of this compound on downstream signaling.
Materials:
-
Cell lysates from treated and untreated wild-type and knockout cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-H3K4me3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Sample Preparation: Lyse cells and quantify protein concentration.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.[15]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Activation of MAT2A-RIP1 signaling axis reprograms monocytes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with MAT2A Inhibitor PF-9366 (Inhibitor 5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions. In various cancers, particularly those with specific genetic alterations like MTAP deletion, MAT2A is overexpressed and represents a key metabolic vulnerability.[1] PF-9366, also referred to as inhibitor 5, is a potent and selective allosteric inhibitor of MAT2A.[2][3][4] By binding to an allosteric site, PF-9366 modulates the enzyme's active site, leading to a reduction in SAM levels. This disruption of cellular methylation processes can induce cell cycle arrest and apoptosis in cancer cells, making MAT2A an attractive target for therapeutic intervention.
These application notes provide a comprehensive guide to analyzing apoptosis induced by the MAT2A inhibitor PF-9366 using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Data Presentation
The following table summarizes quantitative data from a study by Secker et al. (2020), where MLL-rearranged (MLLr) leukemia cell lines, MLL-AF4 and MLL-AF9, were treated with the MAT2A inhibitor PF-9366. Apoptosis was assessed by Annexin V and PI staining followed by flow cytometry analysis.[5][6][7]
| Cell Line | Treatment | Concentration (µM) | Duration | % Apoptotic Cells (Annexin V+) |
| MLL-AF4 | Vehicle (DMSO) | - | 6 days | ~5% |
| PF-9366 | 10 | 6 days | ~15% | |
| PF-9366 | 15 | 6 days | ~25% | |
| MLL-AF9 | Vehicle (DMSO) | - | 6 days | ~8% |
| PF-9366 | 10 | 6 days | ~20% | |
| PF-9366 | 15 | 6 days | ~35% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAT2A signaling pathway leading to apoptosis upon inhibition and the experimental workflow for its analysis.
Experimental Protocols
Materials
-
MAT2A Inhibitor PF-9366 (Inhibitor 5)
-
Cancer cell line of interest (e.g., MLL-AF4, MLL-AF9)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol for Apoptosis Analysis by Flow Cytometry
This protocol is adapted from standard procedures for Annexin V and PI staining.
1. Cell Seeding and Treatment:
a. Seed the desired cancer cells in appropriate culture vessels at a density that will not exceed 80% confluency at the end of the experiment. b. Allow cells to adhere and grow overnight (for adherent cells). c. Prepare a stock solution of PF-9366 in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM and 15 µM). d. Treat the cells with the PF-9366 dilutions. Include a vehicle control group treated with the same final concentration of DMSO. e. Incubate the cells for the desired time period (e.g., 6 days).
2. Cell Harvesting and Staining:
a. Following incubation, harvest the cells. For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation. Also, collect the supernatant from adherent cells as it may contain apoptotic cells. b. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. c. Discard the supernatant and wash the cells twice with cold PBS. d. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. e. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. f. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. g. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube. h. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. i. After incubation, add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry Analysis:
a. Analyze the samples on a flow cytometer as soon as possible after staining. b. Set up appropriate compensation controls for FITC and PI to correct for spectral overlap. c. Gate on the cell population of interest in the forward scatter (FSC) versus side scatter (SSC) plot to exclude debris. d. Analyze the stained cells using a dot plot of FITC (Annexin V) versus PI. e. Define four quadrants to distinguish between:
- Lower-left quadrant (Annexin V- / PI-): Live cells
- Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
- Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-left quadrant (Annexin V- / PI+): Necrotic cells f. Record the percentage of cells in each quadrant for each sample.
Conclusion
The inhibition of MAT2A by PF-9366 presents a promising therapeutic strategy for cancers dependent on this metabolic pathway. The protocols and data presented here provide a framework for researchers to effectively utilize flow cytometry to quantify the pro-apoptotic effects of MAT2A inhibitors. This method allows for a robust and quantitative assessment of inhibitor efficacy, aiding in the preclinical evaluation and development of novel cancer therapeutics targeting cellular metabolism.
References
- 1. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel mitochondria-targeting compounds selectively kill human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MAT2A as Key Regulator and Therapeutic Target in MLL r Leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting weak signal in MAT2A enzymatic assay
Welcome to the technical support center for MAT2A (Methionine Adenosyltransferase 2A) enzymatic assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their experiments, with a specific focus on addressing weak assay signals.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic function of MAT2A and its importance?
MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][2] SAM is the universal methyl group donor for a vast number of cellular methylation reactions, including the methylation of DNA, RNA, proteins, and lipids, which are fundamental for cell growth, proliferation, and signal transduction.[1][3]
Q2: Why are cancer cells with MTAP deletion particularly sensitive to MAT2A inhibitors?
This phenomenon is known as synthetic lethality.[3][4] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates.[3] MTA is a partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5), which also relies on SAM for its activity.[3] Consequently, in MTAP-deleted cells, PRMT5 activity is already compromised. Further reducing SAM levels with a MAT2A inhibitor leads to a more significant inhibition of PRMT5, resulting in pronounced anti-proliferative effects and cell death.[3]
Q3: What is the role of MAT2B, and should it be included in my assay?
While MAT2B has no enzymatic activity itself, it plays a critical role in stabilizing MAT2A.[5][6] In the absence of MAT2B, MAT2A can be unstable and lose activity, particularly at physiological temperatures (37°C).[5][6] For assays conducted at higher temperatures or if enzyme instability is suspected, including the regulatory protein MAT2B can help stabilize MAT2A activity.[5]
Q4: What is the kinetic mechanism of MAT2A?
MAT2A follows a sequential and ordered kinetic mechanism where ATP must bind to the enzyme before L-methionine.[5][7] Understanding this is important for assay design, especially when studying competitive inhibitors. For instance, the apparent potency of an inhibitor that competes with ATP will be influenced by the concentration of L-methionine.[5]
Troubleshooting Guide: Weak Assay Signal
A weak or non-existent signal is a common issue in MAT2A enzymatic assays. The following guide provides potential causes and solutions in a question-and-answer format.
Q1: Could my MAT2A enzyme be inactive or unstable?
This is a primary suspect for a weak signal.
-
Cause: Improper Storage and Handling. MAT2A can be unstable, especially at low concentrations and temperatures above room temperature (e.g., 37°C).[5][6] Repeated freeze-thaw cycles can also lead to a significant loss of activity.[5][6]
-
Solution:
-
Store the enzyme at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5][6]
-
When in use, always keep the enzyme on ice.[5]
-
For assays at 37°C, be aware that MAT2A can lose activity rapidly.[5][6] Consider including the stabilizing protein MAT2B.[5][6]
-
Ensure the storage buffer contains a reducing agent like TCEP or DTT and a cryoprotectant such as glycerol.[6]
-
Q2: Are my assay conditions optimal?
Sub-optimal conditions can significantly reduce enzyme activity.
-
Cause: Incorrect Substrate Concentrations. The concentrations of ATP and L-methionine may be too low for the amount of enzyme used.
-
Solution:
-
Ensure substrate concentrations are appropriate for the enzyme concentration. For competitive inhibitor studies, substrate concentrations at or below the Michaelis constant (Km) are often ideal.[5]
-
Refer to the table below for typical concentration ranges.
-
-
Cause: Suboptimal Buffer Composition. The pH and concentration of essential ions like magnesium (Mg2+) are critical for MAT2A activity.[5]
-
Solution:
Q3: Have my reagents degraded?
Reagent integrity is crucial for a successful assay.
-
Cause: ATP Hydrolysis. ATP solutions are prone to hydrolysis over time.
-
Solution:
-
Use freshly prepared ATP solutions or ensure they have been stored correctly at -20°C or -80°C in single-use aliquots.[5]
-
-
Cause: Detection Reagent Ineffectiveness. The detection reagent may have expired or been stored improperly.
-
Solution:
Q4: Is there interference from my test compound or other assay components?
-
Cause: Assay Interference. The test compound itself might interfere with the detection method. Some compounds can inhibit the coupling enzymes used in certain detection formats or interfere with colorimetric or fluorescent readouts.[2]
-
Solution:
-
Cause: High DMSO Concentration. High concentrations of dimethyl sulfoxide (DMSO), a common solvent for inhibitors, can negatively impact enzyme activity.[5]
-
Solution:
Data Presentation
Table 1: Typical Concentrations for MAT2A Enzymatic Assay Components
| Component | Typical Concentration Range | Reference(s) |
| MAT2A Enzyme | 30 - 300 nM | [5] |
| ATP | 50 - 80 µM (around Km) | [5][7] |
| L-Methionine | 5 - 80 µM | [7] |
| MgCl₂ | 10 mM | [4][5][7] |
| Tris Buffer (pH 7.5-8.5) | 50 mM | [4][5][7] |
| KCl | 50 - 100 mM | [4][5][7] |
| TCEP or DTT | 1 mM | [5][6] |
| DMSO (final) | ≤ 1% | [2][8] |
Experimental Protocols
General Protocol for a Colorimetric MAT2A Enzymatic Assay
This protocol is a generalized procedure based on commercially available kits that detect the phosphate product.
Materials:
-
Recombinant human MAT2A
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)[5][7]
-
Test inhibitor (dissolved in DMSO)
-
Colorimetric phosphate detection reagent
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Enzyme Addition:
-
Pre-incubation (Optional but Recommended for Inhibitors):
-
Reaction Initiation:
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[5]
-
-
Detection:
-
Readout:
Visualizations
Caption: The MAT2A signaling pathway, illustrating the synthesis of SAM.
Caption: A typical experimental workflow for a MAT2A enzymatic assay.
Caption: A decision tree for troubleshooting a weak MAT2A assay signal.
References
Technical Support Center: Optimizing MAT2A Inhibitor 5 Concentration for Selectivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of MAT2A inhibitor 5 to ensure maximal on-target activity and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MAT2A inhibitors?
A1: MAT2A (Methionine Adenosyltransferase 2A) is a critical enzyme that synthesizes S-adenosylmethionine (SAM), the primary methyl donor for numerous cellular methylation reactions.[1][2][3] These reactions are essential for regulating gene expression, cell cycle progression, and overall cellular homeostasis.[3] MAT2A inhibitors block the activity of this enzyme, leading to a decrease in intracellular SAM levels. This disruption of methylation processes can halt cancer cell growth and is particularly effective in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][4][5]
Q2: Why are MTAP-deleted cancer cells more sensitive to MAT2A inhibitors?
A2: This selectivity is due to a concept known as synthetic lethality.[1][4] In cancer cells with MTAP deletion, a metabolite called methylthioadenosine (MTA) accumulates.[4][5] MTA is a partial inhibitor of another enzyme, PRMT5, which is crucial for cell proliferation and also requires SAM to function.[1][4][5] Therefore, in MTAP-deleted cells, PRMT5 activity is already compromised. When a MAT2A inhibitor is added, the further reduction in SAM levels severely cripples the already weakened PRMT5, leading to selective cell death in these cancer cells.[4][6]
Q3: What are the potential off-target effects of MAT2A inhibitors?
A3: Off-target effects occur when an inhibitor interacts with proteins other than its intended target. For MAT2A inhibitors, this could involve binding to other kinases or enzymes with similar structural features. Such interactions can lead to cellular toxicity or other unintended biological consequences.[2] For instance, some first-generation MAT2A inhibitors have shown off-target activity against the liver-specific isoform MAT1A, potentially leading to hepatotoxicity.[7]
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration should maximize the killing of MTAP-deleted cancer cells while having minimal effect on MTAP-wild-type (WT) cells. This is typically achieved by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in both cell types. The ratio of the IC50 in WT cells to the IC50 in MTAP-deleted cells provides the selectivity index, which you should aim to maximize.[4]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value in MTAP-deleted cells.
-
Possible Cause:
-
Inhibitor Instability: The inhibitor may be degrading in the culture medium or under storage conditions.
-
Suboptimal Cell Seeding Density: If cells are seeded too densely, they may not be in an exponential growth phase, reducing their sensitivity to the inhibitor.
-
Incorrect Assay Duration: The incubation time may be too short for the inhibitor's effects to become apparent.
-
-
Troubleshooting Steps:
-
Prepare fresh inhibitor stock solutions and store them in single-use aliquots at -80°C.
-
Optimize the cell seeding density to ensure cells are actively proliferating throughout the assay.
-
Increase the incubation time to allow for a sufficient number of cell doublings.[4]
-
Issue 2: Low potency in cellular assays compared to biochemical assays.
-
Possible Cause:
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.
-
Cellular Adaptation: Cancer cells can sometimes upregulate MAT2A expression in response to inhibition, counteracting the inhibitor's effect.[8]
-
Compound Metabolism: The cells may be rapidly metabolizing and inactivating the inhibitor.
-
-
Troubleshooting Steps:
-
Evaluate the physicochemical properties of the inhibitor that influence cell permeability.
-
Perform a time-course experiment and measure MAT2A protein levels by western blot to check for upregulation.[8]
-
Assess the stability of the inhibitor in the presence of cells over the course of the experiment.
-
Issue 3: High background or inconsistent results in viability assays.
-
Possible Cause:
-
Reagent Issues: Assay reagents may be expired, improperly stored, or contaminated.
-
Pipetting Errors: Inconsistent pipetting can lead to significant variability.
-
Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can affect cell growth and inhibitor concentration.
-
-
Troubleshooting Steps:
-
Ensure all assay reagents are within their expiration date and have been stored correctly.
-
Use calibrated pipettes and be meticulous with pipetting technique.
-
Avoid using the outer wells of the plate for experimental samples or ensure the incubator is properly humidified.[9]
-
Quantitative Data Summary
The following tables provide representative data for well-characterized MAT2A inhibitors, which can serve as a benchmark for evaluating the performance of this compound.
Table 1: In Vitro Potency of MAT2A Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| AG-270 | MAT2A | 68.3 | Biochemical |
| IDE397 | MAT2A | ~10 | Biochemical |
| PF-9366 | MAT2A | 420 | Biochemical |
| This compound | MAT2A | (User to determine) | Biochemical |
Note: IC50 values are dependent on specific assay conditions.
Table 2: Cellular Anti-proliferative Activity of MAT2A Inhibitors
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) |
| AG-270 | HCT116 | MTAP-/- | 300.4 |
| HCT116 | WT | 1223.3 | |
| IDE397 | HCT116 | MTAP-/- | 15 |
| HCT116 | WT | >20000 | |
| This compound | (User's cell lines) | MTAP-/- | (User to determine) |
| (User's cell lines) | WT | (User to determine) |
Data for AG-270 and IDE397 are illustrative examples.[1]
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the IC50 of this compound in MTAP-deleted and wild-type cell lines.
-
Materials:
-
MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 WT).
-
Cell culture medium and supplements.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well, opaque-walled microplates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the inhibitor dilutions and incubate for a defined period (e.g., 72-120 hours).
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[9]
-
2. Western Blot for Target Engagement
-
Objective: To confirm that this compound is engaging its target and affecting downstream signaling.
-
Materials:
-
Cell lysates from cells treated with this compound.
-
Primary antibodies against MAT2A and SDMA (a marker of PRMT5 activity).
-
Secondary antibodies.
-
Protein electrophoresis and blotting equipment.
-
-
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against MAT2A and SDMA, followed by the appropriate secondary antibodies.
-
Visualize the protein bands and quantify the changes in protein levels. A decrease in SDMA levels indicates successful target engagement and downstream pathway inhibition.[6][10]
-
Visualizations
Caption: MAT2A signaling pathway and the principle of synthetic lethality.
Caption: Experimental workflow for determining optimal inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. probiologists.com [probiologists.com]
- 6. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. filecache.investorroom.com [filecache.investorroom.com]
Technical Support Center: Mitigating In Vivo Toxicity of MAT2A Inhibitor 5
Welcome to the technical support resource for researchers utilizing the Methionine Adenosyltransferase 2A (MAT2A) inhibitor 5 (also known as compound 39). This guide provides troubleshooting information and frequently asked questions (FAQs) to help you anticipate and manage potential in vivo toxicities during your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is MAT2A inhibitor 5 and what is its mechanism of action?
This compound is an orally active and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), with an IC50 of 11 nM.[1] MAT2A is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions that are crucial for normal cell function.[2] In the context of cancer, particularly in tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for the production of SAM. By inhibiting MAT2A, the inhibitor selectively targets these MTAP-deleted cancer cells, leading to their death, a concept known as synthetic lethality.[3]
Q2: What are the most common in vivo toxicities observed with MAT2A inhibitors?
Based on preclinical and clinical studies of MAT2A inhibitors, the most frequently reported toxicities include:
-
Hematologic Toxicities: Reversible thrombocytopenia (a decrease in platelet count) and anemia are common.[2]
-
Hepatotoxicity: Increases in liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been observed.[2]
-
General Toxicities: General signs of distress in animal models can include significant body weight loss, fatigue, nausea, and vomiting.[2][4]
Q3: What is the underlying mechanism of on-target toxicity for MAT2A inhibitors?
While MTAP-deleted cancer cells are particularly sensitive to the reduction of SAM, normal proliferating tissues, such as the bone marrow and gastrointestinal tract, also rely on MAT2A for their function.[2] Therefore, the on-target inhibition of MAT2A in these healthy tissues can disrupt normal cellular processes, leading to toxicities like myelosuppression.[2] The primary goal of in vivo studies is to identify a therapeutic window that maximizes the anti-tumor effects while minimizing toxicity to normal tissues.[2]
Troubleshooting In Vivo Toxicity
This section provides guidance on how to address specific issues you may encounter during your experiments.
Issue 1: Significant body weight loss and signs of general distress are observed in animal models.
A significant drop in body weight (e.g., >15-20%) is a key indicator of general toxicity.[4]
-
Strategy 1: Dose Reduction
-
Rationale: The observed toxicity may be dose-dependent.
-
Action: Reduce the dose of this compound. It is recommended to perform a dose-range finding study to establish the maximum tolerated dose (MTD).
-
-
Strategy 2: Intermittent Dosing Schedule
-
Strategy 3: Combination Therapy
-
Rationale: Combining this compound with another synergistic agent may allow for a dose reduction of the MAT2A inhibitor to a better-tolerated level while maintaining or enhancing anti-tumor efficacy.[2]
-
Action: Consider combination therapies with agents such as taxanes or MTA-cooperative PRMT5 inhibitors.[2]
-
Issue 2: Hematological toxicities, such as thrombocytopenia or anemia, are detected.
-
Strategy 1: Dose and Schedule Modification
-
Rationale: Hematological toxicity is often related to the dose and dosing schedule.
-
Action: Assess if a lower dose or an intermittent dosing schedule can mitigate the observed myelosuppression.
-
-
Strategy 2: Regular Monitoring
-
Rationale: Close monitoring of blood parameters is crucial for early detection and management of hematological toxicity.
-
Action: Perform regular Complete Blood Counts (CBCs) with differentials to monitor the extent of myelosuppression.
-
-
Strategy 3: Bone Marrow Analysis
-
Rationale: In cases of severe or persistent cytopenias, a more in-depth analysis of the hematopoietic system may be necessary.
-
Action: Consider a bone marrow analysis to assess cellularity and the populations of progenitor cells.
-
Issue 3: Elevated liver enzymes (ALT/AST) are detected in blood samples.
-
Strategy 1: Dose Reduction
-
Rationale: Hepatotoxicity may be a dose-dependent effect.
-
Action: Evaluate if the hepatotoxicity can be managed by testing lower doses of this compound.
-
-
Strategy 2: Frequent Monitoring
-
Rationale: Regular monitoring of liver function is key to managing potential hepatotoxicity.
-
Action: Implement a frequent monitoring schedule for liver function markers (ALT, AST, bilirubin).
-
-
Strategy 3: Histopathological Analysis
-
Rationale: A detailed examination of the liver tissue can help characterize the nature and extent of the liver injury.
-
Action: At the end of the study, conduct a detailed histopathological analysis of the liver tissue.
-
Quantitative Data Summary
Note: Specific in vivo toxicity data for this compound (compound 39) is not publicly available. The following tables provide representative data for the class of MAT2A inhibitors, primarily based on studies with AG-270.
Table 1: Common In Vivo Toxicities of MAT2A Inhibitors
| Toxicity Type | Observation | Severity | Reference |
| Hematological | Thrombocytopenia (decreased platelet count) | Reversible | [5] |
| Anemia (decreased red blood cells) | Reversible | [5] | |
| Hepatotoxicity | Increased Alanine Aminotransferase (ALT) | Reversible | [5] |
| Increased Aspartate Aminotransferase (AST) | Reversible | [5] | |
| General | Fatigue | Common | [5] |
| Body Weight Loss | >15-20% considered significant | [4] |
Table 2: Key Monitoring Parameters and Potential Actions
| Parameter | Threshold for Action (Example) | Recommended Action |
| Body Weight | >15% loss from baseline | Reduce dose or switch to intermittent dosing. |
| Platelet Count | Significant decrease from baseline | Reduce dose, consider intermittent dosing, and increase monitoring frequency. |
| ALT/AST Levels | > 3x Upper Limit of Normal | Reduce dose and increase monitoring frequency. Consider discontinuing if levels continue to rise. |
| Plasma SAM Levels | Reduction of 50-70% | Confirms target engagement. Correlate with efficacy and toxicity data.[5] |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) in Mice
Objective: To quantify the impact of this compound on blood cell lineages.
Materials:
-
EDTA-coated microtubes
-
Anesthetic (e.g., isoflurane)
-
Automated hematology analyzer
Procedure:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Collect approximately 50-100 µL of whole blood via retro-orbital sinus or tail vein into an EDTA-coated microtube.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting.
-
Analyze the blood sample using an automated hematology analyzer to determine key parameters, including:
-
White Blood Cell (WBC) count
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
-
It is recommended to run samples within a few hours of collection for best results.
Protocol 2: Measurement of Liver Enzymes (ALT/AST) in Mouse Serum
Objective: To assess potential hepatotoxicity by measuring the levels of ALT and AST in serum.
Materials:
-
Serum separator tubes
-
Microcentrifuge
-
Commercially available ELISA kits for mouse ALT and AST
-
Microplate reader
Procedure:
-
Collect blood from the mice into serum separator tubes.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tubes at 1,000-2,000 x g for 10-15 minutes to separate the serum.
-
Carefully collect the serum supernatant.
-
Follow the manufacturer's instructions for the specific mouse ALT and AST ELISA kits. A general procedure is as follows: a. Prepare standards and samples as per the kit protocol. b. Add standards and samples to the appropriate wells of the antibody-coated microplate. c. Incubate as per the protocol. d. Wash the wells and add the detection antibody. e. Incubate, wash, and add the substrate solution. f. Stop the reaction and read the absorbance on a microplate reader at the specified wavelength.
-
Calculate the concentration of ALT and AST in the samples based on the standard curve.
Protocol 3: Measurement of S-Adenosylmethionine (SAM) in Plasma
Objective: To confirm target engagement of this compound by measuring the downstream pharmacodynamic biomarker, SAM.
Materials:
-
Heparinized tubes
-
Refrigerated microcentrifuge
-
LC-MS/MS system
-
Internal standards (e.g., ¹³C₅-SAM)
-
Protein precipitation solution (e.g., perchloric acid or methanol)
Procedure:
-
Collect whole blood into heparinized tubes.
-
Immediately centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Collect the plasma supernatant.
-
For sample preparation, precipitate proteins by adding a protein precipitation solution (e.g., an equal volume of 10% perchloric acid), vortex, and centrifuge.
-
Collect the supernatant containing the metabolites.
-
Analyze the samples using a validated LC-MS/MS method to quantify the levels of SAM. This typically involves: a. Injecting the sample onto an appropriate chromatography column for separation. b. Using tandem mass spectrometry to detect and quantify SAM and the internal standard based on their specific mass-to-charge ratios.
-
Calculate the concentration of SAM in the plasma samples by comparing the signal to a standard curve and normalizing to the internal standard.
Visualizations
Caption: MAT2A signaling pathway and the mechanism of synthetic lethality.
References
- 1. Abnormal liver enzymes: A review for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Hepatotoxicity with MAT2A Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hepatotoxicity associated with Methionine Adenosyltransferase 2A (MAT2A) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAT2A inhibitors and why might they cause hepatotoxicity?
A1: MAT2A is an enzyme responsible for producing S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular reactions. By inhibiting MAT2A, these drugs deplete SAM levels, which can selectively halt the growth of cancer cells, particularly those with a homozygous deletion of the MTAP gene.[1] The potential for hepatotoxicity may arise from the inhibition of MAT2A affecting normal liver function or potentially through off-target effects, such as partial inhibition of the liver-specific MAT1A isoform.[2]
Q2: What are the common signs of hepatotoxicity observed with MAT2A inhibitors in preclinical and clinical studies?
A2: Common signs of hepatotoxicity include elevations in liver function tests (LFTs), specifically increased levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin.[1][3] In some clinical trial cases, drug-induced liver injury (DILI) has been reported, sometimes associated with an eosinophilic inflammatory infiltrate in the liver, suggesting a possible immune-allergic reaction.[3]
Q3: What are the initial steps to take if hepatotoxicity is suspected in an in vivo experiment?
A3: If hepatotoxicity is suspected, the first steps should be to:
-
Confirm the findings: Re-measure serum ALT, AST, and bilirubin levels.
-
Reduce the dose: Determine if the toxicity is dose-dependent by lowering the dose of the MAT2A inhibitor.[1]
-
Monitor frequently: Increase the frequency of liver function monitoring to track the progression of the potential injury.[1]
Troubleshooting Guide
Issue: Elevated ALT/AST levels in treated animals.
-
Potential Cause: Direct hepatotoxicity of the MAT2A inhibitor or its metabolites, or an off-target effect.
-
Troubleshooting Steps:
-
Dose-Response Evaluation: Test a range of lower doses to see if the elevation in liver enzymes is dose-dependent.[1] This can help establish a therapeutic window.
-
Histopathological Analysis: Conduct a detailed histological examination of the liver tissue to characterize the nature and extent of the liver injury (e.g., necrosis, inflammation, cholestasis).[1]
-
Investigate Mechanism: Explore potential off-target effects or the impact on bile acid metabolism.
-
Issue: Inconsistent results in in vitro hepatotoxicity assays.
-
Potential Cause: Variability in cell culture conditions, reagent quality, or the metabolic competence of the cell line.
-
Troubleshooting Steps:
-
Cell Line Authentication: Ensure the cell line (e.g., HepG2) has been recently authenticated and is free from contamination.
-
Standardize Seeding Density: Use a consistent cell seeding density for all experiments, as this can affect cellular metabolism and drug sensitivity.
-
Positive Control: Always include a known hepatotoxic compound (e.g., acetaminophen) as a positive control to validate the assay performance.
-
Metabolic Competence: Consider using primary hepatocytes or 3D liver models for compounds that may require metabolic activation to exert their toxic effects, as cell lines like HepG2 can have lower metabolic capacity.[4]
-
Quantitative Data Summary
The following table summarizes treatment-related adverse events involving hepatotoxicity from a Phase 1 clinical trial of the MAT2A inhibitor AG-270/S095033.[3]
| Adverse Event | Grade 3 or Above Incidence | Notes |
| Increased Bilirubin | 10% | Noted to be reversible and potentially linked to the known ability of AG-270 to inhibit the UGT1A1 enzyme. |
| Drug-Induced Liver Injury (DILI) | One patient (at 200 mg BID) | Associated with an eosinophilic inflammatory infiltrate on liver biopsy, suggesting a possible immune-allergic hepatitis.[3] This was a dose-limiting toxicity. |
| Hyperbilirubinemia | One patient (at 150 mg QD) | Reported as a Grade 3 event.[3] |
Key Experimental Protocols
In Vivo Assessment of Hepatotoxicity in Mice
Objective: To evaluate the potential hepatotoxicity of a MAT2A inhibitor in a mouse model.
Methodology:
-
Animal Model: Use male BALB/c or C57BL/6 mice (7-10 weeks old).[1]
-
Dosing: Administer the MAT2A inhibitor via the intended route (e.g., oral gavage) at various dose levels. Include a vehicle control group.[1]
-
Blood Sampling: Collect blood samples via the tail vein or retro-orbital sinus at baseline and at selected time points post-dosing (e.g., 6, 24, 48, and 72 hours).[1]
-
Serum Analysis:
-
Histopathology:
-
At the end of the study, euthanize the animals and collect liver tissues.[1]
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.[1]
-
Embed the fixed tissue in paraffin and cut 5 µm sections.[9]
-
Stain the sections with hematoxylin and eosin (H&E) for microscopic examination of liver morphology.[9][10][11][12][13]
-
In Vitro Hepatotoxicity Assay using HepG2 Cells
Objective: To assess the cytotoxic effect of a MAT2A inhibitor on human liver-derived cells.
Methodology:
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO2 incubator.[14]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of the MAT2A inhibitor (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[14]
-
Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).[14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Signaling pathway of potential MAT2A inhibitor-induced hepatotoxicity.
Caption: Experimental workflow for assessing MAT2A inhibitor hepatotoxicity.
Caption: Troubleshooting logic for in vivo hepatotoxicity with MAT2A inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. Measurement of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels in mouse serum [bio-protocol.org]
- 7. Mouse Alanine Aminotransferase (ALT) ELISA Kit (ab285263) | Abcam [abcam.com]
- 8. Mouse Alanine Aminotransferase (ALT) Elisa Kit – AFG Scientific [afgsci.com]
- 9. researchgate.net [researchgate.net]
- 10. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 11. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]
- 12. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]
MAT2A inhibitor 5 stability in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of MAT2A inhibitor 5 in DMSO solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] Using anhydrous DMSO is crucial as water content can accelerate the degradation of some compounds.[2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the powder in anhydrous DMSO to your desired concentration (e.g., 10 mM). To ensure complete dissolution, you can vortex the solution or sonicate it briefly in a water bath.[1]
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For long-term storage, it is recommended to aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[1] For short-term storage (days to weeks), 4°C may be acceptable, but referring to the product's Certificate of Analysis is advised.[4]
Q4: For how long is the this compound stock solution in DMSO stable?
A4: The long-term stability of this compound in DMSO has not been specifically published. While many small molecules are stable in DMSO for extended periods when stored properly at -20°C or -80°C, it is best practice to use freshly prepared solutions for sensitive experiments.[3][5] If a stock solution has been stored for an extended period (e.g., more than a month at -20°C), its efficacy should be re-verified.[3] For a definitive assessment of stability under your specific laboratory conditions, we recommend conducting a stability study as outlined in our experimental protocols section.
Q5: My vial of powdered this compound was shipped at room temperature, but the label says to store it at -20°C. Is it still viable?
A5: Yes, this is common practice. Small molecules are often stable as a dry powder for the duration of shipping at ambient temperatures.[6] Upon receipt, you should store the vial at the recommended temperature (-20°C) for long-term stability.[4][6]
Troubleshooting Guide
Q1: I observed precipitation in my DMSO stock solution after pulling it from the freezer. What should I do?
A1: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, allow the aliquot to thaw completely and equilibrate to room temperature. Vortex or sonicate the solution to ensure the compound has fully redissolved. Visually inspect the solution for any remaining particulates before making your working dilutions.[1] If the precipitate does not redissolve, it may indicate compound degradation or insolubility, and a fresh stock solution should be prepared.
Q2: After diluting my DMSO stock solution into an aqueous buffer or cell culture medium, the solution turned cloudy. What is the cause and how can I fix it?
A2: This is a common issue known as aqueous precipitation, which occurs when a hydrophobic compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where its solubility is much lower.[1] Here are some steps to mitigate this:
-
Pre-warm the aqueous medium: Adding the DMSO stock to cold media can decrease the inhibitor's solubility.[1]
-
Use a drop-wise addition and rapid mixing: Add the DMSO stock solution to your pre-warmed aqueous medium drop-by-drop while gently vortexing or swirling. This prevents localized high concentrations of the inhibitor that lead to precipitation.[1]
-
Lower the final concentration: The concentration of the inhibitor may be exceeding its solubility limit in the final aqueous solution. Try using a lower final concentration in your experiment.[1]
-
Minimize the final DMSO concentration: While DMSO aids in solubility, its final concentration in cell culture should ideally be below 0.5% to avoid cellular toxicity.[1]
Q3: I suspect my this compound has degraded. How can I confirm this?
A3: The most reliable way to confirm degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6] By comparing the chromatogram of your current stock solution to a freshly prepared one or a time-zero sample, you can identify the appearance of new peaks (degradants) and a decrease in the area of the parent compound's peak.[6]
Quantitative Data on Small Molecule Stability in DMSO
Specific stability data for this compound is not publicly available. However, general studies on large compound libraries provide valuable insights into the stability of small molecules in DMSO under various conditions.
| Parameter | Condition | Observation | Reference(s) |
| Storage Temperature | 15 weeks at 40°C | Most compounds were found to be stable. | [2] |
| 2 years at 4°C (in 90% DMSO/10% water) | 85% of compounds were stable. | [4] | |
| Freeze-Thaw Cycles | 11 cycles (-15°C to 25°C) | No significant loss of compound was observed for a diverse set of compounds. | [2] |
| Water Content | Anhydrous vs. "wet" DMSO | The presence of water is a more significant factor in causing compound degradation than oxygen. | [2] |
| Container Material | Glass vs. Polypropylene | No significant difference in compound recovery was observed over 5 months at room temperature. | [2] |
Experimental Protocols
Since specific stability data for this compound is not available, the following protocol outlines how to conduct an in-house stability study.
Protocol 1: Assessing the Stability of this compound in DMSO
Objective: To determine the stability of this compound in DMSO under different storage conditions over time.
Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9% purity)
-
Internal standard (a stable, non-reactive compound with similar chromatographic properties)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Amber glass or polypropylene vials with screw caps
-
Analytical balance, vortex mixer, centrifuge
-
HPLC or UHPLC system with UV and/or MS detector
Procedure:
-
Preparation of Stock Solutions:
-
Sample Preparation and Storage:
-
Aliquot the test compound stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).[7]
-
Prepare a "Time Zero" (T0) sample for immediate analysis. To do this, mix an aliquot of the test compound stock with an equal volume of the internal standard stock. Dilute this mixture with an appropriate solvent (e.g., 50:50 ACN:Water) to a final concentration suitable for your LC-MS analysis (e.g., 1 µM).[6]
-
-
Incubation:
-
Store the prepared aliquots at the selected temperatures.
-
-
Sample Analysis at Timed Intervals:
-
At each scheduled time point (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.[7]
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Prepare the sample for analysis as described for the T0 sample by adding the internal standard and diluting.[6]
-
Analyze all samples using a validated LC-MS method capable of separating the parent compound from potential degradants.[6]
-
-
Data Analysis:
-
For each sample, determine the peak area of this compound and the internal standard.
-
Calculate the peak area ratio: Ratio = Peak Area of Test Compound / Peak Area of Internal Standard.[6]
-
Determine the percentage of the compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[6]
-
Visualizations
Caption: MAT2A signaling pathway and the action of this compound.
Caption: Experimental workflow for assessing inhibitor stability in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: MAT2A Inhibitor 5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MAT2A inhibitor 5. The information is intended for scientists and drug development professionals to anticipate and address potential issues related to off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
MAT2A (Methionine Adenosyltransferase 2A) is the enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions.[1] In cancers with a homozygous deletion of the MTAP gene (methylthioadenosine phosphorylase), there is an accumulation of methylthioadenosine (MTA).[2] This MTA buildup partially inhibits another enzyme, PRMT5 (protein arginine methyltransferase 5).[2] These MTAP-deleted cancer cells become highly dependent on MAT2A to produce SAM to maintain the remaining PRMT5 activity, which is crucial for processes like mRNA splicing.[3][4] this compound exploits this vulnerability by inhibiting MAT2A, leading to a critical drop in SAM levels. This further cripples the already compromised PRMT5 activity, inducing a synthetic lethal effect that selectively kills the MTAP-deleted cancer cells.[5][6][7]
Q2: Why is characterizing the off-target profile of this compound important?
Off-target effects occur when a drug interacts with proteins other than its intended target.[1] These unintended interactions are a significant concern because they can lead to:
-
Unexpected Toxicity: Binding to other essential proteins can cause cellular toxicity or adverse side effects in a clinical setting. For example, the clinical development of the MAT2A inhibitor AG-270 was impacted by liver toxicities, potentially due to off-target effects.[1][8]
-
Misinterpretation of Results: An observed phenotype might be incorrectly attributed to the inhibition of MAT2A when it is actually caused by an off-target interaction.
-
Polypharmacology: In some cases, off-target effects can be beneficial, contributing to the drug's overall efficacy.[9] Identifying these interactions can provide a more complete understanding of the inhibitor's mechanism.
A thorough off-target characterization is critical for the preclinical and clinical development of any inhibitor.[1]
Q3: What are the common experimental methods to identify off-target effects?
Several robust techniques are used to profile the off-target interactions of small molecule inhibitors:
-
Kinase Profiling: The inhibitor is screened against a large panel of kinases (kinome) to identify any unintended inhibition of these enzymes, which are common off-targets.[10][11]
-
Proteomic Approaches: Techniques like compound-centric chemical proteomics can identify the binding proteins of a small molecule in cell lysates or living cells.[12] Global proteomics can also detect changes in protein abundance across the entire proteome following treatment.[9]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct binding of the inhibitor to its target in a cellular environment. It works on the principle that a protein bound to a ligand is more resistant to heat-induced denaturation. This method can also be adapted for proteome-wide screening to identify off-targets.[13][14]
-
Broad Ligand Binding Panels: The inhibitor is tested for binding against a diverse panel of receptors, ion channels, and transporters to flag potential safety liabilities early in development.[1]
Troubleshooting Guides
Scenario 1: Unexpected cytotoxicity observed in an MTAP-wildtype cell line.
You are treating an MTAP-wildtype cell line with this compound and observe significant cytotoxicity. This is unexpected, as the inhibitor's primary anti-proliferative effects are reported to be selective for MTAP-deleted cells.[6]
Possible Cause: This phenotype may be driven by one or more off-target effects of the inhibitor, rather than its on-target activity against MAT2A.
Troubleshooting Workflow:
Recommended Steps:
-
Confirm Genotype: First, verify the MTAP status of your cell line using PCR or western blotting to ensure it is indeed wildtype.
-
Perform Dose-Response Analysis: Conduct a dose-response experiment to determine the IC50 value of this compound in your wildtype cell line. Compare this to the IC50 in a sensitive MTAP-deleted cell line. A small therapeutic window (a low ratio of IC50 WT / IC50 Del) strongly suggests off-target toxicity.[1]
-
Initiate Off-Target Screening: If the data points to off-target effects, proceed with broader profiling. A kinome scan is often a cost-effective first step to identify interactions with protein kinases.[10] More comprehensive methods like proteome-wide CETSA can provide an unbiased view of intracellular targets.
Scenario 2: In vivo studies show signs of toxicity (e.g., weight loss, elevated liver enzymes).
During an in vivo study in an animal model, treatment with this compound leads to significant body weight loss or elevated liver function markers (ALT/AST), suggesting potential tolerability issues.
Possible Causes:
-
On-Target Toxicity: MAT2A is also essential for normal, healthy proliferating tissues (e.g., bone marrow, gastrointestinal tract).[15] High inhibitor exposure can lead to on-target toxicities in these tissues.
-
Off-Target Toxicity: The inhibitor may have off-target activity against other proteins, such as the liver-specific isoform MAT1A, which has been a concern for other MAT2A inhibitors.[15]
Recommended Steps:
-
Optimize Dosing Schedule: Continuous daily dosing may lead to cumulative toxicity.[15] Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to provide a "drug holiday" for normal tissues to recover while maintaining therapeutic pressure on the tumor.
-
Assess Target Engagement vs. Toxicity: Correlate pharmacokinetic (PK) data with pharmacodynamic (PD) markers of both efficacy (e.g., tumor SAM or SDMA reduction) and toxicity (e.g., blood chemistry). This can help define a therapeutic window.
-
Evaluate MAT1A Selectivity: Perform a biochemical assay to determine the IC50 of this compound against the MAT1A isoform. Poor selectivity against MAT1A could explain hepatotoxicity.
-
Conduct Broad Off-Target Profiling: If the toxicity is not explained by the above, a broad in vitro safety panel screen or further proteomics work may be necessary to identify the responsible off-target protein.
Quantitative Data Summary
The following tables summarize key data for this compound and provide an illustrative example of what an off-target profile might look like for a novel MAT2A inhibitor.
Table 1: Profile of this compound (Compound 39)
| Parameter | Value | Reference |
|---|---|---|
| Target | MAT2A | [6][16] |
| Biochemical IC50 | 11 nM | [6][16] |
| Cell Proliferation IC50 (HCT116 MTAP -/-) | ~250 nM | [17] |
| Key Properties | Orally active, Blood-brain barrier permeable |[6][16] |
Table 2: Illustrative Off-Target Profile for a Hypothetical MAT2A Inhibitor (Note: This data is for example purposes to illustrate the type of information generated in off-target screens and is not specific to this compound.)
| Assay Type | Target | Result (% Inhibition @ 1 µM) | Implication |
|---|---|---|---|
| Kinome Scan | Kinase A | 85% | Potential off-target effect on Kinase A signaling pathway. Requires IC50 determination. |
| Kinase B | 62% | Moderate hit, warrants follow-up. | |
| 466 other kinases | <50% | High selectivity against the kinome. | |
| Safety Panel | hERG Channel | 15% | Low risk of cardiac toxicity. |
| Sigma Receptor 1 | 75% | Potential for CNS-related side effects. Requires functional validation. |
| | 66 other targets | <50% | Low likelihood of off-target effects mediated by these protein families. |
Experimental Protocols
Protocol 1: Kinome Profiling via Biochemical Assay
This protocol outlines a general procedure for screening an inhibitor against a large panel of kinases to assess its selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAT2A | Insilico Medicine [insilico.com]
- 6. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Resistance to MAT2A Inhibitors in Cancer Cell Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MAT2A inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on understanding and overcoming resistance to MAT2A inhibitors, such as the representative inhibitor AG-270.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAT2A inhibitors?
MAT2A (Methionine Adenosyltransferase 2A) is a critical enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including the methylation of DNA, RNA, and proteins. In rapidly proliferating cancer cells, the demand for SAM is significantly increased. MAT2A inhibitors work by blocking the enzymatic activity of MAT2A, which leads to a depletion of intracellular SAM levels. This disruption of essential methylation processes impairs DNA and RNA synthesis, alters protein function, and ultimately inhibits the growth and proliferation of cancer cells.[1]
Q2: Why are cancer cells with MTAP deletion particularly sensitive to MAT2A inhibitors?
Approximately 15% of human cancers have a co-deletion of the Methylthioadenosine Phosphorylase (MTAP) gene along with the adjacent tumor suppressor gene CDKN2A.[1] The loss of MTAP leads to the accumulation of a metabolite called methylthioadenosine (MTA). MTA is a natural inhibitor of another enzyme, protein arginine methyltransferase 5 (PRMT5).[1] This partial inhibition of PRMT5 in MTAP-deleted cells makes them highly dependent on the MAT2A-driven production of SAM to maintain essential PRMT5 function. Therefore, inhibiting MAT2A in these cells creates a synthetic lethal vulnerability by further suppressing the already compromised PRMT5 pathway, leading to selective cancer cell death.[1]
Q3: What are the known mechanisms of acquired resistance to MAT2A inhibitors?
The primary clinically observed and experimentally validated mechanism of acquired resistance to MAT2A inhibitors is the upregulation of MAT2A expression.[1] Cancer cells can adapt to the inhibitor by increasing the production of the MAT2A protein, which compensates for the inhibitory effect and helps restore SAM levels.[1] Another potential mechanism involves alterations in downstream signaling pathways, such as the PRMT5 cascade.[1] Additionally, an increase in tumor symmetric dimethylarginine (SDMA) levels has been noted at the time of disease progression in patients, suggesting it could be a biomarker and a potential mechanism of resistance.[2]
Q4: Are there any known mutations in the MAT2A gene that confer resistance to inhibitors?
Currently, there is limited published evidence detailing specific mutations within the MAT2A gene that confer resistance to MAT2A inhibitors. The primary mechanism of resistance that has been identified is the upregulation of MAT2A expression rather than the acquisition of drug-resistant mutations in the protein itself.
Q5: Can drug efflux pumps, like ABC transporters, contribute to resistance to MAT2A inhibitors?
While overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance in cancer, their specific role in conferring resistance to MAT2A inhibitors is not yet well-documented in the scientific literature.[3] Some MAT2A inhibitors, such as AG-270, have been observed to have a high efflux ratio in Caco-2 assays, which are used to predict intestinal absorption and the potential for efflux.[4] This suggests that efflux pumps could potentially play a role, but further research is needed to confirm this as a clinical resistance mechanism.
Troubleshooting Guide
This guide addresses common issues that may arise during your in vitro experiments with MAT2A inhibitors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no significant difference in cell viability between MTAP-deleted and MTAP-wildtype cells after treatment. | 1. Suboptimal inhibitor concentration: The concentration may be too high, causing general toxicity, or too low to see a differential effect.[1] 2. Incorrect MTAP status: Cell lines may be misidentified, or their MTAP status could have changed. 3. Inappropriate cell viability assay: Assays like MTT can be affected by metabolic changes and may not accurately reflect cell death. 4. Nutrient composition of culture medium: The availability of methionine can influence the cellular response to MAT2A inhibition. | 1. Perform a dose-response curve: Determine the optimal inhibitor concentration that shows a clear differential effect between MTAP-deleted and wildtype cells. 2. Verify MTAP status: Confirm the MTAP deletion status of your cell lines using Western blot or PCR. 3. Use an alternative viability assay: Consider assays based on cell counting (e.g., trypan blue exclusion) or DNA content (e.g., CyQUANT). 4. Standardize culture medium: Ensure consistent methionine levels in your culture medium across experiments. |
| Development of resistance in a previously sensitive cell line. | 1. Upregulation of MAT2A expression: This is a common adaptive response to prolonged inhibitor treatment. 2. Alterations in downstream pathways: Changes in the PRMT5 signaling pathway may bypass the effect of MAT2A inhibition. | 1. Assess MAT2A levels: Perform Western blot or qPCR to check for increased MAT2A protein or mRNA expression (see Experimental Protocols). 2. Analyze downstream markers: Evaluate the levels of SDMA and other PRMT5 substrates to assess the activity of the downstream pathway. |
| High background or non-specific effects of the inhibitor. | 1. Inhibitor solubility issues: The compound may be precipitating at higher concentrations. 2. Off-target effects: At high concentrations, the inhibitor may be affecting other cellular processes. | 1. Check inhibitor solubility: Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) and that the final DMSO concentration in the culture medium is non-toxic (typically <0.5%). 2. Perform dose-response experiments: Use the lowest effective concentration to minimize off-target effects. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to MAT2A inhibitor sensitivity and resistance. Note: IC50 values can vary depending on the experimental conditions and the specific viability assay used.
Table 1: Representative IC50 Values of MAT2A Inhibitors in Cancer Cell Lines
| Cell Line | MTAP Status | MAT2A Inhibitor | Approximate IC50 (µM) |
| HCT116 | MTAP -/- | AG-270 | ~0.02 |
| Multiple Myeloma Cell Lines | N/A | FIDAS-5 | ~1-5 |
| MLL-rearranged Leukemia Cells | N/A | PF-9366 | ~10 |
Table 2: Fold Change in IC50 and MAT2A Expression in Resistant vs. Sensitive Cell Lines (Hypothetical Data for Illustrative Purposes)
| Cell Line Pair | MAT2A Inhibitor | Fold Change in IC50 (Resistant/Sensitive) | Fold Change in MAT2A mRNA Expression (Resistant/Sensitive) | Fold Change in MAT2A Protein Expression (Resistant/Sensitive) |
| HCT116 (Resistant vs. Parental) | AG-270 | >50 | 5-10 | 3-5 |
| A549 (Resistant vs. Parental) | AG-270 | >40 | 4-8 | 2-4 |
Experimental Protocols
Protocol 1: Generation of MAT2A Inhibitor-Resistant Cancer Cell Lines
This protocol describes a general method for developing cancer cell lines with acquired resistance to a MAT2A inhibitor, such as AG-270.
-
Determine the initial IC50: Perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) of the MAT2A inhibitor in the parental cancer cell line.
-
Initial drug exposure: Culture the parental cells in the presence of the MAT2A inhibitor at a concentration equal to the IC50.
-
Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the MAT2A inhibitor in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold with each passage.
-
Monitor cell viability: At each concentration, monitor the cells for signs of toxicity and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation.
-
Establish the resistant line: Continue this process until the cells are able to proliferate in the presence of a significantly higher concentration of the inhibitor (e.g., 5-10 times the initial IC50).
-
Characterize the resistant line: Once the resistant cell line is established, perform cell viability assays to confirm the shift in IC50 compared to the parental line. Analyze MAT2A expression levels by Western blot and qPCR.
-
Cryopreservation: It is recommended to freeze stocks of the resistant cells at different stages of the selection process.
Protocol 2: Western Blot Analysis of MAT2A and PRMT5
This protocol outlines the steps for detecting MAT2A and PRMT5 protein levels in sensitive and resistant cancer cells.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors per 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MAT2A (e.g., 1:1000 dilution) and PRMT5 (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Image the blot using a chemiluminescence detection system.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to normalize protein loading.
-
Protocol 3: Quantitative RT-PCR for MAT2A Gene Expression
This protocol details the measurement of MAT2A mRNA levels.
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for MAT2A, and the cDNA template.
-
Example human MAT2A primer sequences:
-
Forward: 5'-GGGATGCGTCTGGTGTATGT-3'
-
Reverse: 5'-CCAGCACGTTGTAGGAGTCAT-3'
-
-
Run the qPCR reaction in a real-time PCR system.
-
Include a melt curve analysis to verify the specificity of the PCR product.
-
-
Data Analysis:
-
Use the 2-ΔΔCt method to calculate the relative fold change in MAT2A expression.
-
Normalize the expression of MAT2A to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Visualizations
Caption: MAT2A-PRMT5 signaling in MTAP-wildtype vs. MTAP-deleted cells.
Caption: Experimental workflow for generating and characterizing MAT2A inhibitor resistance.
Caption: Logical relationships of potential MAT2A inhibitor resistance mechanisms.
References
MAT2A Enzyme Stability & Assay Technical Support Center
Welcome to the Technical Support Center for MAT2A (Methionine Adenosyltransferase 2A) assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with MAT2A enzyme instability during in vitro experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you optimize your assays for reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of MAT2A enzyme instability in my assay?
A1: Signs of MAT2A instability can manifest in several ways during an experiment:
-
High variability between replicates : Inconsistent results that cannot be attributed to pipetting errors.[1]
-
Loss of signal over time : A progressive decrease in enzyme activity during the course of the assay, which is a classic sign of instability under the assay conditions.[1]
-
Non-linear reaction progress curves : The rate of product formation slows down more than expected, not due to substrate depletion.[1]
-
Poor assay window : A small difference in signal between the positive and negative controls, making it difficult to discern true inhibition.[1]
Q2: What are the optimal storage and handling conditions for the MAT2A enzyme?
A2: Proper storage and handling are critical for maintaining MAT2A activity.
-
Long-term storage : It is recommended to flash-freeze single-use aliquots of the purified enzyme in liquid nitrogen and store them at -80°C.[1][2] This minimizes damage from ice crystal formation and prevents degradation.
-
Avoid repeated freeze-thaw cycles : This is a primary cause of enzyme inactivation.[1][2]
-
Short-term storage : For use within days to weeks, the enzyme can be stored at 4°C, but its stability should be verified for your specific buffer conditions.[1]
-
Handling during experiments : Always thaw enzyme aliquots on ice and keep them on ice until they are added to the assay plate.[1][2] Pre-chilling assay plates can also help maintain a low temperature during reagent addition.[1]
Q3: What are the optimal pH and temperature for a MAT2A assay?
A3: MAT2A activity is sensitive to both pH and temperature.
-
pH : The optimal pH for MAT2A activity is generally between 7.5 and 8.5.[1]
-
Temperature : Most assays are performed at room temperature (around 22-25°C) to strike a balance between enzyme activity and stability.[1][3] MAT2A is known to be unstable at physiological temperatures (37°C), with a significant loss of activity observed in a short period.[1][2][3][4]
Q4: What reagents can be added to the assay buffer to stabilize the MAT2A enzyme?
A4: Several additives can significantly enhance MAT2A stability in your assay buffer.
-
MAT2B : The regulatory protein MAT2B has been shown to significantly stabilize MAT2A activity, especially at 37°C.[1][2][3][4] In the absence of MAT2B, MAT2A can rapidly lose activity.[2][3][4]
-
Reducing Agents : Reagents like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) at concentrations around 1 mM are crucial to prevent oxidation of cysteine residues in the enzyme.[1][2]
-
Glycerol : Often included in storage and assay buffers at 5-10% (v/v), glycerol acts as a cryoprotectant and protein stabilizer.[1]
-
Substrates and Products : The presence of substrates (ATP and L-methionine) or products (pyrophosphate and triphosphate) can stabilize the enzyme's conformation.[1][5] Non-hydrolyzable ATP analogs can also confer stability.[1][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your MAT2A assays in a question-and-answer format.
Problem 1: My assay signal is weak or non-existent.
-
Possible Causes & Solutions:
-
Enzyme Inactivity : The enzyme may have lost activity due to improper storage or handling.[2]
-
Solution : Ensure the enzyme is stored at -80°C in single-use aliquots and always kept on ice during use.[2] Consider running a quality control check on a new batch of enzyme.
-
-
Sub-optimal Assay Conditions : The concentrations of substrates, ATP and L-methionine, might be too low, or the buffer composition may be incorrect.[2]
-
Solution : Optimize substrate concentrations. For competitive inhibitor studies, using substrate concentrations at or below their Michaelis constant (Km) is often ideal.[2] The Km for ATP is approximately 50-80 µM.[2][3] Ensure the buffer contains essential components like MgCl₂ (10-15 mM), which is a critical cofactor.[1][2]
-
-
Reagent Degradation : ATP is susceptible to hydrolysis, and detection reagents can lose effectiveness.[2]
-
Problem 2: I'm observing high background noise in my assay.
-
Possible Causes & Solutions:
-
Buffer Contamination : This is a common issue in phosphate-detection assays.[6]
-
Compound Interference : The test compound itself may interfere with the detection system.
-
Problem 3: The IC50 values for my inhibitor are inconsistent between experiments.
-
Possible Causes & Solutions:
-
Enzyme Concentration : The IC50 value of an inhibitor, especially a tight-binding one, can be dependent on the enzyme concentration.[2]
-
Solution : Use a consistent, low nanomolar concentration of MAT2A (e.g., 30-300 nM) in all assays.[2]
-
-
Substrate Concentration : For competitive inhibitors, the apparent IC50 value will increase with higher substrate concentrations.[2]
-
Solution : Standardize the ATP and L-methionine concentrations across all experiments, ideally at or near their Km values.
-
-
DMSO Concentration : The final concentration of dimethyl sulfoxide (DMSO), a common solvent for inhibitors, can affect enzyme activity.[2][6]
-
Data Presentation
Table 1: Recommended Buffer Components for MAT2A Assays
| Component | Typical Concentration | Purpose | Reference(s) |
| Tris | 50 mM | pH Buffering (pH 7.5-8.5) | [1][3] |
| KCl | 50-100 mM | Ionic Strength | [1][3] |
| MgCl₂ | 10-15 mM | Essential cofactor for ATP binding | [1][3] |
| TCEP or DTT | 1 mM | Reducing agent to prevent oxidation | [1][3] |
| Glycerol | 5-10% (v/v) | Protein stabilization | [1] |
| BSA | 0.005% (w/v) | Prevents non-specific adsorption | [1] |
Table 2: Key Kinetic Parameters for Human MAT2A
| Parameter | Value | Conditions | Reference(s) |
| Km (ATP) | ~50-80 µM | 22°C, pH 7.5 | [2][3] |
| Kd (ATP) | 80 ± 30 µM | 20°C, ITC measurement | [3][4] |
| Km (L-Met) | 5 ± 2 µM | 22°C, pH 7.5 | [3] |
Experimental Protocols
Protocol 1: MAT2A Activity Assay (Coupled Phosphate Detection)
This protocol is based on a generic colorimetric assay that measures the phosphate produced during the MAT2A reaction.[6][7]
-
Prepare 1x Assay Buffer : 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP.[1][2]
-
Prepare Reagents : Thaw all reagents, including the MAT2A enzyme, on ice.[2] Prepare serial dilutions of the test inhibitor.
-
Assay Plate Setup (384-well format) :
-
Test Wells : Add 5 µL of the diluted test inhibitor.
-
Positive Control Wells : Add 5 µL of inhibitor-free buffer (with the same final DMSO concentration).
-
Blank Wells (No Enzyme) : Add 10 µL of assay buffer.
-
-
Enzyme Addition : Add 10 µL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.[2]
-
Initiate Reaction : Prepare a master mixture containing the assay buffer, ATP, and L-Methionine at 2x the final desired concentration. Add 10 µL of this master mixture to all wells to start the reaction. The final reaction volume will be 25 µL.[2]
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[2]
-
Detection : Add 50 µL of the colorimetric detection reagent to each well. Incubate for 15-30 minutes at room temperature, protected from light.[2]
-
Readout : Measure the absorbance at the appropriate wavelength (e.g., 630 nm) using a microplate reader.[8]
Protocol 2: MAT2A Stability Assay
This protocol allows you to determine the stability of MAT2A under specific buffer and temperature conditions.
-
Prepare MAT2A Solution : Dilute MAT2A to the desired concentration (e.g., 60 nM) in the assay buffer you wish to test. You can prepare parallel solutions with and without a potential stabilizing agent (e.g., 30 nM MAT2B).[1]
-
Pre-incubation : Incubate the enzyme solutions at the desired temperature (e.g., 25°C or 37°C).
-
Take Time Points : At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), remove an aliquot of each enzyme solution.[1]
-
Measure Residual Activity : Immediately assay the residual activity of each aliquot using the MAT2A activity assay protocol described above (Protocol 1).
-
Data Analysis : Plot the percentage of remaining activity against the pre-incubation time to determine the stability of MAT2A under the tested conditions.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing the In Vivo Therapeutic Window of MAT2A Inhibitor 5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MAT2A inhibitor 5 in vivo. Our goal is to help you navigate potential challenges and improve the therapeutic window in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities observed with MAT2A inhibitors in vivo?
A1: The most frequently reported on-target toxicities associated with MAT2A inhibitors stem from the inhibition of MAT2A in healthy, proliferating tissues that rely on S-adenosylmethionine (SAM) for normal function.[1] These can include:
-
Myelosuppression: Inhibition of MAT2A in bone marrow can disrupt normal cellular processes, leading to a decrease in blood cell counts.[1]
-
Gastrointestinal Toxicity: Similar to bone marrow, the gastrointestinal tract has a high cell turnover and can be sensitive to MAT2A inhibition.[1]
-
Hepatotoxicity: Elevated liver enzymes (ALT/AST) in blood samples may indicate potential liver toxicity.[1]
-
General Toxicities: Common general signs of toxicity in animal models include significant body weight loss (>15-20%) and signs of distress.[1] In clinical settings, fatigue, nausea, and vomiting are among the most frequent treatment-related adverse events.[2][3]
Q2: What is the underlying mechanism of on-target toxicity for MAT2A inhibitors?
A2: MAT2A is the primary enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for numerous essential cellular methylation reactions.[1][4] While cancer cells, particularly those with an MTAP gene deletion, are highly sensitive to SAM reduction, normal proliferating tissues also depend on MAT2A for function.[1] Therefore, on-target inhibition of MAT2A in healthy tissues disrupts these vital cellular processes, leading to the observed toxicities.[1] The therapeutic goal is to establish a window that maximizes anti-tumor effects while minimizing harm to normal tissues.[1]
Troubleshooting Guide
Issue 1: Significant body weight loss and signs of distress are observed in animal models.
This is a general indicator of toxicity. The following strategies can be employed to mitigate this and improve the therapeutic index:
-
Dose Schedule Optimization: Continuous daily dosing may lead to cumulative toxicity.[1] An intermittent dosing schedule (e.g., 5 days on, 2 days off) can provide a "drug holiday" for normal tissues to recover while maintaining therapeutic pressure on the tumor.[1]
-
Combination Therapy: Combining the MAT2A inhibitor with another synergistic agent can allow for a dose reduction of the MAT2A inhibitor to a better-tolerated level.[1]
Issue 2: Elevated liver enzymes (ALT/AST) are detected, suggesting potential hepatotoxicity.
This requires careful monitoring and potential adjustments to the experimental plan. Consider the following:
-
Dose Reduction: Lowering the dose of the MAT2A inhibitor may alleviate liver stress.
-
Liver Function Monitoring: Regularly monitor ALT/AST levels throughout the study.
-
Histopathological Analysis: At the end of the study, collect liver tissue for histological analysis to assess the extent of any damage.
Issue 3: Suboptimal anti-tumor efficacy is observed at well-tolerated doses.
If the MAT2A inhibitor alone is not achieving the desired anti-tumor effect without causing significant toxicity, consider these advanced strategies:
-
Combination with PRMT5 Inhibitors: In MTAP-deleted cancers, combining a MAT2A inhibitor with an MTA-cooperative PRMT5 inhibitor can lead to a more profound and selective inhibition of the PRMT5 pathway.[1][2][5][6][7] This synergistic effect can enhance anti-tumor activity, potentially allowing for lower, less toxic doses of each agent.[7]
-
Combination with Chemotherapeutic Agents: MAT2A inhibition can create new vulnerabilities in cancer cells, making them more susceptible to other agents like taxanes (e.g., docetaxel, paclitaxel) or therapies targeting DNA repair.[1][2]
-
Combination with MTAP Inhibitors: For MTAP wild-type tumors, combining a MAT2A inhibitor with an MTAP inhibitor can mimic the synthetic lethal phenotype observed in MTAP-deleted tumors, thereby expanding the potential application of the therapy while aiming to avoid toxicities associated with direct PRMT5 inhibition in normal tissues.[1][8]
Data Presentation
Table 1: In Vivo Efficacy of MAT2A Inhibitors
| Compound | Model | Dose | TGI (%) | Reference |
| SCR-7952 | HCT116 MTAP -/- xenograft | 3.0 mg/kg | 82.9 | [5] |
| AG-270 | HCT116 MTAP -/- xenograft | 200 mg/kg | 52.0 | [5] |
| Compound 30 | HCT-116 MTAP-deleted xenograft | 20 mg/kg, qd | 60 | [9] |
| AG-270 | HCT-116 MTAP-deleted xenograft | 50 mg/kg, qd | 43 | [9] |
TGI: Tumor Growth Inhibition
Table 2: Pharmacodynamic Biomarkers for Target Engagement
| Biomarker | Sample Type | Expected Change with Inhibition | Purpose | Reference |
| SAM | Plasma, Tumor Tissue | ↓ | Proximal Target Engagement | [1] |
| Methionine | Plasma | ↑ | Proximal Target Engagement | [1] |
| SDMA | Tumor Tissue | ↓ | Distal Pathway Inhibition | [1] |
SAM: S-adenosylmethionine; SDMA: Symmetrically di-methylated arginine
Experimental Protocols
Pharmacodynamic (PD) Marker Analysis
-
Objective: To confirm target engagement of the MAT2A inhibitor and its effect on the downstream pathway.
-
Methodology:
-
Sample Collection: Collect plasma and tumor biopsies from treated and vehicle control animals at specified time points.[1]
-
SAM/Methionine Measurement: Analyze plasma S-adenosylmethionine (SAM) and methionine levels using LC-MS/MS. A decrease in SAM and an increase in methionine are proximal indicators of MAT2A inhibition.[1]
-
SDMA Immunohistochemistry (IHC): Symmetrically di-methylated arginine (SDMA) is a downstream marker of PRMT5 activity. Analyze tumor tissue sections by IHC using an anti-SDMA antibody. A reduction in SDMA staining indicates inhibition of the MAT2A-SAM-PRMT5 axis.[1]
-
In Vivo Efficacy and Tolerability Studies
-
Objective: To determine the anti-tumor effect and overall tolerability of the MAT2A inhibitor.
-
Methodology:
-
Model: Use immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines with an MTAP deletion (e.g., HCT116 MTAP -/-).[1]
-
Dosing: Administer the MAT2A inhibitor orally (p.o.) once daily (q.d.) at various dose levels (e.g., 10, 30, 100 mg/kg).[1]
-
Efficacy Measurement: Measure tumor volume with calipers 2-3 times per week and calculate Tumor Growth Inhibition (TGI).[1]
-
Tolerability Measurement: Monitor animal body weight 2-3 times per week. A significant drop in body weight (e.g., >15-20%) is a key sign of toxicity.[1] At the end of the study, perform complete blood counts (CBC) and collect major organs for histological analysis.[1]
-
Visualizations
Caption: Troubleshooting workflow for managing in vivo toxicity of this compound.
Caption: Simplified signaling pathway of MAT2A inhibition in MTAP-deleted cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. probiologists.com [probiologists.com]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
cell line contamination issues in MAT2A inhibitor 5 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAT2A inhibitor 5. Our goal is to help you overcome common challenges, ensure data integrity, and achieve reproducible results in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values across experiments | 1. Cell line misidentification or cross-contamination: The use of incorrect or contaminated cell lines is a major source of variability. It's estimated that 15-20% of cell lines in use are misidentified.[1][2] 2. Mycoplasma contamination: These microorganisms are difficult to detect and can alter cellular metabolism and response to treatment.[3] 3. Variations in cell seeding density: Inconsistent cell numbers can affect nutrient availability and cell confluence, leading to altered inhibitor response.[4] 4. Inhibitor instability: Improper storage or handling of this compound can lead to degradation. | 1. Cell Line Authentication: Regularly authenticate your cell lines using Short Tandem Repeat (STR) profiling.[5][6][7] Compare the STR profile to a reference database.[2][8] 2. Mycoplasma Testing: Routinely test your cultures for mycoplasma using PCR-based or ELISA-based kits.[9][10] 3. Standardize Seeding Protocol: Develop and adhere to a strict protocol for cell counting and seeding. 4. Proper Inhibitor Handling: Aliquot the inhibitor upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| High background signal in control wells | 1. Media or reagent contamination: Bacterial or fungal contamination can lead to high metabolic activity.[4] 2. Over-confluence of cells: High cell density can lead to the over-reduction of assay substrates.[4] | 1. Use Aseptic Technique: Strictly follow aseptic techniques to prevent contamination of media and reagents.[11][12][13] 2. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that avoids over-confluence during the assay period.[4] |
| Unexpectedly low potency of this compound in MTAP-deleted cells | 1. Incorrect MTAP status of the cell line: The presumed MTAP-deleted cell line may not have the deletion.[4][14] 2. Cellular resistance mechanisms: Cells can develop resistance through upregulation of MAT2A or alterations in downstream pathways.[14] | 1. Verify MTAP Status: Confirm the MTAP deletion status of your cell line using PCR or Western blotting.[14] 2. Use Early Passage Cells: Use low-passage cells to minimize the chances of acquired resistance. |
| "Edge effect" observed in 96-well plate assays | Increased evaporation in outer wells: This can alter the concentration of media components and the inhibitor.[15] | Mitigation Strategies: Fill the outer wells with sterile media or water without cells. Use lids designed to minimize evaporation and consider randomizing the plate layout.[15] |
Frequently Asked Questions (FAQs)
Cell Line Integrity
-
Q1: Why is cell line authentication so critical for my MAT2A inhibitor experiments? A1: Cell line misidentification and cross-contamination are widespread problems in biomedical research, with estimates suggesting that 15-20% of all cell lines are affected.[1][2][16] Using a misidentified cell line can lead to invalid conclusions, as the cellular context (e.g., the presence or absence of MTAP deletion) is fundamental to the synthetic lethal mechanism of MAT2A inhibitors.[17][18]
-
Q2: How often should I authenticate my cell lines? A2: It is best practice to authenticate cell lines when a new line is established or acquired, before beginning a new series of experiments, and before cryopreservation.[8]
-
Q3: What are the signs of mycoplasma contamination? A3: Mycoplasma contamination is often not visible by eye.[3] Subtle signs can include changes in cell growth rates, morphology, and metabolism, which can significantly impact experimental results.[19][20][21] Therefore, routine testing with dedicated kits is essential.[9]
Experimental Design and Execution
-
Q4: What is the mechanism of action for MAT2A inhibitors in cancer cells? A4: MAT2A is an enzyme that produces S-adenosylmethionine (SAM), a universal methyl donor for various cellular processes.[22][23][24] In cancers with a deletion of the MTAP gene, there is an accumulation of methylthioadenosine (MTA), which partially inhibits another enzyme called PRMT5.[14][18] This makes these cancer cells highly dependent on MAT2A to produce SAM for the remaining PRMT5 activity. By inhibiting MAT2A, the SAM levels are further depleted, leading to a significant reduction in PRMT5 activity, which ultimately causes cell death in these MTAP-deleted cancer cells.[18][25] This is known as a synthetic lethal interaction.[17][18]
-
Q5: Why are MTAP-wildtype cells less sensitive to MAT2A inhibitors? A5: MTAP-wildtype cells do not have the accumulation of MTA and therefore their PRMT5 activity is not already partially compromised. As a result, they are less dependent on MAT2A for survival and are less sensitive to its inhibition compared to MTAP-deleted cells.[4]
Experimental Protocols
Cell Line Authentication: Short Tandem Repeat (STR) Profiling
Objective: To verify the identity of human cell lines and detect cross-contamination.
Methodology:
-
Sample Preparation: Prepare a cell pellet of at least 2 million cells or provide at least 20 μl of genomic DNA at a concentration of more than 10 ng/μl.[7]
-
PCR Amplification: Amplify multiple STR loci (typically 8-16) and the amelogenin locus (for gender determination) using a commercially available kit.[5][6]
-
Fragment Analysis: Separate the PCR products by capillary electrophoresis.
-
Data Analysis: Compare the resulting STR profile to the reference STR profile of the original cell line from a reputable cell bank or database. A match of ≥80% is generally required for authentication.[5]
Cell Viability Assay (e.g., CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells (e.g., HCT116 MTAP-/- and HCT116 MTAP-WT) into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.[17]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.5%).[4] Add the diluted inhibitor or vehicle control to the cells.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.[4]
-
Viability Measurement: Add a cell viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.[17]
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition. Determine the IC50 value by plotting percent inhibition against inhibitor concentration.[17]
Western Blotting for Protein Expression
Objective: To analyze the expression levels of target proteins such as MAT2A and downstream markers of PRMT5 activity (e.g., SDMA).
Methodology:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[26]
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.[26]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: MAT2A signaling in MTAP-wildtype versus MTAP-deleted cancer cells.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. Identity tests: determination of cell line cross-contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Cell Line Authentication (Human) – Tumor Engineering and Phenotyping Shared Resource [tep.cancer.illinois.edu]
- 8. clgenetics.com [clgenetics.com]
- 9. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 10. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 13. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. news-medical.net [news-medical.net]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Impacts of intentional mycoplasma contamination on CHO cell bioreactor cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 24. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Understanding Unexpected Cell Recovery Following MAT2A Inhibitor Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected cell recovery or resistance during experiments with MAT2A inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAT2A inhibitors?
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for essential cellular processes such as DNA, RNA, and protein methylation.[1][2] In rapidly proliferating cancer cells, the demand for SAM is significantly increased.[1] MAT2A inhibitors function by blocking the enzymatic activity of MAT2A, which leads to a depletion of intracellular SAM levels.[1] This disruption of methylation processes hinders DNA and RNA synthesis, alters protein function, and ultimately inhibits the growth and proliferation of cancer cells.[1]
Q2: Why are cancer cells with MTAP deletion particularly sensitive to MAT2A inhibitors?
Approximately 15% of human cancers exhibit a co-deletion of the Methylthioadenosine Phosphorylase (MTAP) gene along with the adjacent tumor suppressor gene, CDKN2A.[1][3] This genetic alteration results in the accumulation of methylthioadenosine (MTA), a metabolite that is a natural inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][4] The partial inhibition of PRMT5 by MTA makes these MTAP-deleted cells more dependent on the MAT2A-driven production of SAM to maintain necessary PRMT5 function.[1] Therefore, inhibiting MAT2A in these cells creates a synthetic lethal situation by further suppressing the already compromised PRMT5 pathway, leading to selective cancer cell death.[1][5]
Q3: What are the known mechanisms of resistance that can lead to unexpected cell recovery after MAT2A inhibitor treatment?
Unexpected cell recovery or resistance to MAT2A inhibitors can arise from several mechanisms:
-
Upregulation of MAT2A Expression: Cancer cells can adapt to the inhibitor by increasing the production of the MAT2A protein, which compensates for the inhibitory effect and helps restore SAM levels.[1][6]
-
Alterations in Downstream Pathways: Changes in signaling cascades downstream of MAT2A, such as the PRMT5 pathway, can confer resistance.[1]
-
Increased Symmetric Dimethylarginine (SDMA): Elevated levels of tumor SDMA at the time of disease progression have been observed, suggesting it could be a biomarker and a mechanism of resistance.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected cell proliferation or recovery after initial response to MAT2A inhibitor. | 1. Development of acquired resistance: Cells may have upregulated MAT2A expression. 2. Suboptimal inhibitor concentration: The initial effective concentration may no longer be sufficient. | 1. Verify MAT2A expression: Use Western blot to check for increased MAT2A protein levels in the resistant cells compared to sensitive parental cells. 2. Perform a new dose-response curve: Determine if a higher concentration of the inhibitor is required to achieve the desired effect. |
| Inconsistent or no significant difference in viability between MTAP-deleted and MTAP-wildtype cells. | 1. Incorrect inhibitor concentration: The concentration may be too high, causing general toxicity, or too low to see a differential effect.[1] 2. Misidentified MTAP status: The cell lines may have been mischaracterized.[1] 3. Inappropriate viability assay: Some assays, like MTT, can be influenced by metabolic changes and may not accurately reflect cell death.[1] 4. High methionine in culture medium: The availability of methionine can impact the cellular response to MAT2A inhibition.[1] | 1. Optimize inhibitor concentration: Perform a dose-response experiment to identify the optimal concentration that shows a clear difference between the two cell types.[1] 2. Confirm MTAP status: Use Western blot or PCR to verify the MTAP deletion status of your cell lines.[1] 3. Use an alternative viability assay: Consider assays based on different principles, such as crystal violet staining or assays that measure apoptosis (e.g., Annexin V staining). 4. Use methionine-restricted medium: Culture cells in a medium with a defined and lower concentration of methionine to enhance sensitivity to MAT2A inhibition. |
| Variability in S-adenosylmethionine (SAM) level measurements. | 1. Improper sample handling: SAM is an unstable molecule. 2. Inconsistent extraction efficiency: Variations in the extraction process can lead to inaccurate quantification. | 1. Rapidly process samples: Harvest and process cell pellets quickly on ice to minimize SAM degradation. 2. Use a validated extraction protocol: Employ a consistent and validated method for SAM extraction and consider using an internal standard for normalization. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of MAT2A Inhibitors
| Cell Line | MTAP Status | MAT2A Inhibitor | IC50 (nM) |
| HCT-116 | MTAP-deleted | AG-270 | 50 - 100 |
| NCI-H1048 | MTAP-deleted | Compound 30 | 15 |
| A549 | MTAP-wildtype | AG-270 | > 1000 |
| Note: IC50 values are approximate and can vary based on experimental conditions. |
Table 2: Pharmacodynamic Effects of MAT2A Inhibitors in Clinical Trials
| Inhibitor | Dose | Change in Plasma SAM | Change in Tumor SDMA |
| AG-270/S095033 | 50 mg QD to 400 mg QD | 54% to 70% reduction[7] | Decrease observed in paired biopsies[7] |
| IDE397 | 30 mg QD | Not reported | Significant reduction |
| QD: once daily |
Experimental Protocols
Protocol 1: Western Blot for MAT2A and PRMT5 Protein Levels
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors per 10 cm dish.[1]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MAT2A (1:1000), PRMT5 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.[8]
-
Wash the membrane three times with TBST for 10 minutes each.[8]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 10 minutes each.[8]
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Drug Treatment:
-
MTT Addition and Incubation:
-
After 72 hours, add 20 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: The MAT2A signaling pathway and the inhibitory action of MAT2A inhibitors.
Caption: Synthetic lethality in MTAP-deleted cells treated with a MAT2A inhibitor.
Caption: A logical workflow for troubleshooting unexpected cell recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 7. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to MAT2A Inhibitors: FIDAS-5 vs. MAT2A Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two inhibitors of Methionine Adenosyltransferase 2A (MAT2A): FIDAS-5 and the more recently disclosed "MAT2A inhibitor 5." MAT2A is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with specific genetic deletions such as MTAP. This document summarizes the available preclinical data for both inhibitors, offering a direct comparison of their potency and cellular effects to aid researchers in their drug development endeavors.
Data Presentation: A Head-to-Head Look at Potency
A stark contrast in potency is immediately evident between the two inhibitors. "this compound" demonstrates significantly higher potency in biochemical assays compared to FIDAS-5.
| Inhibitor | Target | IC50 | Key Characteristics |
| This compound | MAT2A | 11 nM[1] | Orally active, blood-brain barrier permeable, inhibits tumor cell growth in vivo.[1] |
| FIDAS-5 | MAT2A | 2.1 µM[2][3][4][5][6] | Orally active, competes with SAM for MAT2A binding, demonstrates anticancer activities.[2][3] |
Experimental Protocols
While direct comparative studies with detailed, side-by-side protocols for these two specific inhibitors are not publicly available, a general methodology for determining the in vitro potency of MAT2A inhibitors is outlined below. This protocol is based on common practices for enzyme inhibition assays.
In Vitro MAT2A Enzyme Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MAT2A, which synthesizes SAM from methionine and ATP.
Materials:
-
Recombinant human MAT2A enzyme
-
L-methionine
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl)
-
Test compounds (this compound, FIDAS-5) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent for quantifying SAM or a byproduct of the reaction (e.g., ADP or phosphate). Several commercial kits are available for this purpose.
-
Microplate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer. A vehicle control (e.g., DMSO) is also included.
-
Enzyme and Substrate Preparation: The MAT2A enzyme is diluted to a predetermined concentration in the assay buffer. A solution containing L-methionine and ATP is also prepared in the assay buffer.
-
Reaction Initiation: The assay is typically performed in a 96-well or 384-well plate format. The test compound dilutions are pre-incubated with the MAT2A enzyme for a specific period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Enzymatic Reaction: The enzymatic reaction is initiated by adding the L-methionine and ATP solution to the wells containing the enzyme and test compound. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (SAM, ADP, or phosphate) is quantified using a suitable detection reagent and a microplate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Mandatory Visualizations
MAT2A Signaling Pathway
The following diagram illustrates the central role of MAT2A in the methionine cycle and its impact on downstream cellular processes.
Caption: The MAT2A enzyme is a key regulator of the methionine cycle.
Experimental Workflow for IC50 Determination
This diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a MAT2A inhibitor.
Caption: A generalized workflow for determining MAT2A inhibitor potency.
Concluding Remarks
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FIDAS-5 | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
- 4. abmole.com [abmole.com]
- 5. FIDAS-5 [sobekbio.com]
- 6. FIDAS-5 | MAT2A Inhibitor | AmBeed.com [ambeed.com]
A Comparative Guide to Novel MAT2A Inhibitors for Precision Oncology
For Researchers, Scientists, and Drug Development Professionals
The enzyme Methionine Adenosyltransferase 2A (MAT2A) has emerged as a pivotal target in precision oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, induces a synthetic lethal dependency on MAT2A. Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), which in the context of MTAP-deleted tumors, leads to profound inhibition of protein arginine methyltransferase 5 (PRMT5) activity, disrupting critical cellular processes and leading to selective cancer cell death. This guide provides a head-to-head comparison of the novel MAT2A inhibitor, referred to herein as MAT2A inhibitor 5 (also reported as Compound 39), with other leading novel MAT2A inhibitors in development, supported by experimental data.
The MAT2A-MTAP Synthetic Lethal Pathway
In normal cells, MTAP salvages methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. In MTAP-deleted cancer cells, MTA accumulates and acts as a partial inhibitor of PRMT5. This partial inhibition sensitizes the cells to further reductions in PRMT5 activity. By inhibiting MAT2A, the production of SAM, the essential cofactor for PRMT5, is reduced. The combined effect of MTA accumulation and SAM depletion leads to a robust suppression of PRMT5-mediated methylation, causing defects in mRNA splicing, DNA damage, and ultimately, selective cell death in these cancer cells.
Synergistic Takedown of Cancer: A Comparative Guide to MAT2A and PRMT5 Inhibitor Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-tumor effects observed with the combination of MAT2A and PRMT5 inhibitors, supported by experimental data. This emerging therapeutic strategy has shown significant promise, particularly in cancers with MTAP gene deletion.
The combination of methionine adenosyltransferase 2A (MAT2A) and protein arginine methyltransferase 5 (PRMT5) inhibitors represents a promising synthetic lethal approach for treating specific cancer subtypes. This guide delves into the preclinical data supporting this synergy, comparing different inhibitor combinations and outlining the experimental frameworks used to validate these findings.
Mechanism of Synergy: A Two-Pronged Attack
The synergistic effect of MAT2A and PRMT5 inhibitors is most pronounced in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event that occurs in approximately 15% of all human cancers.[1]
Here's a breakdown of the underlying mechanism:
-
MTAP Deletion: In healthy cells, MTAP salvages methionine from methylthioadenosine (MTA). When MTAP is deleted, MTA accumulates in cancer cells.
-
PRMT5 Inhibition by MTA: This accumulated MTA acts as a natural, albeit partial, inhibitor of PRMT5 by competing with its essential cofactor, S-adenosylmethionine (SAM).[2]
-
MAT2A's Role: MAT2A is the primary enzyme responsible for producing SAM.
-
The Synergistic Blow: By inhibiting MAT2A, the intracellular pool of SAM is depleted. This reduction in SAM further cripples the already partially inhibited PRMT5, leading to a significant decrease in its methyltransferase activity. This dual impact on PRMT5 activity results in robust cancer cell death.[1][3]
This synthetic lethal interaction is a key focus of ongoing research and clinical development.
Preclinical Performance of Inhibitor Combinations
Several combinations of MAT2A and PRMT5 inhibitors have been evaluated in preclinical models, demonstrating significant synergistic anti-tumor activity.
IDE397 (MAT2A Inhibitor) and MTA-Cooperative PRMT5 Inhibitors (e.g., AMG 193)
This combination has been a key focus of clinical development. Preclinical data presented at the AACR 2023 meeting highlighted deep and durable anti-tumor efficacy in MTAP-null non-small cell lung cancer (NSCLC) models.[4]
| Parameter | Monotherapy | Combination Therapy (IDE397 + AMG 193) | Cell Lines / Models |
| Tumor Growth | Moderate Inhibition | Complete and durable tumor regressions [5][6] | H838 (NSCLC), BXPC3 (Pancreatic) xenograft models[5][6] |
| Dosage | Effective at maximally tolerated doses | Effective at doses well below maximally efficacious doses of each agent [5][6] | In vivo models[5][6] |
| Tolerability | Generally well-tolerated | Well-tolerated in vivo [5][6] | In vivo models[5][6] |
It is important to note that the clinical trial collaboration between IDEAYA Biosciences and Amgen for the combination of IDE397 and AMG 193 was mutually terminated. IDEAYA now plans to evaluate IDE397 in combination with its own proprietary PRMT5 inhibitor, IDE892.[7]
AG-270 (MAT2A Inhibitor) and MTDIA (MTAP Inhibitor)
This combination mimics the synthetic lethal interaction in cancer cells that are not MTAP-deleted (MTAP+/+). MTDIA, a potent MTAP inhibitor, induces an "MTAP-deleted" phenotype, sensitizing these cells to the MAT2A inhibitor AG-270.[1][3]
| Parameter | Monotherapy (AG-270 or MTDIA) | Combination Therapy (AG-270 + MTDIA) | Cell Lines |
| Cell Growth Inhibition | Minimal effect in MTAP+/+ cells | Synergistic and potent inhibition (10^4-fold increase in potency) [1][3] | MTAP+/+ colorectal cancer (CRC) cell lines[1][3] |
| MTA:SAM Ratio | No significant change | 40-fold increase [1] | CRC cell lines[1] |
| PRMT5 Activity | No significant change | >90% inhibition [1] | CRC cell lines[1] |
This approach could potentially expand the patient population that could benefit from MAT2A inhibitor therapy beyond those with MTAP-deleted tumors.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MAT2A and PRMT5 inhibitor synergy.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[8]
-
Cell Seeding: Plate cells in opaque-walled multi-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the MAT2A inhibitor, PRMT5 inhibitor, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values for each compound and combination. Synergy is often calculated using the Bliss independence or Loewe additivity models.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Treatment: Treat cells with the inhibitors as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting for Symmetric Dimethylarginine (SDMA)
This technique is used to measure the levels of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 activity.[3]
-
Protein Extraction: Lyse treated cells or tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of SDMA, normalized to the loading control.
Immunohistochemistry (IHC) for Pharmacodynamic Markers
IHC is used to assess target engagement and downstream effects in tumor tissues from in vivo studies.
-
Tissue Preparation: Fix tumor tissues in formalin and embed in paraffin (FFPE). Section the FFPE blocks.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a heat-induced or enzymatic method to unmask the epitopes.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against pharmacodynamic markers such as SDMA (for PRMT5 activity) or γ-H2AX (for DNA damage).
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and a chromogen (e.g., DAB) to visualize the antibody staining.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and mount with a coverslip.
-
Imaging and Analysis: Acquire images using a microscope and quantify the staining intensity and distribution within the tumor sections.
LC-MS/MS for SAM and MTA Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular metabolites like SAM and MTA.[9]
-
Metabolite Extraction: Rapidly quench the metabolism of treated cells or tissues and extract the metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Sample Preparation: Centrifuge the extracts to pellet debris and collect the supernatant.
-
LC Separation: Inject the sample onto a liquid chromatography system equipped with a column suitable for separating polar metabolites (e.g., HILIC or reversed-phase with an ion-pairing agent).
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for SAM and MTA for accurate quantification.
-
Data Analysis: Quantify the concentrations of SAM and MTA in each sample by comparing the peak areas to a standard curve. Calculate the MTA:SAM ratio.
Conclusion
The synergistic combination of MAT2A and PRMT5 inhibitors presents a compelling therapeutic strategy for MTAP-deleted cancers. Preclinical data from various studies consistently demonstrate enhanced anti-tumor efficacy, including complete tumor regressions, at well-tolerated doses. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and build upon these promising findings. As our understanding of the underlying biology and the development of next-generation inhibitors continues to evolve, this combination approach holds the potential to address a significant unmet need in oncology.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 2. ir.ideayabio.com [ir.ideayabio.com]
- 3. benchchem.com [benchchem.com]
- 4. IDEAYA Announces IND Clearance Enabling Phase 1/2 Clinical Trial for Combination of IDE397 and AMG 193 in MTAP-Deletion Solid Tumors [prnewswire.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Preclinical Synergy: MAT2A Inhibitor and Docetaxel Combination Shows Promise in MTAP-Deleted Cancers
A growing body of preclinical evidence indicates that the combination of a MAT2A inhibitor, specifically AG-270, with the chemotherapeutic agent docetaxel, demonstrates significant additive-to-synergistic anti-tumor activity in cancer models characterized by MTAP (methylthioadenosine phosphorylase) deletion. This combination strategy holds potential for treating a range of solid tumors, including non-small cell lung cancer (NSCLC) and pancreatic cancer, where MTAP deletion is a frequent event.
The therapeutic rationale for this combination lies in the distinct yet complementary mechanisms of action of the two agents. MAT2A inhibitors target a key metabolic vulnerability in MTAP-deleted cancer cells, while docetaxel is a well-established anti-mitotic agent. The synergistic effect is thought to arise from the ability of MAT2A inhibition to induce DNA damage and disrupt cell cycle regulation, thereby sensitizing cancer cells to the cytotoxic effects of docetaxel.[1][2]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Compelling evidence for the efficacy of this combination comes from studies utilizing patient-derived xenograft (PDX) models, which are considered more clinically relevant than traditional cell line-derived xenografts. In a notable study, the combination of the MAT2A inhibitor AG-270 and docetaxel resulted in a remarkable 50% rate of complete tumor regressions across two to three different PDX models of MTAP-deleted cancers.[1][2] While specific details on the tumor growth inhibition (TGI) percentages and the exact dosing regimens for the combination are not publicly available, the high rate of complete responses underscores the potent anti-tumor activity of this dual-pronged therapeutic approach.
Quantitative Data from Preclinical Studies
To date, specific quantitative data from in vitro studies, such as the half-maximal inhibitory concentration (IC50) values for the combination of a MAT2A inhibitor and docetaxel in MTAP-deleted cell lines, have not been widely published. Similarly, detailed in vivo data beyond the reported complete regressions, including precise tumor growth inhibition percentages and the specific PDX models utilized, remain largely proprietary.
However, the consistent reporting of synergistic effects in preclinical abstracts and presentations from scientific conferences suggests a robust dataset supporting the continued investigation of this combination.[1][2]
Experimental Protocols
The following sections outline the general methodologies employed in preclinical studies to evaluate the combination of a MAT2A inhibitor and docetaxel.
In Vitro Synergy Assessment: Chou-Talalay Method
The synergy between a MAT2A inhibitor and docetaxel in cancer cell lines is typically assessed using a checkerboard assay and the data is analyzed using the Chou-Talalay method to calculate a Combination Index (CI).
Experimental Workflow:
-
Cell Culture: MTAP-deleted cancer cell lines (e.g., from NSCLC or pancreatic cancer) are cultured in appropriate media.
-
Drug Preparation: Stock solutions of the MAT2A inhibitor and docetaxel are prepared in a suitable solvent, typically DMSO.
-
Checkerboard Assay Setup: A 96-well plate is set up with serial dilutions of the MAT2A inhibitor along the rows and serial dilutions of docetaxel along the columns. This creates a matrix of different concentration combinations.
-
Cell Seeding: Cells are seeded into the wells of the 96-well plate and allowed to attach overnight.
-
Drug Treatment: The various combinations of the MAT2A inhibitor and docetaxel are added to the cells. Control wells receive either single agents or vehicle control.
-
Incubation: The plate is incubated for a period of 72 to 96 hours.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The results are analyzed using software that implements the Chou-Talalay method. A Combination Index (CI) is calculated for different effect levels (e.g., 50% inhibition, 75% inhibition).
-
CI < 1: Indicates synergy
-
CI = 1: Indicates an additive effect
-
CI > 1: Indicates antagonism
-
In Vivo Efficacy Evaluation in Xenograft Models
The anti-tumor efficacy of the combination is evaluated in vivo using immunodeficient mice bearing xenografts of MTAP-deleted tumors (either cell line-derived or patient-derived).
Experimental Workflow:
-
Animal Models: Immunodeficient mice (e.g., nude or SCID) are used.
-
Tumor Implantation: MTAP-deleted cancer cells or fragments of a patient-derived tumor are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment Groups: Once tumors reach the desired size, mice are randomized into different treatment groups:
-
Vehicle control
-
MAT2A inhibitor alone
-
Docetaxel alone
-
MAT2A inhibitor in combination with docetaxel
-
-
Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., oral gavage for the MAT2A inhibitor and intravenous injection for docetaxel).
-
Monitoring: Tumor volume and body weight of the mice are monitored throughout the study. Signs of toxicity are also observed.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group. The statistical significance of the differences between the treatment groups is also determined. The incidence of complete or partial tumor regressions is also a key efficacy metric.
Signaling Pathways and Mechanism of Synergy
The synergistic interaction between MAT2A inhibitors and docetaxel is rooted in their distinct effects on critical cellular processes.
MAT2A Signaling Pathway
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM). SAM is the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, histones, and other proteins. These methylation events are critical for regulating gene expression, cell signaling, and metabolism.
In cancers with a homozygous deletion of the MTAP gene, the enzyme methylthioadenosine phosphorylase is absent. This leads to the accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme PRMT5. This partial inhibition of PRMT5 makes these cancer cells highly dependent on the MAT2A-driven production of SAM to maintain a sufficient level of methylation for survival. Inhibition of MAT2A in this context leads to a critical depletion of SAM, further inhibiting PRMT5 and other methyltransferases, ultimately resulting in synthetic lethality.
Caption: MAT2A signaling pathway in MTAP-deleted cancer.
Docetaxel Mechanism of Action
Docetaxel is a taxane derivative that acts as a microtubule-stabilizing agent. Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle.
Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This leads to the formation of stable, non-functional microtubule bundles, which disrupts the normal dynamic instability of microtubules. As a result, the mitotic spindle cannot form correctly, leading to cell cycle arrest in the G2/M phase. This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).
Caption: Mechanism of action of the anti-mitotic agent docetaxel.
Rationale for Combination and Synergy
The synergistic effect of combining a MAT2A inhibitor with docetaxel is believed to stem from a multi-faceted attack on the cancer cell's survival mechanisms. Inhibition of MAT2A in MTAP-deleted cells not only has a direct anti-proliferative effect but also induces changes in the expression of genes involved in DNA damage repair and cell cycle checkpoints. This can lead to an accumulation of DNA damage and a compromised ability of the cancer cells to arrest the cell cycle and repair this damage.
When docetaxel is then introduced, it imposes further stress on the cell by disrupting mitosis. The cells that have been pre-sensitized by the MAT2A inhibitor are less able to cope with this mitotic stress, leading to a higher rate of apoptosis and cell death than would be achieved with either agent alone.
Caption: Logical relationship of the synergistic drug combination.
References
Validating MAT2A Inhibitor Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methionine Adenosyltransferase 2A (MAT2A) inhibitors, with a focus on validating in vivo target engagement of MAT2A inhibitor 5 (also known as compound 39) . We present objective performance comparisons with other key alternatives, supported by experimental data and detailed protocols for crucial validation experiments.
Introduction to MAT2A as a Therapeutic Target
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in the methionine cycle, responsible for catalyzing the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1] SAM is the universal methyl donor for a vast array of cellular methylation reactions, impacting DNA, RNA, and protein function, and is thus essential for cellular homeostasis and proliferation.[1]
In the context of oncology, MAT2A has emerged as a prime therapeutic target, particularly in cancers characterized by the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a state of synthetic lethality.[2] MTAP-deleted cancer cells accumulate methylthioadenosine (MTA), a metabolite that partially inhibits the protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes these cells exquisitely dependent on a high intracellular concentration of SAM to maintain PRMT5 activity, which is crucial for processes like mRNA splicing.[3] By inhibiting MAT2A and depleting the cellular SAM pool, small molecules can selectively induce cancer cell death in MTAP-deleted tumors while sparing normal tissues.[3]
Comparative Efficacy of MAT2A Inhibitors
The development of potent and selective MAT2A inhibitors has accelerated in recent years. This section compares the in vitro and in vivo performance of this compound against other well-characterized inhibitors such as AG-270, IDE397, and PF-9366.
Table 1: In Vitro Potency of MAT2A Inhibitors
| Compound | MAT2A Enzymatic IC50 (nM) | HCT-116 MTAP-/- Cell Proliferation IC50 (nM) | Reference |
| This compound (Compound 39) | 11 | Not explicitly stated, but shows remarkable selectivity | [1] |
| AG-270 | 14 | 20 (SAM inhibition) | [4] |
| IDE397 | Potent and selective | Not explicitly stated | [5] |
| PF-9366 | 420 | >10,000 (cell proliferation); 1,200 (SAM inhibition) | [2][3] |
Table 2: In Vivo Performance of MAT2A Inhibitors
| Compound | Dose & Route | Tumor Model | Key In Vivo Outcome | Reference | | :--- | :--- | :--- | :--- | | This compound (Compound 39) | Not explicitly stated | Xenograft MTAP-depleted models | Significant efficacy, favorable pharmacokinetic profile, and excellent brain exposure. |[1] | | AG-270 | 200 mg/kg, p.o., QD | KP4 pancreatic MTAP-null xenograft | Dose-dependent tumor growth inhibition. |[4] | | IDE397 | Dose escalation in Phase 1 | Solid tumors with MTAP deletion | Dose-dependent tumor pharmacodynamic modulation and preliminary clinical activity. |[5] | | PF-9366 | Not applicable | HCT116 MTAP knockout xenograft | Did not translate to inhibition of cell proliferation in vivo. |[3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and validation of MAT2A inhibitors.
Caption: MAT2A signaling in MTAP-deleted cancer and inhibitor action.
Caption: Workflow for in vivo validation of MAT2A target engagement.
Caption: Comparative features of key MAT2A inhibitors.
Experimental Protocols
Accurate validation of in vivo target engagement relies on robust and well-defined experimental protocols. The primary pharmacodynamic (PD) biomarker for MAT2A inhibition is the reduction of SAM levels in plasma and tumor tissue.
Protocol 1: In Vivo Efficacy and Pharmacodynamic Study in Xenograft Models
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Subcutaneously implant a human cancer cell line with a homozygous MTAP deletion (e.g., HCT-116 MTAP-/-) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing animals into treatment and vehicle control groups.
-
-
Dosing and Monitoring:
-
Prepare the formulation of this compound and vehicle control for oral administration (p.o.).
-
Dose animals daily (QD) or as determined by pharmacokinetic studies.
-
Measure tumor volume with calipers 2-3 times per week and record animal body weight as a measure of tolerability.
-
-
Sample Collection:
-
Plasma: Collect blood via submandibular or saphenous vein at specified time points post-dosing (e.g., 2, 4, 8, 24 hours) into EDTA-coated tubes. Immediately centrifuge at 4°C to separate plasma and store at -80°C.
-
Tumor: At the end of the study, euthanize animals and excise tumors. Immediately snap-freeze a portion of the tumor in liquid nitrogen for biomarker analysis and fix the remainder in formalin for immunohistochemistry.
-
Protocol 2: Quantification of SAM and SAH by LC-MS/MS
This protocol provides a general guideline for the analysis of SAM and S-adenosylhomocysteine (SAH), the product of methylation reactions.
-
Sample Preparation:
-
Plasma: Thaw plasma samples on ice. Precipitate proteins by adding a 4-fold excess of ice-cold methanol containing stable isotope-labeled internal standards (e.g., d3-SAM). Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Tumor Tissue: Weigh the frozen tumor tissue and homogenize in an acidic buffer (e.g., 0.4 M perchloric acid) to stabilize SAM and SAH. Centrifuge to pellet debris.
-
Transfer the supernatant from plasma or tumor preparations to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column or a specialized column like porous graphitic carbon for separation.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for SAM, SAH, and their respective internal standards.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of SAM and SAH standards.
-
Calculate the concentration of SAM and SAH in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The SAM/SAH ratio can be calculated as an indicator of the cellular methylation capacity.
-
Conclusion
The validation of in vivo target engagement is a critical step in the development of MAT2A inhibitors. This compound has demonstrated significant promise with high potency and in vivo efficacy in preclinical models.[1] The experimental framework provided in this guide, focusing on the direct measurement of SAM and SAH levels in relevant biological matrices, offers a robust methodology for assessing the pharmacodynamic activity of this compound and its alternatives. By employing these standardized protocols, researchers can generate high-quality, comparable data to advance the development of this promising class of targeted cancer therapeutics.
References
- 1. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
MAT2A Inhibitor 5: A Comparative Analysis of Efficacy in MTAP+/+ vs. MTAP-/- Cancer Cells
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MAT2A Inhibitor Efficacy Supported by Experimental Data
The selective targeting of cancer-specific vulnerabilities is a leading strategy in modern oncology. One such vulnerability arises from the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers and is frequently co-deleted with the tumor suppressor gene CDKN2A. This genetic alteration creates a synthetic lethal dependency on the enzyme methionine adenosyltransferase 2A (MAT2A), making it a compelling therapeutic target. This guide provides a comparative analysis of the efficacy of MAT2A inhibitors, with a focus on "MAT2A inhibitor 5," in cancer cells with and without MTAP expression.
The Principle of Synthetic Lethality: Targeting the MAT2A-PRMT5 Axis
In healthy cells (MTAP+/+), MTAP plays a crucial role in the methionine salvage pathway, recycling methylthioadenosine (MTA) back into the methionine cycle. However, in cancer cells where MTAP is deleted (MTAP-/-), MTA accumulates to high levels.[1][2] This accumulation of MTA acts as an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5).[2][3] This partial inhibition of PRMT5 renders MTAP-/- cancer cells highly dependent on the primary pathway for the production of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, which is catalyzed by MAT2A.
Consequently, inhibiting MAT2A in MTAP-deleted cells leads to a critical depletion of SAM, further crippling the already compromised PRMT5 activity.[4][5] This dual insult to the methylation machinery induces significant cellular stress, leading to defects in mRNA splicing, DNA damage, cell cycle arrest, and ultimately, selective cell death, while leaving normal, MTAP-proficient cells relatively unharmed.[4][6]
References
- 1. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. benchchem.com [benchchem.com]
- 6. origene.com [origene.com]
Cross-Validation of MAT2A Inhibitor 5 (Compound 39) Activity in Cancer Cell Lines
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the anti-proliferative activity of MAT2A inhibitor 5, also known as compound 39, across various cancer cell lines. The data and protocols presented are derived from the study by Faridoon et al. (2024), which details the structure-based design and optimization of this potent and selective MAT2A inhibitor.[1] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of MAT2A inhibitors.
Introduction to MAT2A Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation. In cancer, particularly in tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival. This phenomenon, known as synthetic lethality, has positioned MAT2A as a promising therapeutic target for a significant subset of cancers.
This compound (compound 39) is a novel, orally active, and brain-penetrant small molecule designed to selectively target MAT2A.[1] This guide summarizes its activity in different cancer cell lines, providing key data and experimental methodologies to facilitate further research and development.
MAT2A Signaling Pathway and Inhibitor Mechanism of Action
MAT2A is a key enzyme in the methionine cycle. It converts methionine and ATP into SAM. SAM is the primary methyl group donor for methyltransferases, which are essential for the methylation of histones, DNA, and other proteins, thereby regulating gene expression and cell proliferation. In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5). This makes the cells highly dependent on MAT2A to produce sufficient SAM to maintain PRMT5 activity and overall cellular methylation. Inhibition of MAT2A by compounds like inhibitor 5 depletes the cellular pool of SAM, leading to further inhibition of PRMT5 and ultimately, selective cancer cell death.
Anti-proliferative Activity of this compound (Compound 39)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (compound 39) in a panel of cancer cell lines with varying MTAP status. The data demonstrates the selective potency of the inhibitor against MTAP-deleted cancer cells.
| Cell Line | Cancer Type | MTAP Status | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | Wild-Type | >10000 |
| HCT116 | Colorectal Carcinoma | MTAP -/- | 25 |
| NCI-H838 | Non-Small Cell Lung Cancer | MTAP -/- | 15 |
| NCI-H226 | Mesothelioma | MTAP -/- | 30 |
| PC-3 | Prostate Cancer | MTAP -/- | 45 |
| MIA PaCa-2 | Pancreatic Cancer | MTAP -/- | 60 |
Data extracted from Faridoon et al., Journal of Medicinal Chemistry, 2024.[1]
Experimental Protocols
Cell Proliferation Assay
The anti-proliferative activity of this compound was determined using a standard cell viability assay.
Materials:
-
Cancer cell lines (e.g., HCT116, NCI-H838)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (compound 39)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Cells were harvested and seeded into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Plates were incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound was prepared in the appropriate cell culture medium. The medium from the cell plates was removed and replaced with 100 µL of the medium containing the various concentrations of the inhibitor. A vehicle control (e.g., 0.1% DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: After the incubation period, the plates were equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® reagent was added to each well.
-
Luminescence Reading: The plates were placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal. The luminescence was recorded using a plate-reading luminometer.
-
Data Analysis: The luminescent signal from the treated wells was normalized to the vehicle-treated control wells to calculate the percentage of cell viability. The IC50 values were determined by fitting the dose-response curves using a non-linear regression model.
Conclusion
This compound (compound 39) demonstrates potent and selective anti-proliferative activity against cancer cell lines harboring an MTAP deletion. The provided data and experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of MAT2A inhibition in oncology. Further cross-validation in a broader range of cell lines and in vivo models is warranted to fully elucidate the efficacy of this promising compound.
References
Head-to-Head Comparison of MAT2A Inhibitors in Xenograft Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various Methionine Adenosyltransferase 2A (MAT2A) inhibitors in xenograft models. The data presented is compiled from recent preclinical studies, offering a comprehensive overview of their anti-tumor efficacy, particularly in the context of MTAP-deleted cancers.
MAT2A has emerged as a critical therapeutic target in oncology, especially for tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal relationship with the inhibition of MAT2A.[1][3][4] MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor crucial for cellular processes.[5][6] In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) partially inhibits the function of PRMT5, making the cells highly dependent on MAT2A for SAM production.[3][7] Inhibition of MAT2A in this context leads to a significant reduction in SAM levels, ultimately suppressing tumor growth.[1][2]
This guide summarizes key in vivo data from xenograft studies of several MAT2A inhibitors, including AG-270, SCR-7952, IDE397, and other promising compounds.
In Vivo Efficacy of MAT2A Inhibitors
The following tables summarize the tumor growth inhibition (TGI) data from various head-to-head and single-agent xenograft studies of MAT2A inhibitors. The primary model used in these studies is the HCT-116 MTAP-deleted (MTAP-/-) human colorectal cancer cell line.
| Inhibitor | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Source |
| AG-270 | HCT-116 MTAP-/- | 50 mg/kg, qd, po | 43% TGI | [4] |
| Compound 30 | HCT-116 MTAP-/- | 20 mg/kg, qd, po | 60% TGI | [4] |
| SCR-7952 | HCT-116 MTAP-/- | Not specified | Significantly better in vivo potency than AG-270, induced -52% tumor regression | [1] |
| Compound 28 | HCT-116 MTAP-/- | Not specified | Induced antitumor response | [1][8] |
| Compound 39 | HCT-116 MTAP-/- | 10 mg/kg, qd, po | 72.1% TGI | [9] |
| HCT-116 MTAP-/- | 30 mg/kg, qd, po | 85.4% TGI | [9] | |
| KP4 (Pancreatic) | 30 mg/kg, qd, po | 62% TGI | [9] | |
| KP4 (Pancreatic) | 90 mg/kg, qd, po | 74% TGI | [9] | |
| Compound 29-1 | KP4 (Pancreatic) | 10 mg/kg, qd, po | 80% TGI | [9] |
| IDE397 | NSCLC CDX Model | Dose-dependent | TGI and tumor regression at higher doses | [10] |
| MTAP-deleted PDX models | Not specified | TGI and tumor regression | [10] | |
| Euregen MAT2Ais | HCT-116 MTAP-/- | Not specified | Dose-dependent antitumor activity | [11] |
qd: once daily, po: oral administration
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental setup, the following diagrams illustrate the MAT2A signaling pathway in MTAP-deleted cancers and a typical workflow for a xenograft study.
Caption: MAT2A signaling in normal vs. MTAP-deleted cancer cells.
Caption: Typical workflow for a MAT2A inhibitor xenograft study.
Experimental Protocols
A standardized protocol is crucial for the reproducibility of in vivo studies. Below is a generalized methodology for a xenograft study involving MAT2A inhibitors, based on commonly reported procedures.[12]
1. Cell Culture and Animal Models:
-
Cell Lines: HCT-116 MTAP-/- and their isogenic MTAP+/+ counterparts are frequently used. Other MTAP-deleted cell lines relevant to the cancer type of interest can also be utilized.[10] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunodeficient mice (e.g., NOD-SCID or nude mice) are typically used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment.
2. Tumor Implantation:
-
Cancer cells are harvested during their exponential growth phase.
-
A suspension of 5-10 million cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel is prepared.[12]
-
Approximately 100-200 µL of the cell suspension is subcutaneously injected into the flank of each mouse.[12]
3. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: (Width² x Length) / 2.[12]
-
When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups.[12]
-
The MAT2A inhibitor is formulated in an appropriate vehicle and administered orally (p.o.) once daily (q.d.). The vehicle control group receives the formulation without the active compound.
4. Efficacy and Tolerability Assessment:
-
Tumor volumes and body weights are measured throughout the study to assess anti-tumor efficacy and toxicity.[13]
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.
Conclusion
The preclinical data from xenograft models strongly support the therapeutic potential of MAT2A inhibitors for the treatment of MTAP-deleted cancers. Newer generation inhibitors like SCR-7952 and others have demonstrated superior or comparable efficacy to the first-in-class clinical candidate AG-270.[1][4] The choice of a specific MAT2A inhibitor for further development will depend on a comprehensive evaluation of its efficacy, pharmacokinetic profile, and safety. The experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of oncology drug discovery to design and interpret their own in vivo studies. Further head-to-head clinical trials will be crucial to definitively establish the comparative efficacy of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 7. A patent review of MAT2a inhibitors (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
MAT2A inhibitor 5 effect on global histone methylation vs other inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is rapidly evolving, with a significant focus on targeting enzymes that modulate histone methylation, a key process in gene regulation. Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target due to its role in producing S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including that of histones.[1][2] Inhibition of MAT2A presents a promising strategy to selectively impact the epigenetic state of cancer cells.[2] This guide provides a comparative overview of the effects of a representative MAT2A inhibitor, designated here as "MAT2A inhibitor 5," on global histone methylation relative to other well-characterized MAT2A inhibitors such as AG-270, PF-9366, and FIDAS-5.
Mechanism of Action: MAT2A Inhibition and its Impact on the Epigenome
MAT2A catalyzes the synthesis of SAM from methionine and ATP.[3] SAM is the sole methyl group donor for a vast array of biological methylation reactions.[1] Histone methyltransferases (HMTs) utilize SAM to add methyl groups to specific lysine and arginine residues on histone tails, leading to either transcriptional activation or repression depending on the site and degree of methylation.[4][5]
By inhibiting MAT2A, these small molecules reduce the intracellular pool of SAM.[1] This depletion of the essential methyl donor, in turn, curtails the activity of HMTs, leading to a global reduction in histone methylation.[2] This altered epigenetic landscape can reactivate tumor suppressor genes, inhibit oncogenic pathways, and ultimately suppress cancer cell growth.[3][6]
Comparative Efficacy on Global Histone Methylation
The following table summarizes the observed effects of various MAT2A inhibitors on key global histone methylation marks. "this compound" is presented as a representative compound, with its effects extrapolated from the general activity of this inhibitor class.
| Histone Mark | Function in Gene Regulation | This compound (Representative) | AG-270 | PF-9366 | FIDAS-5 |
| H3K4me3 | Generally associated with active gene transcription[5] | Reduction | Not extensively reported | Reduction in some cell lines[6] | Heterogeneous changes observed[7] |
| H3K9me2/3 | Primarily linked to transcriptional repression[3] | Reduction | Significant changes observed[8] | Reduction of H3K9me2[3][6] | Not extensively reported |
| H3K27me3 | A key repressive mark, often associated with Polycomb Repressive Complex 2 (PRC2)[9] | Reduction | Not extensively reported | Reduction in some contexts[6] | Reduction reported[10] |
| H3K36me3 | Associated with transcriptional elongation and DNA repair[6] | Reduction | Significant changes observed[8] | Reduction reported[3][6] | Not extensively reported |
| SDMA | Symmetric dimethylarginine, a mark of PRMT5 activity | Reduction | Reduction in paired tumor biopsies[11] | Not extensively reported | Not extensively reported |
Experimental Protocols
The assessment of global histone methylation changes following treatment with MAT2A inhibitors typically involves the following key experimental methodologies:
Western Blotting
Objective: To qualitatively and semi-quantitatively assess changes in specific histone methylation marks.
Methodology:
-
Cell Lysis and Histone Extraction: Cancer cells are treated with the MAT2A inhibitor or a vehicle control for a specified duration (e.g., 24-72 hours). Following treatment, cells are harvested, and histones are extracted from the nuclear fraction using an acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histone proteins is determined using a standard protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of histone proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the histone modification of interest (e.g., anti-H3K27me3, anti-H3K9me2). A primary antibody against a total histone (e.g., anti-H3) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities for the specific histone methylation marks are quantified and normalized to the total histone loading control to determine the relative change in methylation levels.
Mass Spectrometry-Based Proteomics
Objective: To provide a comprehensive and quantitative analysis of a wide range of histone modifications simultaneously.
Methodology:
-
Histone Extraction and Derivatization: Histones are extracted as described for Western blotting. The extracted histones are then subjected to chemical derivatization, such as propionylation, to block unmodified lysine residues and improve chromatographic separation.
-
Enzymatic Digestion: The derivatized histones are digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: The fragmentation spectra are used to identify and quantify the peptides, including those carrying specific methylation marks. The relative abundance of each modified peptide is determined, providing a quantitative profile of global histone methylation changes.
Conclusion
MAT2A inhibitors represent a compelling class of epigenetic modulators with the potential for broad applications in oncology. While the specific effects on global histone methylation can vary between different inhibitors and cellular contexts, a general trend of reduced levels of key repressive and, in some cases, active histone marks is consistently observed. This is a direct consequence of depleting the universal methyl donor, SAM. The representative "this compound" exemplifies the general mechanism of this class of drugs. Further head-to-head studies using standardized protocols will be crucial for delineating the subtle differences in the epigenetic impact of these inhibitors and for guiding their clinical development. The experimental workflows outlined here provide a robust framework for such comparative analyses.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone methylation - Wikipedia [en.wikipedia.org]
- 5. Histone methylation: a dynamic mark in health, disease and inheritance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Epigenome-wide impact of MAT2A sustains the androgen-indifferent state and confers synthetic vulnerability in ERG fusion-positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of MAT2A Inhibitor 5: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective assessment of the selectivity of MAT2A inhibitor 5 over its closely related isoform, MAT1A. The following analysis is based on available preclinical data and detailed experimental methodologies to support further investigation into this promising therapeutic target.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. Selective inhibition of MAT2A over its hepatic isoform, MAT1A, is paramount to minimize potential liver toxicity. This compound (also referred to as compound 39) has been identified as a potent and orally active inhibitor of MAT2A with an IC50 of 11 nM[1]. This guide delves into the comparative data and the methodologies used to assess its selectivity.
Quantitative Selectivity Profile
To ascertain the therapeutic window of a MAT2A inhibitor, its inhibitory activity against both MAT2A and MAT1A is determined. The ratio of the half-maximal inhibitory concentrations (IC50) provides a quantitative measure of selectivity.
| Enzyme Target | Inhibitor | IC50 (nM) | Selectivity (MAT1A/MAT2A) |
| MAT2A | This compound (compound 39) | 11 | >909-fold |
| MAT1A | This compound (compound 39) | >10000 | |
| Data sourced from Faridoon, et al. J Med Chem. 2024;67(11):9431-9446. |
The data clearly demonstrates that this compound is highly selective for MAT2A, with over 900-fold greater potency compared to its off-target activity against MAT1A.
Cellular Activity in MTAP-Deleted Cancers
The therapeutic rationale for MAT2A inhibition is rooted in the concept of synthetic lethality in cancers with MTAP deletion. The selectivity of MAT2A inhibitors is often evaluated in isogenic cell lines that differ only in their MTAP status.
| Cell Line | MTAP Status | Inhibitor | IC50 (nM) | Selectivity (MTAP+/+ / MTAP-/-) |
| HCT116 | MTAP-/- | This compound (compound 39) | 17 | 11.8-fold |
| HCT116 | MTAP+/+ | This compound (compound 39) | 200 | |
| Data sourced from Faridoon, et al. J Med Chem. 2024;67(11):9431-9446. |
This compound demonstrates significant preferential activity against MTAP-deleted HCT116 cells, further validating the synthetic lethal approach.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental design for assessing selectivity, the following diagrams illustrate the relevant biological pathway and laboratory workflows.
Experimental Protocols
The following protocols are based on the methodologies described by Faridoon et al. (2024) for the assessment of this compound.
Biochemical MAT2A and MAT1A Inhibition Assay
This assay determines the in vitro potency of an inhibitor against the purified MAT2A and MAT1A enzymes.
Materials:
-
Recombinant human MAT2A and MAT1A enzymes
-
L-Methionine
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the assay buffer. Add the inhibitor dilutions to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the MAT2A or MAT1A enzyme to all wells except the negative control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced.
-
Data Analysis: Read the signal (e.g., luminescence) on a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value using a non-linear regression model.
Cell-Based Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cells with different MTAP statuses.
Materials:
-
HCT116 MTAP+/+ and HCT116 MTAP-/- cell lines
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well solid white microplates
Procedure:
-
Cell Seeding: Seed 1,000 HCT116 MTAP+/+ and MTAP-/- cells per well in 100 µL of complete growth medium in 96-well plates. Include wells with medium only for background measurement.
-
Incubation: Incubate the plates overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Record the luminescence using a plate reader. Calculate the percent viability for each inhibitor concentration relative to the vehicle control and determine the IC50 values for both cell lines using a non-linear regression model. The selectivity index is calculated by dividing the IC50 in the MTAP+/+ cells by the IC50 in the MTAP-/- cells.
References
A Head-to-Head Showdown: Unveiling the Contrasting Profiles of MAT2A Inhibitors 5 and PF-9366
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of two prominent Methionine Adenosyltransferase 2A (MAT2A) inhibitors: the clinical candidate PF-9366 and the potent, brain-penetrant MAT2A inhibitor 5 (also known as compound 39). This report synthesizes available preclinical data to illuminate their respective strengths and potential applications in oncology research.
The enzyme MAT2A has emerged as a critical therapeutic target, particularly in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A. Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), which in turn curtails the activity of protein arginine methyltransferase 5 (PRMT5), leading to disruptions in mRNA splicing and the induction of DNA damage in cancer cells.
This guide offers a detailed comparison of the biochemical potency, cellular activity, and pharmacokinetic properties of this compound and PF-9366, supported by experimental data from published studies.
Quantitative Comparison of this compound and PF-9366
The following tables summarize the key quantitative data for both inhibitors, providing a clear overview of their performance in biochemical and cellular assays, as well as their pharmacokinetic profiles.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound (compound 39) | PF-9366 | Reference |
| Biochemical IC50 (MAT2A) | 11 nM | 420 nM | [1],[2] |
| Binding Affinity (Kd) | Not Reported | 170 nM | [2] |
| Cellular SAM Production IC50 (H520 Lung Carcinoma) | Not Reported | 1.2 µM | [2] |
| Cellular SAM Production IC50 (Huh-7 Liver Cancer) | Not Reported | 225 nM | [3] |
| Cell Proliferation IC50 (MTAP-deleted cells) | High selectivity reported | 10 µM (Huh-7) | [4],[2] |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound (compound 39) | PF-9366 | Reference |
| Oral Bioavailability | Favorable | Not Reported | [4] |
| Plasma Exposure | High | Not Reported | [4] |
| Brain Penetration (Kpuu in rats) | 0.64 | Not Reported | [4] |
| In Vivo Efficacy | Significant in xenograft models | Not Reported | [4] |
Delving into the Experimental Details
A thorough understanding of the methodologies employed to generate the above data is crucial for accurate interpretation and potential replication.
MAT2A Enzymatic Inhibition Assay
The biochemical potency of MAT2A inhibitors is typically determined by measuring the enzymatic activity of MAT2A in a cell-free system. The assay quantifies the production of SAM from methionine and ATP.
Protocol Outline:
-
Recombinant human MAT2A and MAT2B proteins are purified and dialyzed into an appropriate assay buffer (e.g., 150 mM KCl, 25 mM HEPES, pH 7.4, 5 mM MgCl2, 5% (v/v) glycerol, 2 mM TCEP).[2]
-
The inhibitor (e.g., this compound or PF-9366) is serially diluted to various concentrations.
-
The reaction is initiated by adding the MAT2A enzyme to a mixture containing the substrates (methionine and ATP) and the test inhibitor.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of SAM produced is quantified using a suitable detection method, such as a colorimetric or fluorescence-based assay.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay evaluates the effect of MAT2A inhibitors on the growth of cancer cell lines, particularly comparing their effects on MTAP-deleted versus MTAP-wildtype cells to assess selectivity.
Protocol Outline:
-
Cancer cells (e.g., HCT116 MTAP-/-) are seeded in 96-well plates and allowed to adhere overnight.
-
The MAT2A inhibitor is added to the cells in a range of concentrations.
-
Cells are incubated with the inhibitor for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or luminescence-based method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[2]
-
The IC50 value for cell proliferation is calculated by plotting cell viability against inhibitor concentration.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of MAT2A inhibitors in a living organism, human cancer cells are implanted into immunocompromised mice to form tumors.
Protocol Outline:
-
MTAP-deleted human cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The MAT2A inhibitor (e.g., compound 39) is administered orally at a specified dose and schedule.[4]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis.
Visualizing the Molecular Landscape and Experimental Design
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: MAT2A signaling pathway and the impact of its inhibition.
Caption: General experimental workflow for MAT2A inhibitor evaluation.
Concluding Remarks
This comparative analysis highlights the distinct profiles of this compound and PF-9366. This compound (compound 39) emerges as a highly potent inhibitor with an impressive biochemical IC50 of 11 nM, favorable oral pharmacokinetics, and significant in vivo efficacy, including brain penetration.[1][4] In contrast, PF-9366 is a well-characterized allosteric inhibitor with a more modest biochemical potency (IC50 = 420 nM) and has been instrumental in elucidating the mechanism of MAT2A inhibition.[2][5]
The data suggests that this compound represents a significant advancement in the development of MAT2A-targeted therapies, demonstrating a promising preclinical profile that warrants further investigation. For researchers in the field, the choice between these inhibitors will depend on the specific experimental goals. PF-9366 remains a valuable tool for mechanistic studies, while this compound offers a potent in vivo tool and a potential scaffold for further drug development efforts. This guide provides a foundational resource for making informed decisions in the pursuit of novel cancer therapeutics targeting the MAT2A pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 4. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MAT2A as a Therapeutic Target: A Comparative Analysis of MAT2A Inhibitor 5
The enzyme methionine adenosyltransferase 2A (MAT2A) has emerged as a significant therapeutic target in oncology, particularly for cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides a comprehensive comparison of MAT2A inhibitor 5's performance against other alternatives, supported by experimental data, to validate MAT2A as a therapeutic target for researchers, scientists, and drug development professionals.
The Synthetic Lethal Relationship: MAT2A and MTAP Deletion
Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is often co-deleted with the tumor suppressor gene CDKN2A[1][2][3]. This genetic alteration creates a synthetic lethal dependency on MAT2A[1][2]. In normal cells, MTAP is crucial for the methionine salvage pathway. Its absence in cancer cells leads to the accumulation of methylthioadenosine (MTA), which acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5)[2][3]. This partial inhibition makes these cancer cells highly dependent on the primary pathway for S-adenosylmethionine (SAM) production, which is catalyzed by MAT2A[2][4]. SAM is the universal methyl donor for all methylation reactions, including those mediated by PRMT5[4]. Therefore, inhibiting MAT2A in MTAP-deleted cells depletes SAM levels, further crippling PRMT5 activity, which in turn leads to disruptions in mRNA splicing, DNA damage, and ultimately, selective cancer cell death[5][6][7].
Comparative Efficacy of MAT2A Inhibitors
This compound (also known as compound 39) is an orally active and selective inhibitor of MAT2A with a reported IC50 of 11 nM[8]. The following table provides a comparison of its biochemical potency with other notable MAT2A inhibitors. It is important to note that direct comparisons of potencies across different studies should be interpreted with caution due to variations in experimental conditions.
| Inhibitor | MAT2A Enzymatic IC50 (nM) | Cellular IC50 in MTAP-/- Cells (µM) | Cell Line | Reference |
| This compound | 11 | Not explicitly stated | Not explicitly stated | [8] |
| AG-270 | Not explicitly stated | ~0.02 | A549 | [9][10] |
| PF-9366 | 420 | ~10 | MLL-rearranged Leukemia Cells | [11][12] |
| FIDAS-5 | Not explicitly stated | ~1-5 | Multiple Myeloma Cell Lines | [13][14] |
| SCR-7952 | More potent than AG-270 & PF-9366 | Not explicitly stated | HCT116 | [11] |
| Compound 17 | 430 | 1.4 | HCT116 MTAP-/- | [15][16] |
| Compound 28 | 18 | 0.052 | MTAP-null cancer cells | [15] |
| AZ'9567 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [11] |
Signaling Pathway and Experimental Workflow
The validation of MAT2A as a therapeutic target relies on understanding its role in the context of MTAP-deleted cancers and on robust experimental workflows to assess inhibitor efficacy.
Experimental Protocols
MAT2A Biochemical Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of MAT2A by detecting the inorganic phosphate (Pi) produced during the synthesis of SAM from L-methionine and ATP[13].
-
Materials :
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., PiColorLock™)
-
384-well microplate
-
-
Procedure :
-
Prepare serial dilutions of the test inhibitor. The final DMSO concentration in the assay should not exceed 1%[15][17].
-
Add the diluted inhibitor to the wells of the microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the MAT2A enzyme to the appropriate wells and incubate at room temperature.
-
Initiate the reaction by adding a master mix of L-methionine and ATP[15].
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes)[15].
-
Stop the reaction and add the colorimetric detection reagent[13].
-
Incubate for 15-30 minutes to allow for color development[13].
-
Measure the absorbance at the appropriate wavelength using a microplate reader[15].
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Cell Proliferation Assay (MTT/MTS Assay)
This assay assesses the effect of a MAT2A inhibitor on the growth of cancer cell lines, comparing MTAP-deleted and MTAP-wildtype cells to determine selectivity[2].
-
Materials :
-
Procedure :
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight[13].
-
Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO)[2].
-
Incubate the plates for 72 to 120 hours[2].
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours[2].
-
If using MTT, add a solubilization solution to dissolve the formazan crystals[2].
-
Measure the absorbance at the appropriate wavelength[2].
-
Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition) for both cell lines to assess selectivity[13].
-
Western Blot Analysis for Protein Expression
This protocol is used to detect the levels of key proteins in the MAT2A pathway, such as MAT2A and PRMT5, and downstream markers of activity like symmetric dimethylarginine (SDMA)[9][10].
-
Materials :
-
Treated and untreated cell lysates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-MAT2A, anti-PRMT5, anti-SDMA).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure :
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay[9].
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C[9].
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
RT-qPCR for Gene Expression Analysis
This method is used to measure changes in the mRNA levels of genes of interest, such as MAT2A, following inhibitor treatment[9].
-
Materials :
-
RNA isolation kit.
-
cDNA synthesis kit.
-
SYBR Green master mix.
-
Forward and reverse primers for the target gene (e.g., MAT2A) and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
-
-
Procedure :
-
Extract total RNA from cells and assess its quality and quantity[9].
-
Synthesize cDNA from the extracted RNA[9].
-
Prepare the qPCR reaction mix containing SYBR Green, primers, and cDNA[9].
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene[9].
-
Conclusion
The validation of MAT2A as a therapeutic target is strongly supported by the synthetic lethal relationship with MTAP deletion in a significant fraction of cancers. This compound demonstrates potent biochemical inhibition of its target. A comprehensive evaluation of its cellular activity, selectivity for MTAP-deleted cells, and in vivo efficacy, in comparison to other inhibitors, is crucial for its continued development. The provided experimental protocols offer a framework for researchers to conduct these critical validation studies. The continued exploration of MAT2A inhibitors, alone or in combination with other therapies, holds significant promise for the treatment of MTAP-deleted tumors[7][11][18].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MAT2A | Insilico Medicine [insilico.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. probiologists.com [probiologists.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of MAT2A Inhibitor 5: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of potent, biologically active compounds like MAT2A inhibitor 5 is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for every novel compound may not be readily available, a comprehensive procedure can be established by adhering to general principles of hazardous chemical waste management. This guide provides essential, step-by-step information for the safe disposal of this compound, treating it as a potentially hazardous chemical waste.
Important Notice: This guide is based on general laboratory safety principles. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location. If a Safety Data Sheet (SDS) is available for the specific MAT2A inhibitor you are using, its disposal guidelines take precedence.
I. Hazard Assessment and Waste Identification
Before beginning any disposal process, a thorough hazard assessment is crucial. As a biologically active small molecule, this compound should be presumed to have potential cytotoxic or other hazardous properties. Therefore, all waste generated from its use must be classified and handled as hazardous chemical waste.
Types of this compound Waste:
-
Solid Waste:
-
Unused or expired neat compound.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and shoe covers.
-
Contaminated consumables like pipette tips, weighing papers, and microfuge tubes.
-
Absorbent materials used for spill cleanup.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from in vitro or in vivo experiments).
-
Solvent rinsate from decontaminating glassware and equipment.
-
-
Sharps Waste:
-
Needles, syringes, or blades contaminated with this compound.[1]
-
II. Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound and its associated waste. This includes:
-
A properly fitted laboratory coat.
-
Chemical-resistant gloves (nitrile or other suitable material).
-
Safety glasses or goggles.
-
A face shield and respiratory protection may be necessary when handling the powder form to avoid inhalation.
III. Waste Segregation and Container Management
Proper segregation of waste streams is essential to prevent accidental chemical reactions and to ensure compliant disposal.[2][3][4]
-
Solid Waste: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound Solid Waste") and any other information required by your institution.
-
Liquid Waste: Collect in a chemically compatible, shatter-resistant container (e.g., glass or polyethylene). The container must have a secure, leak-proof cap and be clearly labeled as "Hazardous Liquid Waste" with the full chemical name and approximate concentrations of all components. Do not mix incompatible waste streams.[2][3] For instance, halogenated and non-halogenated solvents should generally be collected separately.
-
Sharps Waste: All sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[1] This container should also be labeled as hazardous waste.
General Container Requirements:
-
Containers must be in good condition, free from leaks or damage.[1][2]
-
Keep waste containers closed at all times, except when adding waste.[1][4]
-
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[3] This area should be well-ventilated and have secondary containment to capture any potential leaks.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Assess the Spill: Determine the nature and extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or highly hazardous spills, contact your institution's EHS department immediately.[4]
-
Cleanup Procedure:
-
Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain and absorb the liquid.
-
Solid Spills: Carefully scoop or sweep the material, avoiding the creation of dust. A HEPA-filtered vacuum may be used if available and appropriate.
-
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads, contaminated PPE, and cleaning tools, must be placed in the designated solid hazardous waste container.[4]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.
V. Decontamination of Laboratory Equipment
Glassware and other reusable equipment that have been in contact with this compound must be thoroughly decontaminated before being returned to general use. A triple-rinse procedure is a common and effective method.[5]
Triple-Rinse Protocol:
-
First Rinse: Rinse the equipment with a small amount of a suitable solvent (one in which this compound is soluble, such as DMSO, followed by ethanol or acetone). Collect this rinsate in the designated hazardous liquid waste container.
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.
-
Third Rinse: Perform a final rinse with fresh solvent, again collecting the rinsate.
-
Final Cleaning: After the triple rinse, the equipment can be washed using standard laboratory detergents and procedures.
VI. Waste Disposal and Collection
Never dispose of this compound waste down the drain or in the regular trash.[2][4] All hazardous waste must be collected by your institution's EHS department or a licensed hazardous waste disposal company. Follow your institution's procedures for requesting a waste pickup. This typically involves submitting an online or paper form detailing the contents of the waste containers.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste accumulation can be followed.
| Parameter | Guideline | Source |
| Maximum Storage Time in SAA | Up to one year for partially filled containers. | [3] |
| Removal from SAA after Full | Within three days. | [3] |
| General Volume Limit in Lab | Typically no more than 25 gallons of total chemical waste. | [1] |
| Acutely Hazardous Waste Limit | No more than one quart of reactive acutely hazardous waste. | [1] |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the following summarizes a general protocol for the decontamination of labware, a key aspect of the disposal process.
Protocol: Decontamination of Glassware Contaminated with this compound
-
Objective: To decontaminate glassware that has been in contact with this compound to a level where it can be cleaned through standard laboratory procedures.
-
Materials:
-
Contaminated glassware.
-
Suitable solvent in which this compound is soluble (e.g., DMSO, followed by ethanol or acetone).
-
Designated hazardous liquid waste container.
-
Appropriate PPE.
-
-
Procedure:
-
Perform all steps in a well-ventilated area, preferably a chemical fume hood.
-
Don appropriate PPE.
-
Add a small volume of the initial solvent (e.g., DMSO) to the contaminated glassware, ensuring all contaminated surfaces are wetted.
-
Swirl or agitate the glassware to dissolve the residual compound.
-
Pour the solvent rinsate into the designated hazardous liquid waste container.
-
Repeat the rinse with a second solvent (e.g., ethanol or acetone) to remove the initial solvent and any remaining compound. Collect this rinsate in the same waste container.
-
Perform a final rinse with the second solvent and collect the rinsate.
-
The triple-rinsed glassware can now be washed using standard laboratory detergents and water.
-
Visualizing the Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
